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Core Science & Biosynthesis

Foundational

Physicochemical properties of 3-hydroxy-4-piperidinecarboxylic acid

This guide provides an in-depth technical analysis of 3-hydroxy-4-piperidinecarboxylic acid (also known as 3-hydroxyisonipecotic acid ), a critical scaffold in medicinal chemistry. It serves as a conformationally restric...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-hydroxy-4-piperidinecarboxylic acid (also known as 3-hydroxyisonipecotic acid ), a critical scaffold in medicinal chemistry. It serves as a conformationally restricted analogue of


-aminobutyric acid (GABA) and a versatile building block for peptidomimetics.

Executive Summary

3-Hydroxy-4-piperidinecarboxylic acid (C₆H₁₁NO₃) is a cyclic, non-proteinogenic amino acid characterized by a piperidine ring with a carboxylic acid at position 4 and a hydroxyl group at position 3.[1][2] It exists as a zwitterion in physiological conditions, exhibiting high water solubility and low lipophilicity. Its rigid structure allows for precise probing of receptor binding pockets, particularly within the GABAergic system, and serves as a scaffold for fragment-based drug discovery (FBDD).

Chemical Structure & Stereochemistry

The molecule possesses two chiral centers at C3 and C4 , giving rise to four possible stereoisomers. The relative stereochemistry is defined as cis or trans based on the relationship between the hydroxyl and carboxyl groups.

  • Trans-Isomers: (3R,4S) and (3S,4R). In the lowest energy chair conformation, the bulky carboxyl and hydroxyl groups typically adopt a diequatorial orientation to minimize 1,3-diaxial interactions. This makes the trans-isomer thermodynamically more stable.

  • Cis-Isomers: (3R,4R) and (3S,4S). These adopt an axial-equatorial conformation, which is higher in energy but often critical for specific biological molecular recognition events (e.g., mimicking the folded conformation of GABA).

Structural Representation

The piperidine ring adopts a chair conformation. The zwitterionic nature involves a protonated secondary amine (NH₂⁺) and a deprotonated carboxylate (COO⁻).

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models for the trans-isomer, which is the primary synthetic product.

PropertyValue / DescriptionContext
IUPAC Name 3-hydroxy-4-piperidinecarboxylic acidAlso: 3-hydroxyisonipecotic acid
CAS Number 79816-18-3 (trans-racemic)Specific isomers have unique CAS RNs
Molecular Formula C₆H₁₁NO₃-
Molecular Weight 145.16 g/mol -
Physical State White to off-white crystalline solidHygroscopic
Melting Point 240–245 °C (decomposition)Typical for zwitterionic amino acids
pKa₁ (Carboxyl) 3.4 ± 0.2Acidic dissociation of -COOH
pKa₂ (Amine) 9.6 ± 0.2Basic dissociation of -NH₂⁺
Isoelectric Point (pI) ~6.5pH at net neutral charge
LogP (Octanol/Water) -3.2 (Predicted)Highly hydrophilic
Solubility > 50 mg/mL in WaterInsoluble in Et₂O, Hexane, DCM
H-Bond Donors 3 (NH, OH, COOH)-
H-Bond Acceptors 4 (N, O from OH, 2 O from COOH)-

Note on pKa: The presence of the electron-withdrawing hydroxyl group at C3 lowers the pKa of the amine slightly compared to unsubstituted isonipecotic acid (pKa ~10.8), reducing its basicity.

Solution Chemistry & Speciation

Understanding the ionization state is critical for formulation and receptor binding studies.

  • pH < 2.0: Cationic form (COOH, NH₂⁺). Soluble, stable.

  • pH 3.4 – 9.6: Zwitterionic form (COO⁻, NH₂⁺). The dominant species at physiological pH (7.4). This species has the lowest solubility in organic media but high water solubility.

  • pH > 10.0: Anionic form (COO⁻, NH).

Speciation Diagram Logic

The following diagram illustrates the pH-dependent transitions.

Speciation Cation Cationic Form (pH < 2) [HO-C5H8-NH2+]-COOH Zwitterion Zwitterionic Form (pH 4-9) [HO-C5H8-NH2+]-COO- Cation->Zwitterion pKa1 ~3.4 (-H+) Zwitterion->Cation +H+ Anion Anionic Form (pH > 10) [HO-C5H8-NH]-COO- Zwitterion->Anion pKa2 ~9.6 (-H+) Anion->Zwitterion +H+

Figure 1: pH-dependent ionization states of 3-hydroxy-4-piperidinecarboxylic acid.

Synthesis & Isolation Protocols

The most robust synthetic route involves the catalytic hydrogenation of 3-hydroxyisonicotinic acid . This method typically yields a mixture of cis and trans isomers, with the trans isomer often predominating due to thermodynamic stability.

Protocol: Catalytic Hydrogenation
  • Starting Material: 3-Hydroxyisonicotinic acid (CAS: 10128-71-9).

  • Solvent: Water or dilute acetic acid (10% v/v).

  • Catalyst: Platinum Oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃).

  • Conditions: Hydrogen atmosphere (50 psi), Room Temperature, 12–24 hours.

  • Work-up:

    • Filter catalyst over Celite.

    • Concentrate filtrate under reduced pressure.

    • Purification: Recrystallization from water/ethanol allows for the separation of diastereomers. The trans-isomer is typically less soluble in ethanol/water mixtures.

Derivatization for Separation

To obtain enantiomerically pure forms, the nitrogen is often protected (e.g., N-Boc or N-Cbz), followed by chiral resolution or chromatography.

Synthesis Start 3-Hydroxyisonicotinic Acid (Aromatic Precursor) Step1 Hydrogenation (H2, PtO2, AcOH) Reduction of Pyridine Ring Start->Step1 Mixture Mixture of cis/trans 3-Hydroxy-4-piperidinecarboxylic Acid Step1->Mixture Separation Fractional Crystallization (EtOH/H2O) Mixture->Separation Product Pure trans-Isomer (Thermodynamic Product) Separation->Product

Figure 2: Synthetic workflow for the production of 3-hydroxy-4-piperidinecarboxylic acid.

Applications in Drug Discovery
1. GABA Receptor Modulation

3-Hydroxy-4-piperidinecarboxylic acid is a structural isostere of GABA (gamma-aminobutyric acid).

  • Mechanism: The rigid piperidine ring restricts the conformational freedom of the GABA backbone.

  • Selectivity: The cis-3-hydroxy isomer mimics the folded conformation of GABA, potentially showing higher affinity for specific GABA transporter (GAT) subtypes or GABA-A receptor subunits compared to the flexible linear molecule.

  • Isostere: It serves as a bioisostere for 4-hydroxyproline , offering different hydrogen-bonding vectors and lipophilicity profiles.

2. Fragment-Based Drug Design (FBDD)

The molecule is an ideal "fragment" due to its low molecular weight (<150 Da) and high polarity.

  • Vector Exploration: The secondary amine (N1), hydroxyl (C3), and carboxyl (C4) groups provide three distinct vectors for growing the fragment into a lead compound.

  • Solubility Enhancer: Incorporating this scaffold into lipophilic drugs can significantly improve aqueous solubility (lowering LogP) while maintaining metabolic stability (cyclic amine).

References
  • Krogsgaard-Larsen, P., et al. (1980). GABA agonists and uptake inhibitors.[3][4] Structure-activity relationships.[1][5][6]Journal of Medicinal Chemistry , 23(9). Link

  • Bolvig, S., et al. (1996). Synthesis of 3-hydroxy-4-piperidinecarboxylic acid stereoisomers.Tetrahedron , 52(46). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12000034, 3-Hydroxy-4-piperidinecarboxylic acid.PubChem .[7][5][8][9] Link

  • ChemicalBook. (2024). Trans-3-Hydroxy-4-piperidinecarboxylic acid Properties.[1][2]ChemicalBook . Link

Sources

Exploratory

3-hydroxy-4-piperidinecarboxylic acid discovery and historical context

An In-depth Technical Guide to 3-hydroxy-4-piperidinecarboxylic Acid: From Historical Roots to Modern Drug Discovery Abstract The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-hydroxy-4-piperidinecarboxylic Acid: From Historical Roots to Modern Drug Discovery

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast number of pharmaceuticals and natural products.[1] Among its myriad derivatives, 3-hydroxy-4-piperidinecarboxylic acid represents a particularly valuable synthon, combining stereochemical complexity with a rigid structure that mimics the key pharmacophoric elements of the neurotransmitter γ-aminobutyric acid (GABA). This technical guide provides a comprehensive overview of 3-hydroxy-4-piperidinecarboxylic acid, beginning with the rich historical context of piperidine alkaloids and tracing its evolution into a sophisticated tool for modern drug development. We will delve into the core synthetic strategies, emphasizing stereochemical control, present its physicochemical properties, and explore its biological significance, particularly within the context of neuroscience. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.

Part 1: Historical and Pharmacological Context

The Piperidine Alkaloids: A Legacy in Natural Products Chemistry

The history of the piperidine nucleus is deeply intertwined with human history and natural product chemistry. The name itself derives from the genus Piper, the Latin word for pepper, from which the pungent alkaloid piperine was first isolated in 1819.[2][3] However, the biological effects of piperidine alkaloids were known long before their chemical structures were understood. The most notorious example is coniine, the primary toxic component of poison hemlock (Conium maculatum).[4] This potent neurotoxin, which functions as a nicotinic acetylcholine receptor (nAChR) antagonist, was used in ancient Greece for executions, most famously that of the philosopher Socrates in 399 BCE.[2][4]

The piperidine motif is present in numerous other natural alkaloids, including lobeline from Indian tobacco and solenopsin, the toxin found in fire ant venom.[3] These naturally occurring compounds established the piperidine ring as a pharmacologically significant structure, capable of interacting with critical biological targets and paving the way for future synthetic exploration.

dot

Caption: A brief timeline of key events in the history of piperidine chemistry.

The GABAergic Hypothesis: A Conformationally-Restrained GABA Analog

A primary driver for the synthesis and investigation of 3-hydroxy-4-piperidinecarboxylic acid is its structural relationship to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. GABA's inherent flexibility allows it to adopt multiple conformations, not all of which are active at its receptors.

The core principle behind using a piperidine scaffold is to create a "conformationally-restrained" analog. By incorporating the GABA backbone into the rigid piperidine ring, the number of possible spatial arrangements is significantly reduced. This locks the key functional groups—the amine (N) and the carboxylic acid (COO⁻)—into a specific orientation that can lead to enhanced potency and selectivity for GABA receptors or transporters. Isonipecotic acid (piperidine-4-carboxylic acid) was identified as a GABAA receptor partial agonist by 1978, validating this approach.[5] The addition of a hydroxyl group at the 3-position introduces another point of interaction and stereochemical complexity, allowing for finer tuning of the molecule's pharmacological profile.[6]

dot

Caption: Structural comparison of flexible GABA and the rigid piperidine analog.

Part 2: Synthesis and Stereochemical Control

The synthesis of 3-hydroxy-4-piperidinecarboxylic acid is non-trivial due to the presence of two adjacent stereocenters at the C3 and C4 positions. Control over both relative (cis/trans) and absolute (R/S) stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities.

Overview of Synthetic Strategies

Two principal retrosynthetic approaches dominate the literature:

  • Pyridine Functionalization: This common and effective strategy involves the catalytic hydrogenation of a suitably substituted pyridine precursor, such as 3-hydroxypyridine-4-carboxylic acid.[7][8] The primary advantage is the ready availability of diverse pyridine starting materials. The main challenge lies in controlling the diastereoselectivity of the reduction.

  • De Novo Ring Construction: These methods build the piperidine ring from acyclic precursors. Classic organic reactions like the Dieckmann condensation can be employed to form a piperidone intermediate, which is subsequently reduced and functionalized.[9] While often longer, these routes can offer excellent control over stereochemistry, especially when starting from the chiral pool (e.g., amino acids like aspartic acid).[10]

dot

Synthesis_Workflow cluster_routeA Route A: Pyridine Functionalization cluster_routeB Route B: De Novo Ring Construction Start Target: 3-Hydroxy-4-piperidinecarboxylic Acid A1 Substituted Pyridine (e.g., 3-Hydroxypyridine-4-carboxylic acid) Start->A1 B1 Acyclic Precursors (e.g., from Aspartic Acid) Start->B1 A2 Catalytic Hydrogenation (Rh, Pd, etc.) A1->A2 Reduction A2->Start B2 Ring-Forming Reaction (e.g., Dieckmann Condensation) B1->B2 B3 Piperidone Intermediate B2->B3 B4 Reduction & Functionalization B3->B4 B4->Start

Caption: High-level overview of the primary synthetic routes to the target molecule.

Experimental Protocol: Catalytic Hydrogenation of a Pyridine Precursor

This protocol provides a generalized, self-validating procedure for the synthesis of a piperidine carboxylic acid from its corresponding pyridine carboxylic acid precursor, based on established methods.[8]

Objective: To reduce the aromatic pyridine ring to a saturated piperidine ring while preserving the carboxylic acid functionality.

Methodology:

  • Catalyst Preparation & Reactor Setup:

    • To a high-pressure hydrogenation vessel, add the pyridine carboxylic acid starting material (1.0 eq).

    • Add a suitable solvent (e.g., water, ethanol, or acetic acid) to achieve a concentration of approximately 0.1-0.5 M.

    • Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the hydrogenation catalyst (e.g., 5% Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C), typically 1-5 mol%).

    • Causality: The choice of catalyst and solvent can influence the reaction rate and selectivity. Rhodium is often more effective for reducing pyridine rings than palladium. Acidic solvents can protonate the pyridine nitrogen, sometimes facilitating hydrogenation.

  • Hydrogenation Reaction:

    • Seal the reaction vessel securely.

    • Purge the vessel several times with hydrogen gas to remove all air.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50-80 °C).

    • Self-Validation: The reaction progress can be monitored by observing the cessation of hydrogen uptake on the pressure gauge. Alternatively, small aliquots can be carefully withdrawn, filtered, and analyzed by TLC, LC-MS, or ¹H NMR to check for the disappearance of aromatic signals.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure.

    • Purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the solid catalyst. Wash the filter pad with a small amount of the reaction solvent.

    • Causality: Celite filtration is crucial for the complete removal of the fine, often pyrophoric, catalyst powder.

    • Remove the solvent from the filtrate under reduced pressure (rotary evaporation).

    • The resulting crude product, the piperidine carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/ether) or by ion-exchange chromatography.

  • Characterization:

    • The final product's identity and purity should be confirmed using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the disappearance of aromatic protons/carbons and the appearance of aliphatic signals corresponding to the piperidine ring.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • Melting Point (MP): To compare with literature values for the specific isomer.

Part 3: Physicochemical and Biological Data

The utility of 3-hydroxy-4-piperidinecarboxylic acid in drug design is predicated on its specific chemical properties.

Physicochemical Data

The following table summarizes key computed and experimental properties for the parent aromatic precursor and the general class of piperidine carboxylic acids.

Property3-Hydroxypyridine-4-carboxylic acidPiperidine-4-carboxylic acid (Isonipecotic Acid)
Molecular Formula C₆H₅NO₃C₆H₁₁NO₂
Molar Mass 139.11 g/mol [7]129.16 g/mol [5]
Appearance SolidSolid
pKa (Computed) Data not readily available~4.2 (Carboxylic Acid), ~10.8 (Amine)
XLogP3 (Computed) 0.6[7]-1.4
CAS Number 10128-71-9[7]498-94-2[5]

Note: Properties for the specific 3-hydroxy-4-piperidinecarboxylic acid isomers may vary and should be determined experimentally.

Biological Activity and Therapeutic Potential

The primary biological rationale for this scaffold is its action on the GABA system. As a rigid GABA analog, it has been investigated for its potential as:

  • GABA Receptor Agonist/Antagonist: Directly binding to and activating or blocking GABAA or GABAB receptors.[6]

  • GABA Uptake Inhibitor: Blocking the GABA transporters (GATs), thereby increasing the concentration of GABA in the synaptic cleft.

Beyond neuroscience, the substituted piperidine core is a versatile platform. By modifying the amine, hydroxyl, and carboxyl groups, derivatives can be targeted to a wide range of biological systems. For example, highly substituted piperidine derivatives have been developed as potent and selective Akt inhibitors for cancer therapy and as opioid receptor modulators.[11][12] The 3-hydroxy-4-carboxy substitution pattern provides a well-defined three-dimensional framework for structure-based drug design against such targets.

Part 4: Future Directions and Conclusion

3-hydroxy-4-piperidinecarboxylic acid stands at the intersection of natural product history and modern synthetic chemistry. While its historical roots lie in the broader class of piperidine alkaloids, its contemporary value is defined by its role as a precision tool in medicinal chemistry. The ability to synthesize specific stereoisomers of this conformationally-restrained GABA analog provides an invaluable platform for probing the structure-activity relationships of GABAergic proteins.

Future research will likely focus on:

  • Development of more efficient and highly stereoselective synthetic routes to access all possible stereoisomers in high purity.

  • Elucidation of the precise pharmacology of each isomer at different GABA receptor subtypes and transporters.

  • Utilization of the scaffold in diverse therapeutic areas beyond neuroscience, leveraging its favorable physicochemical properties and synthetic tractability to design novel enzyme inhibitors and receptor modulators.

References

[2] Grokipedia. Piperidine alkaloids. J & W Pharmlab LLC. trans-3-Hydroxy-4-methyl-piperidine-1-carboxylic acid tert-butyl ester. Sigma-Aldrich. [13] Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [4] Wink, M. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6887. [3] Wikipedia. Piperidine. [14] Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. CN105439939A. Graz University of Technology. Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. [15] Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [9] Defense Technical Information Center. (2025). Piperidine Synthesis. [6] Jacobsen, P., Labouta, I. M., Schaumburg, K., Falch, E., & Krogsgaard-Larsen, P. (1983). Hydroxy- and amino-substituted piperidinecarboxylic acids as .gamma.-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry. [11] BenchChem. (2025). The Multifaceted Biological Activities of 4-Piperidinecarboxamide Derivatives: A Technical Guide. Wikipedia. Isonipecotic acid. [7] PubChem. 3-Hydroxy-4-pyridinecarboxylic acid. National Center for Biotechnology Information. [1] Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2735. [10] Cossy, J., et al. (2003). Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor. The Journal of Organic Chemistry. [8] Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. CN102174011A. [12] Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264–7288.

Sources

Foundational

Solubility and stability of 3-hydroxy-4-piperidinecarboxylic acid in different solvents

This guide details the solubility and stability profile of 3-hydroxy-4-piperidinecarboxylic acid (often referred to as 3-hydroxyisonipecotic acid ). It is designed for researchers requiring precise physicochemical data f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility and stability profile of 3-hydroxy-4-piperidinecarboxylic acid (often referred to as 3-hydroxyisonipecotic acid ). It is designed for researchers requiring precise physicochemical data for synthesis, formulation, or biological assay development.

[1]

Executive Summary

3-Hydroxy-4-piperidinecarboxylic acid is a bifunctional, zwitterionic piperidine derivative. Structurally, it serves as a conformationally restricted analogue of


-aminobutyric acid (GABA) and a critical scaffold in the synthesis of pharmaceutical agents (e.g., substituted piperidines for GPCR modulation).

Due to its amphoteric nature (containing both a secondary amine and a carboxylic acid), its solubility profile is highly pH-dependent, and its stability is dictated by the protonation state of the piperidine ring. This guide provides the solubility logic, stability risks, and validation protocols required for reproducible experimental results.

Physicochemical Profile

Understanding the molecular state is a prerequisite for solvent selection.[1]

PropertyValue / CharacteristicImplication
Structure Piperidine ring with C3-OH and C4-COOHBifunctional; potential for intra- and intermolecular H-bonding.
Ionization State Zwitterionic (at neutral pH)High crystal lattice energy; high melting point; low solubility in non-polar solvents.
pKa (Estimated)

(COOH),

(NH)
Exists as a cation at pH < 3, anion at pH > 11, and zwitterion at pH 4–10.
LogP < 0 (Highly Hydrophilic)Prefers aqueous or highly polar organic phases.
Stereochemistry cis- and trans- isomersSolubility may vary slightly between isomers due to crystal packing differences.

Solubility Analysis

The solubility of 3-hydroxy-4-piperidinecarboxylic acid follows the "like dissolves like" principle, heavily modified by its ability to form zwitterions.

Aqueous Solubility (pH Dependent)
  • Neutral pH (Water): High solubility. The zwitterionic form is highly solvated by water molecules.[2]

  • Acidic pH (0.1 M HCl): Enhanced Solubility. Protonation of the carboxylate suppresses the zwitterion, forming the soluble hydrochloride salt.

  • Basic pH (0.1 M NaOH): Enhanced Solubility. Deprotonation of the ammonium group forms the soluble sodium carboxylate salt.

Organic Solvent Compatibility[2]
  • Polar Aprotic (DMSO, DMF): Soluble. These are the preferred solvents for organic synthesis or anhydrous biological assays. They disrupt the crystal lattice without participating in proton exchange.

  • Polar Protic (Methanol, Ethanol): Sparingly Soluble to Soluble. Solubility is often temperature-dependent. Warning: Prolonged storage in alcohols (especially with acid catalysis) can lead to esterification.

  • Non-Polar (Hexane, DCM, Toluene): Insoluble. The compound's polarity prevents interaction with lipophilic solvents.

Solubility Data Summary

Note: Values are representative of the class of hydroxypiperidine carboxylic acids.

SolventSolubility RatingPrimary InteractionUsage Recommendation
Water (pH 7) High (> 50 mg/mL)Ion-Dipole / H-BondingStock solutions, biological assays.
0.1 M HCl Very HighIonic (Cationic form)Acidic extractions, salt formation.
DMSO Moderate - HighDipole-DipoleNMR analysis, anhydrous reactions.
Methanol Moderate (Heat often req.)H-BondingCrystallization (risk of esterification).
Dichloromethane InsolubleNoneWashing organic impurities.

Stability Assessment

While the piperidine core is robust, the functional groups introduce specific degradation pathways.

Degradation Pathways
  • Esterification (Solvolysis): In alcoholic solvents (MeOH, EtOH) under acidic conditions, the carboxylic acid converts to the corresponding ester.

  • Oxidation: The secondary amine is susceptible to oxidation to the N-oxide, particularly in the presence of peroxides or radical initiators.

  • Decarboxylation: At extremely high temperatures (>200°C), particularly in the solid state, the compound may decarboxylate to 3-hydroxypiperidine.

  • Lactonization: For the cis-isomer, intramolecular cyclization to form a bicyclic lactone is theoretically possible under dehydrating conditions, though ring strain makes this less favorable than in gamma-hydroxy acids.

Visualization of Stability Logic

DegradationPathways cluster_conditions Critical Stress Factors Compound 3-Hydroxy-4- piperidinecarboxylic acid Ester Ethyl/Methyl Ester (Impurity) Compound->Ester Alcohol + H+ (Solvolysis) NOxide N-Oxide (Impurity) Compound->NOxide Peroxides/O2 (Oxidation) Decarb 3-Hydroxypiperidine (Degradant) Compound->Decarb Heat (>200°C) (Thermal)

Figure 1: Primary degradation pathways. Solvolysis in alcohols and oxidation of the secondary amine are the most relevant risks during standard handling.

Experimental Protocols

As a scientist, you must validate these properties for your specific lot, as trace impurities (salts, isomers) can alter behavior.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in a target solvent.

  • Preparation: Weigh approximately 10 mg of the compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 100

    
    L of the target solvent (Water, DMSO, or MeOH).
    
  • Equilibration:

    • Cap tightly and agitate (shaker or vortex) at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a suspension persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Quantification:

    • Remove the supernatant and filter (0.22

      
      m PTFE for organics, PES for aqueous).
      
    • Dilute the filtrate 100-fold.

    • Analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

Protocol: Stability Stress Testing

Objective: Assess stability for storage or reaction conditions.

  • Control: Prepare a 1 mg/mL solution in Water. Store at 4°C.

  • Stress Samples:

    • Acid Stress: 1 mg/mL in 0.1 M HCl (Room Temp, 24h).

    • Base Stress: 1 mg/mL in 0.1 M NaOH (Room Temp, 24h).

    • Oxidative Stress: 1 mg/mL in 3%

      
       (Room Temp, 4h).
      
    • Thermal Stress: Solid sample heated to 80°C (24h).

  • Analysis: Analyze all samples via HPLC. Calculate % recovery relative to the Control.

Visualization of Experimental Workflow

Workflow Start Start: Solid Sample SolventSelect Select Solvent System (Aq / Organic) Start->SolventSelect Saturate Saturate & Equilibrate (24h @ 25°C) SolventSelect->Saturate Filter Centrifuge & Filter (Remove Solids) Saturate->Filter Dilute Dilute for Linear Range Filter->Dilute Analyze HPLC/LC-MS Quantification Dilute->Analyze

Figure 2: Standard workflow for thermodynamic solubility determination.

Handling & Storage Recommendations

  • Storage: Store solid at -20°C or 4°C under desiccant. The zwitterionic solid is hygroscopic.

  • Solution Storage: Aqueous solutions are stable at 4°C for <1 week. For long-term storage, freeze at -20°C. Avoid storing in methanol/ethanol to prevent ester formation.

  • Handling: Use standard PPE. The compound is a potential irritant. Avoid inhalation of dust.

References

  • PubChem. Compound Summary: Piperidine-4-carboxylic acid derivatives. National Library of Medicine. Available at: [Link]

Sources

Exploratory

Engineering the Piperidine Scaffold: Structural Diversity and Therapeutic Applications of 3-Hydroxy-4-piperidinecarboxylic Acid Analogues

Executive Summary The piperidine ring represents one of the most privileged scaffolds in medicinal chemistry, offering a chemically stable, conformationally flexible framework that can be precisely functionalized to modu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring represents one of the most privileged scaffolds in medicinal chemistry, offering a chemically stable, conformationally flexible framework that can be precisely functionalized to modulate pharmacodynamics. Among its derivatives, 3-hydroxy-4-piperidinecarboxylic acid (also known as 3-hydroxyisonipecotic acid) and its analogues serve as critical building blocks for a wide array of therapeutic agents. This technical guide explores the structural diversity of these analogues, detailing how stereochemical nuances and targeted derivatization at the N1 and C4 positions dictate biological activity across the GABAergic system, kinase inhibition, and metalloenzyme targeting.

Structural Foundations and Stereochemical Causality

The biological activity of 3-hydroxy-4-piperidinecarboxylic acid is exquisitely sensitive to its stereochemistry. As a conformationally restricted analogue of


-aminobutyric acid (GABA), the relative positioning of the hydroxyl and carboxylic acid groups determines whether the molecule acts as a receptor agonist or an uptake inhibitor[1][2].

In the central nervous system, GABA interacts with its transport carriers in conformations that are distinct from its "receptor-active" conformation. The (3RS,4SR)-isomer (the cis-isomer) of 3-hydroxypiperidine-4-carboxylic acid interacts selectively with postsynaptic GABA receptors. The cis-configuration forces the molecule to adopt a chair conformation that accurately mimics the spatial arrangement of GABA required for receptor activation[2]. Conversely, shifting the carboxylic acid to the C3 position (as seen in nipecotic acid analogues) or altering the stereochemistry to the trans-configuration abolishes receptor affinity but transforms the molecule into a potent inhibitor of the neuronal GABA uptake system[1][2].

G A 3-Hydroxy-4-piperidinecarboxylic Acid (Scaffold) B (3RS,4SR) cis-isomer (e.g., Compound 14) A->B cis configuration C (3RS,4RS) trans-isomer (e.g., Nipecotic Acid analogs) A->C trans configuration D GABA Receptor Agonist (Postsynaptic) B->D Selective binding E GABA Uptake Inhibitor (Presynaptic/Glial) C->E Transport inhibition

Fig 1: Stereochemical divergence of 3-hydroxy-4-piperidinecarboxylic acid in the GABAergic system.

Structural Diversification: Multi-Target Pharmacology

Beyond the GABAergic system, the 4-piperidinecarboxylic acid core is extensively modified to target complex intracellular signaling pathways and metalloenzymes. Derivatization typically occurs at the basic secondary amine (N1) and the C4 carboxylic acid.

A. Human Carbonic Anhydrase (hCA) Inhibitors

A novel class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides has been developed to selectively target tumor-associated hCA IX and XII isoforms[3].

  • Mechanistic Rationale: The benzenesulfonamide group acts as the primary pharmacophore, coordinating with the catalytic zinc ion in the active site. The piperidine ring serves as a rigidified linker, directing the appended C4-carboxamide "tails" (such as substituted benzylamines or piperazines) toward the hydrophilic and hydrophobic halves of the hCA active site. This tail interaction drives sub-nanomolar affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     < 1 nM) and selectivity over the ubiquitous cytosolic hCA II isoform.
    
B. Protein Kinase B (Akt) Inhibitors

Modifications to the piperidine core have yielded highly selective, orally active inhibitors of Protein Kinase B (PKB/Akt), a critical node in cancer cell survival pathways[4].

  • Mechanistic Rationale: By introducing a 7H-pyrrolo[2,3-d]pyrimidine at the N1 position and a bulky tert-butyl group at the C4 position, researchers achieved profound selectivity. X-ray crystallography reveals that the tert-butyl substituent occupies the lipophilic pocket formed by the P-loop of PKB, while a 4-amino substituent interacts directly with Glu236 and the backbone carbonyl of Glu279 in the ribose pocket[4].

C. Dual PPAR / Agonists

Substituted dehydropiperidine and piperidine-4-carboxylic acid analogs have been synthesized as potent dual PPAR


/

agonists for metabolic diseases. The carboxylic acid is essential for binding to the activation function (AF-2) helix of the PPAR receptors, while N-aryl substitutions dictate the balance of

vs.

agonism[5].
Quantitative SAR Summary
Analogue ClassPrimary TargetKey Structural ModificationsRepresentative ActivityTherapeutic Area
(3RS,4SR)-3-hydroxyisonipecotic acid GABA ReceptorC3-OH (cis), C4-COOHAgonist (Selective)Neurology
4-Amino-piperidine-4-carboxamides PKB (Akt)N1-pyrrolo[2,3-d]pyrimidine, C4-tert-butyl

< 10 nM
Oncology
1-(4-sulfamoylbenzoyl)piperidines hCA IX / XIIN1-sulfamoylbenzoyl, C4-benzylamine

= 0.8 - 2.6 nM
Oncology
Dehydropiperidine-4-carboxylic acids PPAR

/

C4-COOH, N1-aromatic variations

< 50 nM
Metabolic Diseases

Synthetic Methodologies and Experimental Workflows

The synthesis of these analogues requires rigorous control over stereochemistry and regioselectivity. Below are validated methodologies for constructing the enantiopure scaffold and derivatizing it for drug discovery screening.

Workflow: Synthesis of hCA Inhibitor Libraries

Workflow Step1 1. Scaffold Preparation (Ethylpiperidine-4-carboxylate + Sulfanilamide) Step2 2. Amide Coupling (EDCI, dry MeCN) Step1->Step2 Step3 3. Saponification (NaOH, EtOH) Step2->Step3 Step4 4. Tail Diversification (Benzylamines/Piperazines, EDCI) Step3->Step4 Step5 5. Biological Screening (hCA I, II, IX, XII Assays) Step4->Step5

Fig 2: Synthesis and screening workflow for piperidine-4-carboxamide hCA inhibitors.

Protocol 1: Enantioselective Synthesis of the (3S, 4R)-3-Hydroxypiperidine Scaffold

To achieve the precise stereochemistry required for target specificity, modern approaches utilize one-pot azide reductive cyclization of linear amino-aldehydes[6].

  • Precursor Activation: Begin with an enantiopure linear azido-aldehyde precursor dissolved in dry tetrahydrofuran (THF) under an inert argon atmosphere.

  • Reductive Cyclization: Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt%) to the reaction vessel. Introduce hydrogen gas (

    
    ) at 1 atm.
    
  • Causality of Reagents: The Pd/C catalyst facilitates the reduction of the azide to a primary amine. The proximity of the newly formed amine to the aldehyde drives an intramolecular condensation to form a cyclic imine, which is subsequently reduced by

    
     to yield the cis-piperidine ring. This one-pot cascade prevents the epimerization of the 
    
    
    
    -stereocenter.
  • Workup: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

  • Validation: Purify via flash column chromatography. Confirm the (3S, 4R) relative stereochemistry using 2D NOESY NMR, looking for the strong cross-peak between the axial protons at C3 and C4.

Protocol 2: Amide Coupling for 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides

This protocol describes the tail diversification of the piperidine-4-carboxylic acid core to generate hCA inhibitors[3].

  • Intermediate Saponification: Dissolve ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate in ethanol. Add 2.0 equivalents of aqueous NaOH. Stir at room temperature for 4 hours.

  • Acidification: Acidify the mixture with 1M HCl to pH 3 to precipitate the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid. Filter and dry under vacuum.

  • Amide Coupling: In a flame-dried round-bottom flask, dissolve 1.0 eq of the carboxylic acid intermediate in dry acetonitrile (MeCN).

  • Activation: Add 1.2 eq of EDCI (1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride).

    • Expert Insight: EDCI is utilized here without HOBt because the primary amine nucleophiles (benzylamines) are highly reactive. Dry MeCN is critical; it acts as a polar aprotic solvent that maintains the solubility of the sulfonamide while preventing the premature hydrolysis of the highly reactive O-acylisourea intermediate.

  • Nucleophilic Addition: Add 1.0 eq of the appropriately substituted benzylamine or piperazine. Stir at room temperature for 12 hours.

  • Validation: Monitor reaction completion via LC-MS. Quench with water, extract with ethyl acetate, and purify via recrystallization. Confirm purity (>95%) via elemental analysis and structural integrity via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     NMR.
    

Conclusion

The 3-hydroxy-4-piperidinecarboxylic acid scaffold is a masterclass in structural versatility. By tightly controlling the stereochemistry of the core ring, researchers can selectively target distinct components of the GABAergic system. Furthermore, leveraging the orthogonal reactivity of the N1 amine and C4 carboxylic acid allows for the rapid generation of diverse libraries capable of inhibiting critical kinases (Akt) and metalloenzymes (hCA). As synthetic methodologies like enantioselective reductive cyclizations become more efficient, the therapeutic horizon for piperidine-4-carboxylic acid analogues will continue to expand.

References

  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed (NIH). Available at:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (NIH). Available at:[Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central (NIH). Available at:[Link]

  • Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. PubMed (NIH). Available at:[Link]

  • Hydroxy- and amino-substituted piperidinecarboxylic acids as .gamma.-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral Separation of 3-Hydroxy-4-Piperidinecarboxylic Acid Enantiomers by HPLC

Analytical Context & Pharmacological Relevance As a Senior Application Scientist, I approach the chiral separation of 3-hydroxy-4-piperidinecarboxylic acid not merely as a routine chromatographic task, but as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Context & Pharmacological Relevance

As a Senior Application Scientist, I approach the chiral separation of 3-hydroxy-4-piperidinecarboxylic acid not merely as a routine chromatographic task, but as a critical quality attribute in drug development. Cyclic secondary amino acids, including highly substituted piperidinecarboxylic acid derivatives, exhibit unique conformational rigidity that is highly prized in the synthesis of peptidomimetics and targeted therapeutics 1. Because individual stereoisomers can trigger divergent pharmacokinetic responses, metabolic pathways, and off-target toxicities, achieving baseline enantiomeric resolution is a non-negotiable regulatory standard 2.

This specific molecule presents a complex analytical challenge: it possesses two contiguous stereocenters (yielding cis and trans enantiomeric pairs) and exists natively as a highly polar zwitterion. To achieve robust separation, we must manipulate its thermodynamic interactions with the Chiral Stationary Phase (CSP) through precise chemical derivatization and mobile phase optimization 3.

Mechanistic Causality in Chiral Recognition

Chromatographic enantioseparation is driven by the formation of transient diastereomeric complexes between the analyte and the CSP. For 3-hydroxy-4-piperidinecarboxylic acid, we must choose between two distinct analytical pathways based on the molecular state:

Pathway A: The Zwitterionic State (Underivatized) If the molecule is analyzed in its native amphoteric state, traditional normal-phase chromatography fails due to insolubility and severe peak tailing caused by secondary interactions with silica silanols. Instead, Macrocyclic Antibiotic CSPs (e.g., Teicoplanin-based Chirobiotic T) are required. These phases utilize a complex "basket" structure that provides steric inclusion, while surface peptides engage in hydrogen bonding and ionic interactions with the underivatized amino and carboxylate groups [[4]]().

Pathway B: The Masked State (N-Boc Derivatized) To unlock the high efficiency of immobilized polysaccharide CSPs, the secondary amine is masked using a tert-butyloxycarbonyl (N-Boc) protecting group. This eliminates the zwitterionic character, rendering the molecule soluble in organic solvents. On an amylose-based CSP (e.g., Chiralpak IC), the N-Boc carbamate acts as a potent hydrogen-bond acceptor/donor, interacting with the chiral polymer clefts to drive stereoselective discrimination 5.

Decision Pathway & Experimental Workflow

Workflow Analyte 3-Hydroxy-4-piperidinecarboxylic Acid (Racemic Mixture) Deriv N-Boc Derivatization (Masks Secondary Amine) Analyte->Deriv Underiv Underivatized Pathway (Amphoteric Zwitterion) Analyte->Underiv CSP1 Immobilized Polysaccharide CSP (e.g., Chiralpak IC) Deriv->CSP1 CSP2 Macrocyclic Antibiotic CSP (e.g., Chirobiotic T) Underiv->CSP2 Mech1 Normal Phase Elution (Hexane / IPA / TFA) CSP1->Mech1 Mech2 Reversed Phase Elution (MeOH / H2O) CSP2->Mech2 Valid System Suitability & Validation (Rs > 1.5, Tailing < 1.5) Mech1->Valid Mech2->Valid

Workflow for selecting chiral HPLC methods for 3-hydroxy-4-piperidinecarboxylic acid.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol details the N-Boc derivatized workflow, which is the industry standard for preparative and analytical scaling of piperidine derivatives 5.

Step-by-Step Sample Preparation (N-Boc Derivatization)
  • Causality: Derivatization prevents ionic tailing on silica supports and provides the critical carbamate moiety required for hydrogen-bonding with the polysaccharide backbone.

  • Suspend 10 mg of racemic 3-hydroxy-4-piperidinecarboxylic acid in 1 mL of 1,4-dioxane/water (1:1 v/v).

  • Add 2.0 equivalents of sodium bicarbonate (NaHCO₃) to deprotonate the amine.

  • Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for 4 hours.

  • Acidify the mixture to pH 3 using 1M HCl, extract with ethyl acetate (3 × 2 mL), dry over anhydrous MgSO₄, and evaporate under reduced pressure.

  • Reconstitute the resulting 1-Boc-3-hydroxy-4-piperidinecarboxylic acid in the mobile phase (Hexane/IPA 90:10) to a final analytical concentration of 1.0 mg/mL.

Chromatographic Conditions
  • Column: Chiralpak IC (Amylose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica), 250 mm × 4.6 mm.

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v).

  • Causality of TFA: The addition of 0.1% TFA is critical. It suppresses the ionization of the C4-carboxylic acid moiety, maintaining it in a protonated state. This prevents non-specific ionic interactions with the stationary phase, ensuring sharp, symmetrical peaks 5.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. (Lower temperatures thermodynamically favor the formation of the more stable diastereomeric complex, enhancing resolution).

  • Detection: UV at 210 nm (or ELSD if UV baseline drift occurs due to TFA).

System Suitability & Self-Validation

A protocol is only as reliable as its validation criteria. Execute the following sequence to ensure the system is self-validating:

  • Blank Injection: Inject 10 µL of mobile phase. Acceptance: No ghost peaks > 0.1% of the target analyte area.

  • Racemate Injection: Inject 10 µL of the 1.0 mg/mL racemic sample. Acceptance: Two distinct peaks must elute. The Peak Area Ratio must be between 49:51 and 51:49. Resolution (Rs) must be > 1.5. Tailing factor (Tf) must be < 1.5.

  • Enantiopure Spike: Spike the racemate with a known standard of the target enantiomer (e.g., (3R,4S)). Acceptance: The area of the corresponding peak must increase proportionally, validating the elution order without ambiguity.

Data Presentation: Comparative CSP Performance

The following table summarizes the quantitative performance of various CSPs for the N-Boc derivative under normal-phase conditions, extrapolated from analogous piperidine profiling 5.

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Temp (°C)Resolution (Rs)Selectivity (α)Chromatographic Observations
Chiralpak IC Hexane / IPA / TFA (95:5:0.1)1.025> 1.5 1.25Baseline resolution; sharp, symmetrical peaks. Optimal for quantitation.
Chiralpak IG Hexane / EtOH / TFA (98:2:0.2)0.5400.89 1.10Partial co-elution; slight peak tailing observed. Not recommended.
Chirobiotic T *MeOH / H₂O (60:40)1.0201.40 1.18Good resolution for the underivatized zwitterion; requires MS/ELSD detection.

*Note: Chirobiotic T data reflects the alternative underivatized analyte pathway 4.

References

  • Title: A Comparative Guide to the Chiral HPLC Analysis of (S)
  • Source: Academia.
  • Source: PMC (National Institutes of Health)
  • Title: Chiral secondary amino acids, their importance, and methods of analysis Source: ResearchGate URL
  • Title: Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids Source: Elsevier / Graz University of Technology URL

Sources

Application

Application Note: Advanced Chromatographic Strategies for the Analysis of 3-Hydroxy-4-piperidinecarboxylic Acid

Physicochemical Profiling & Method Rationale 3-Hydroxy-4-piperidinecarboxylic acid is a highly polar, zwitterionic heterocyclic amino acid. Structurally related to naturally occurring bioactive compounds like isonipecoti...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Method Rationale

3-Hydroxy-4-piperidinecarboxylic acid is a highly polar, zwitterionic heterocyclic amino acid. Structurally related to naturally occurring bioactive compounds like isonipecotic acid[1], it serves as a critical intermediate in pharmaceutical synthesis. However, its physicochemical profile presents severe analytical challenges for standard reversed-phase liquid chromatography (RP-HPLC)[2].

The molecule contains a secondary amine within the piperidine ring (pKa ~10) and a carboxylic acid moiety (pKa ~3-4). At typical mobile phase pH ranges (pH 3.0–7.0), it exists predominantly as a zwitterion.

  • Causality of Poor RP Retention: The permanently charged state and extreme hydrophilicity prevent the molecule from partitioning into hydrophobic C18 stationary phases, resulting in immediate elution at the column void volume[3].

  • Causality of Detection Challenges: The molecule lacks a conjugated pi-system, resulting in negligible UV absorbance above 210 nm. This necessitates either universal detection techniques (Mass Spectrometry or Charged Aerosol Detection) or chemical derivatization to introduce a chromophore[4].

To establish a robust analytical framework, this guide details two orthogonal, self-validating workflows tailored to the laboratory's detection capabilities: Direct Analysis via Zwitterionic HILIC-MS/CAD and Pre-column FMOC-Cl Derivatization for RP-HPLC-UV .

Strategic Decision Matrix

G Start 3-Hydroxy-4-piperidinecarboxylic Acid (Highly Polar, Zwitterionic, No Chromophore) Path1 Direct Analysis Strategy (Preserves Native Structure) Start->Path1 Path2 Derivatization Strategy (Enhances Hydrophobicity & UV) Start->Path2 HILIC Zwitterionic HILIC (Aqueous Partitioning & Electrostatic Interactions) Path1->HILIC FMOC FMOC-Cl Reaction (Targets Secondary Amine) Path2->FMOC Detect1 LC-MS / CAD High Sensitivity HILIC->Detect1 Detect2 RP-HPLC-UV/FL Broad Accessibility FMOC->Detect2

Mechanistic workflow for 3-hydroxy-4-piperidinecarboxylic acid HPLC analysis.

Method A: Direct Analysis via Zwitterionic HILIC-MS/CAD

Mechanistic Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) overcomes the retention issues of polar analytes by utilizing a polar stationary phase and a highly organic mobile phase[5]. Retention is primarily driven by analyte partitioning into an immobilized water layer on the stationary phase. By employing a zwitterionic (sulfobetaine) stationary phase, the method leverages simultaneous weak electrostatic interactions, which are precisely tuned using buffer concentration and pH[6].

A mobile phase pH of 3.0 ensures the carboxylic acid is partially protonated while the amine remains fully ionized. This stabilizes the analyte's ionization state, preventing peak splitting, while a constant 20 mM ammonium formate buffer shields unwanted secondary silanol interactions[7].

Quantitative Chromatographic Parameters

Table 1: Zwitterionic HILIC-MS/CAD Chromatographic Conditions

ParameterSpecification
Column Zwitterionic SPP HILIC (e.g., 2.1 × 100 mm, 2.7 µm)
Mobile Phase A 20 mM Ammonium Formate in H₂O (pH 3.0)
Mobile Phase B 20 mM Ammonium Formate in Acetonitrile
Flow Rate 0.40 mL/min
Column Temperature 30 °C
Injection Volume 1.0 µL
Gradient Program 0-1 min: 90% B; 1-8 min: 90% → 60% B; 8-10 min: 60% B; 10.1-15 min: 90% B
Detection ESI-MS (Positive Mode) or CAD
Step-by-Step Protocol & Self-Validation
  • Mobile Phase Preparation: Dissolve ammonium formate in LC-MS grade water to yield a 200 mM stock, adjusted to pH 3.0 with formic acid. Dilute 1:10 in water for Mobile Phase A, and 1:10 in acetonitrile for Mobile Phase B.

    • Causality: Maintaining a constant 20 mM ionic strength across the gradient prevents electrostatic repulsion shifts and baseline drift during the run.

  • Sample Preparation: Dilute the sample in a diluent of at least 75% acetonitrile.

    • Causality: Injecting highly aqueous samples in HILIC disrupts the immobilized water layer, causing severe peak distortion and premature breakthrough.

  • Column Equilibration: Flush the column with the starting gradient (90% B) for a minimum of 20 column volumes.

  • Self-Validating Step: Perform 5 replicate injections of a standard. A stable system pressure and a retention time relative standard deviation (RSD) of <0.5% validate that the stationary phase aqueous layer has reached thermodynamic equilibrium.

Method B: Pre-Column FMOC-Cl Derivatization for RP-HPLC-UV

Mechanistic Rationale

For laboratories lacking MS or CAD, pre-column derivatization is mandatory. While o-phthalaldehyde (OPA) is commonly used for primary amino acids, it fails to react with the secondary amine of the piperidine ring[8]. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the gold standard for this application. It reacts rapidly with secondary amines under mildly basic conditions to form a highly stable, hydrophobic, and strongly UV-absorbing carbamate derivative, allowing for standard C18 retention[4].

Quantitative Chromatographic Parameters

Table 2: FMOC-Derivatization RP-HPLC-UV Conditions

ParameterSpecification
Column C18 Core-Shell (e.g., 4.6 × 150 mm, 2.7 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in H₂O
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5.0 µL
Gradient Program 0-2 min: 20% B; 2-12 min: 20% → 80% B; 12-14 min: 80% B; 14.1-18 min: 20% B
Detection UV at 265 nm (or Fluorescence: Ex 260 nm / Em 315 nm)

Table 3: FMOC-Cl Derivatization Reaction Parameters

Reagent/ParameterVolume/ConditionPurpose
Sample 50 µLAnalyte source
Borate Buffer (0.2 M, pH 8.5) 50 µLDeprotonates secondary amine for nucleophilic attack
FMOC-Cl (5 mM in ACN) 50 µLDerivatization reagent
Incubation 10 mins @ 25 °CReaction time for complete conversion
Adamantanamine (20 mM) 50 µLQuenching agent to consume excess FMOC-Cl
Step-by-Step Derivatization Protocol & Self-Validation
  • Buffer Preparation: Prepare a 0.2 M borate buffer, adjusted to pH 8.5.

    • Causality: The basic pH ensures the secondary amine is unprotonated, maximizing its nucleophilicity for the reaction with FMOC-Cl.

  • Derivatization Reaction: In a 1.5 mL autosampler vial, mix 50 µL of sample with 50 µL of borate buffer. Add 50 µL of 5 mM FMOC-Cl (in acetonitrile). Vortex and incubate at room temperature for 10 minutes.

  • Quenching: Add 50 µL of 20 mM adamantanamine (or glycine) and incubate for 5 minutes.

    • Causality: Excess FMOC-Cl hydrolyzes to FMOC-OH, which elutes strongly and can co-elute with the analyte. Quenching converts excess reagent into a highly hydrophobic derivative that elutes far later in the gradient, preserving the analytical window.

  • Self-Validating Step: Inject a "Reagent Blank" (derivatization protocol performed on pure diluent). The presence of the quenched FMOC-byproduct peak confirms reagent activity, while a flat baseline at the analyte's expected retention time validates the absence of system or reagent contamination.

References

  • [7] Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today.[Link]

  • [5] The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International.[Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Corporation.[Link]

  • [2] Analysis of Underivatized Amino Acids: Zwitterionic Hydrophilic Interaction Chromatography Combined with Triple Quadrupole Tandem Mass Spectrometry. ResearchGate.[Link]

  • [4] Automated HPLC-amino acid determination of protein hydrolysates by precolumn derivatization with OPA and FMOC and comparison with classical ion exchange chromatography. ResearchGate.[Link]

  • [1] Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. Graz University of Technology.[Link]

  • [8] Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC International.[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Protection in the Synthesis of 3-Hydroxy-4-Piperidinecarboxylic Acid

Introduction 3-Hydroxy-4-piperidinecarboxylic acid and its derivatives are pivotal chiral building blocks in contemporary drug discovery and development. Their rigid, conformationally constrained scaffold is a recurring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Hydroxy-4-piperidinecarboxylic acid and its derivatives are pivotal chiral building blocks in contemporary drug discovery and development. Their rigid, conformationally constrained scaffold is a recurring motif in a multitude of biologically active molecules, including inhibitors of various enzymes and ligands for a range of receptors. The stereochemical complexity and the presence of three distinct functional groups—a secondary amine, a hydroxyl group, and a carboxylic acid—necessitate a sophisticated and meticulously planned protecting group strategy to achieve successful and efficient chemical synthesis.

This application note provides a detailed guide for researchers, medicinal chemists, and process development scientists on the strategic selection and implementation of protecting groups for the synthesis of 3-hydroxy-4-piperidinecarboxylic acid. We will delve into the rationale behind choosing specific protecting groups, present detailed experimental protocols for their installation and removal, and offer a comparative analysis of different orthogonal strategies.

The Synthetic Challenge: Orthogonality is Key

The synthesis of 3-hydroxy-4-piperidinecarboxylic acid requires the selective manipulation of its three functional groups. An ideal protecting group strategy must be orthogonal, meaning that each protecting group can be removed under specific conditions without affecting the others. This allows for the sequential and controlled functionalization of the molecule.

Here, we will consider the protection of:

  • The Piperidine Nitrogen (N-protection): The secondary amine is nucleophilic and requires protection to prevent unwanted side reactions such as N-acylation or N-alkylation during subsequent synthetic steps.[1]

  • The Carboxyl Group (C-protection): The carboxylic acid functionality needs to be masked to prevent its interference in reactions targeting the amine or hydroxyl groups, such as amide bond formation or oxidation.

  • The Hydroxyl Group (O-protection): The secondary alcohol can undergo esterification or oxidation. Its protection is often crucial, especially when harsh conditions are employed for other transformations.[2]

Strategic Selection of Protecting Groups

The choice of protecting groups is dictated by the overall synthetic route and the reaction conditions anticipated for subsequent transformations. A well-designed strategy will consider the stability of each protecting group to the conditions used for the deprotection of the others.

N-Protection: Carbamates as the Shield

Carbamates are the most common and effective protecting groups for the piperidine nitrogen, as they effectively reduce its nucleophilicity.[1]

  • tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of modern organic synthesis. It is stable to a wide range of non-acidic reagents but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid).[1][3] This makes it an excellent choice for many synthetic routes.

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group offers an orthogonal deprotection strategy. It is stable to both acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[1] This is particularly useful when acid- or base-labile groups are present elsewhere in the molecule.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is distinguished by its lability to mild basic conditions (e.g., piperidine in DMF).[4] This provides a third orthogonal deprotection option, which is widely used in solid-phase peptide synthesis and can be adapted for solution-phase synthesis.[5]

C-Protection: Esterification for Masking

Esterification is the standard method for protecting the carboxylic acid functionality.

  • Methyl or Ethyl Esters: These simple esters are stable to a wide range of conditions but typically require harsh conditions (e.g., strong acid or base) for hydrolysis, which may not be compatible with other sensitive functional groups.

  • tert-Butyl (tBu) Ester: The t-butyl ester is an excellent choice for orthogonality with Boc and Fmoc groups. It is stable to the basic conditions used for Fmoc removal and the hydrogenolysis conditions for Cbz removal. It is, however, readily cleaved under acidic conditions, often concurrently with a Boc group.[6]

  • Benzyl (Bn) Ester: Similar to the Cbz group, the benzyl ester is removed via catalytic hydrogenolysis, making it orthogonal to both acid- and base-labile protecting groups.

O-Protection: Guarding the Hydroxyl Group

The necessity of protecting the hydroxyl group depends on the planned synthetic transformations. If strong oxidizing or acylating agents are to be used, protection is mandatory.

  • Silyl Ethers (e.g., TBDMS, TIPS): Silyl ethers are a versatile class of protecting groups for alcohols. They are typically stable to a wide range of non-fluoride-containing reagents and can be removed under mild conditions using a fluoride source (e.g., TBAF). Their steric bulk and electronic properties can be tuned to control their stability.

  • Benzyl (Bn) Ether: The benzyl ether is a robust protecting group that is stable to both acidic and basic conditions. It is installed under basic conditions and removed by catalytic hydrogenolysis, often simultaneously with a Cbz or Bn ester group.

  • tert-Butyl (tBu) Ether: The t-butyl ether is stable to a wide range of conditions but requires strong acidic conditions for cleavage, which may limit its orthogonality with other acid-labile groups like Boc.[2]

Proposed Orthogonal Protecting Group Strategies

Below are two proposed orthogonal strategies for the synthesis of 3-hydroxy-4-piperidinecarboxylic acid, illustrating the principles of selective deprotection.

Strategy 1: The "Boc/Bn" Approach

This strategy utilizes the acid-labile Boc group for the amine, the hydrogenolysis-labile benzyl group for the carboxylic acid, and a silyl ether for the hydroxyl group. This allows for selective deprotection and functionalization at each site.

Boc_Bn_Strategy Start 3-Hydroxy-4-piperidine- carboxylic Acid N_Protect N-Boc Protection Start->N_Protect C_Protect C-Benzyl Esterification N_Protect->C_Protect O_Protect O-Silyl Protection C_Protect->O_Protect Intermediate Fully Protected Intermediate O_Protect->Intermediate N_Deprotect N-Deprotection (Acid) Intermediate->N_Deprotect C_Deprotect C-Deprotection (H₂/Pd-C) Intermediate->C_Deprotect O_Deprotect O-Deprotection (Fluoride) Intermediate->O_Deprotect N_Functionalized N-Functionalized Product N_Deprotect->N_Functionalized C_Functionalized C-Functionalized Product C_Deprotect->C_Functionalized O_Functionalized O-Functionalized Product O_Deprotect->O_Functionalized

Caption: Boc/Bn Orthogonal Strategy Workflow.

Strategy 2: The "Fmoc/tBu" Approach

This strategy employs the base-labile Fmoc group for the amine, the acid-labile tert-butyl group for the carboxylic acid, and a benzyl ether for the hydroxyl group. This combination offers a different set of orthogonal deprotection conditions.

Fmoc_tBu_Strategy Start 3-Hydroxy-4-piperidine- carboxylic Acid N_Protect N-Fmoc Protection Start->N_Protect C_Protect C-tert-Butyl Esterification N_Protect->C_Protect O_Protect O-Benzyl Protection C_Protect->O_Protect Intermediate Fully Protected Intermediate O_Protect->Intermediate N_Deprotect N-Deprotection (Base) Intermediate->N_Deprotect C_Deprotect C-Deprotection (Acid) Intermediate->C_Deprotect O_Deprotect O-Deprotection (H₂/Pd-C) Intermediate->O_Deprotect N_Functionalized N-Functionalized Product N_Deprotect->N_Functionalized C_Functionalized C-Functionalized Product C_Deprotect->C_Functionalized O_Functionalized O-Functionalized Product O_Deprotect->O_Functionalized

Caption: Fmoc/tBu Orthogonal Strategy Workflow.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: N-Boc Protection of an Amino Acid

Objective: To protect the secondary amine of a piperidine derivative with a tert-butoxycarbonyl (Boc) group.[1]

Materials:

  • Piperidine substrate (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the piperidine substrate in a mixture of the chosen organic solvent and water (1:1).

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate to the stirring mixture at room temperature.

  • Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS until completion.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: N-Cbz Protection of an Amine

Objective: To protect a secondary amine with a benzyloxycarbonyl (Cbz) group.[1]

Materials:

  • Amine substrate (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Tetrahydrofuran (THF) and Water (2:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the amine substrate in a 2:1 mixture of THF and water.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate.[1]

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.[1]

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography as needed.

Protocol 3: C-Terminal Esterification (tert-Butyl Ester)

Objective: To protect a carboxylic acid as a tert-butyl ester.

Materials:

  • Carboxylic acid substrate (1.0 eq)

  • tert-Butyl acetate

  • Perchloric acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend the carboxylic acid substrate in a mixture of tert-butyl acetate and dichloromethane.

  • Add a catalytic amount of perchloric acid.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the product as necessary.

Protocol 4: O-Silyl Protection (TBDMS)

Objective: To protect a hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.[7]

Materials:

  • Alcohol substrate (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Dissolve the alcohol substrate and imidazole in DMF.

  • Add TBDMS-Cl in one portion at room temperature.

  • Stir the reaction for 2-6 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the silyl ether by column chromatography.

Deprotection Protocols
Protecting GroupReagents and Conditions
Boc Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1), 0 °C to rt, 1-2 h
Cbz H₂ (1 atm), 10% Pd/C, Methanol or Ethanol, rt, 2-16 h
Fmoc 20% Piperidine in DMF, rt, 30 min
t-Butyl Ester Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1), 0 °C to rt, 1-2 h
Benzyl Ester H₂ (1 atm), 10% Pd/C, Methanol or Ethanol, rt, 2-16 h
TBDMS Ether Tetrabutylammonium fluoride (TBAF) (1M in THF), THF, 0 °C to rt, 1-4 h
Benzyl Ether H₂ (1 atm), 10% Pd/C, Methanol or Ethanol, rt, 4-24 h

Conclusion

The successful synthesis of complex molecules like 3-hydroxy-4-piperidinecarboxylic acid hinges on the rational design and execution of a robust protecting group strategy. By understanding the principles of orthogonality and the specific chemical properties of different protecting groups, researchers can navigate the synthetic challenges posed by this valuable chiral building block. The strategies and protocols outlined in this application note provide a solid foundation for the development of efficient and scalable syntheses in the pursuit of novel therapeutics.

References

  • Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ResearchGate. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?.
  • ResearchGate. (2014, February 18). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?.
  • Amino Acid Deriv
  • Beilstein Journals. (2014, February 11).
  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups | Chemical Reviews.
  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • MilliporeSigma. Selecting Orthogonal Building Blocks.
  • Benchchem.
  • ACS Publications. Synthesis of N,N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid | The Journal of Organic Chemistry.
  • ECHEMI.
  • ACS Publications. (2022, July 11). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme | The Journal of Organic Chemistry.
  • ChemicalBook.
  • RSC Publishing. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry.
  • Ketone Pharma. 3-Hydroxy Piperidine | Supplier.
  • ACS Publications. Synthesis of cis-4-(phosphonooxy)-2-piperidinecarboxylic acid, an N-methyl-D-aspartate antagonist | The Journal of Organic Chemistry.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • ResearchGate. (2019, April 11).
  • JOCPR. (2024, April 29). Journal of Chemical and Pharmaceutical Research, 2024, 16(4)
  • MDPI. (2012, March 7). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • Chem-Impex. 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.
  • ResearchGate. Protecting-Group-Directed Regio- and Stereoselective Oxymercuration–Demercuration: Synthesis of Piperidine Alkaloids Containing 1,2- and 1,3-Amino Alcohol Units | Request PDF.
  • Organic Chemistry Portal. Protective Groups.
  • 13 - SAFETY D
  • ResearchGate.

Sources

Application

1H and 13C NMR assignment for 3-hydroxy-4-piperidinecarboxylic acid

Application Note: Structural Elucidation and Stereochemical Assignment of 3-Hydroxy-4-piperidinecarboxylic Acid via 1D and 2D NMR Spectroscopy Executive Summary 3-Hydroxy-4-piperidinecarboxylic acid is a critical scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation and Stereochemical Assignment of 3-Hydroxy-4-piperidinecarboxylic Acid via 1D and 2D NMR Spectroscopy

Executive Summary

3-Hydroxy-4-piperidinecarboxylic acid is a critical scaffold in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Its structural integrity—specifically the relative stereochemistry between the hydroxyl group at C3 and the carboxylic acid at C4—drastically impacts biological activity.

This Application Note provides a definitive protocol for the complete spectral assignment of 3-hydroxy-4-piperidinecarboxylic acid. Unlike rigid templates, this guide focuses on the logic of assignment, specifically distinguishing between cis and trans diastereomers using scalar coupling constants (


) and 2D NMR correlations.

Chemical Context & Stereochemical Challenges

The piperidine ring exists predominantly in a chair conformation. For 3,4-disubstituted piperidines, two diastereomers exist:

  • Trans-isomer: The substituents (3-OH and 4-COOH) are on opposite sides of the ring plane. In the lowest energy conformer, both bulky groups occupy equatorial positions.[1] Consequently, the vicinal protons H3 and H4 are both axial .

  • Cis-isomer: The substituents are on the same side. One group occupies an equatorial position, and the other is axial. Consequently, the H3 and H4 protons constitute an axial-equatorial pair.

The Diagnostic Key: According to the Karplus equation, the vicinal coupling constant (


) is the primary discriminator:
  • Trans-diaxial protons (Trans-isomer): Large

    
     value (
    
    
    
    9–11 Hz).
  • Axial-equatorial protons (Cis-isomer): Small

    
     value (
    
    
    
    2–5 Hz).

Sample Preparation Protocol

To ensure sharp lines and accurate chemical shifts, proper sample preparation is non-negotiable.

Reagents:

  • Solvent: Deuterium Oxide (D

    
    O, 99.9% D).
    
  • Reference: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or DSS. Avoid TMS (insoluble in D

    
    O).
    
  • pH Adjustment: DCl or NaOD (deuterated).

Protocol:

  • Weighing: Dissolve 5–10 mg of the compound in 600 µL of D

    
    O.
    
  • pH Control (Critical): Amino acids exist as zwitterions, cations, or anions depending on pH.

    • Standard: Adjust pD to ~7.0 (zwitterionic form: NH

      
      , COO
      
      
      
      ) for consistent literature comparison.
    • Shift: At acidic pD (<2), the carboxylate protonates, shielding C4. At basic pD (>10), the amine deprotonates, shielding C2/C6.

  • Filtration: Filter through a cotton plug within a glass pipette directly into the 5mm NMR tube to remove particulate matter that causes field inhomogeneity.

Acquisition Parameters (600 MHz equiv.)

ExperimentPulse SequenceScans (NS)TD (Points)Mixing TimePurpose
1H 1D zg301664k-Quantitation,

-coupling analysis.
13C 1D zgpg3051264k-Carbon count, carbonyl verification.
COSY cosygpppqf82k x 256-H-H connectivity (Spin systems).
HSQC hsqcedetgpsisp2.342k x 256-1-bond C-H correlation (Multiplicity edited).
HMBC hmbcgplpndqf164k x 256-Long-range (2-3 bond) connectivity to COOH.
NOESY noesygpphp162k x 256500 msSpatial proximity (Stereochem confirmation).

Assignment Logic & Workflow

The assignment follows a "Walk-the-Chain" logic, starting from the most distinct signals.

Step 1: Identify the "Anchors" (1H NMR)[2]
  • H3 (CH-OH): This is the most deshielded methine proton (excluding the NH). Look for a multiplet (dt or ddd) between 3.8 – 4.2 ppm .

  • H4 (CH-COOH): Look for a multiplet upfield of H3 but deshielded relative to ring methylenes, typically 2.5 – 2.9 ppm .

  • H2 & H6 (N-CH

    
    ):  Deshielded by the adjacent nitrogen. Found between 3.0 – 3.5 ppm .
    
  • H5 (CH

    
    ):  The most shielded protons, typically 1.6 – 2.0 ppm .
    
Step 2: Establish Connectivity (COSY & HSQC)
  • COSY: Confirm the spin system: H2

    
     H3 
    
    
    
    H4
    
    
    H5
    
    
    H6.
    • Note: H2 and H6 do not couple to each other across the Nitrogen in standard COSY.

  • HSQC: Pair protons to carbons. This distinguishes methylene diastereotopic protons (H2a/H2b).

Step 3: Stereochemical Determination (The Critical Step)

Measure the coupling constant of the H3 signal.

  • If H3 appears as a large doublet of doublets (or ddd) with one

    
     Hz (coupling to H4) and another 
    
    
    
    Hz (coupling to H2
    
    
    ), the isomer is Trans .
  • If H3 appears as a narrow multiplet with small couplings (

    
     Hz), the isomer is Cis .
    

Visualization: Assignment Workflow

NMR_Assignment_Workflow Start Sample in D2O (pD ~7) H1_Spec 1H 1D Spectrum Start->H1_Spec Anchor_H3 Identify H3 (3.8-4.2 ppm) (Deshielded by OH) H1_Spec->Anchor_H3 Anchor_H4 Identify H4 (2.5-2.9 ppm) (Alpha to COOH) H1_Spec->Anchor_H4 COSY COSY Spectrum Trace Connectivity: H2-H3-H4-H5-H6 Anchor_H3->COSY Anchor_H4->COSY J_Analysis Analyze J(H3, H4) Coupling Constant COSY->J_Analysis Trans J ~ 10-11 Hz (Trans-Diaxial) TRANS ISOMER J_Analysis->Trans Large J Cis J ~ 3-5 Hz (Axial-Equatorial) CIS ISOMER J_Analysis->Cis Small J HMBC HMBC Verification Correlate H4 to C=O Trans->HMBC Cis->HMBC

Caption: Logical flowchart for the stereochemical assignment of 3-hydroxy-4-piperidinecarboxylic acid.

Representative Data Table (Trans-Isomer)

Note: Chemical shifts are pH-dependent. Values below are representative for the zwitterionic form in D


O referenced to TSP (0.00 ppm).
PositionAtom Type

1H (ppm)
Multiplicity (

in Hz)

13C (ppm)
Key HMBC Correlations
2 CH

3.45 (eq)3.15 (ax)dd (

)t (

)
47.5C3, C4
3 CH-OH3.95 ddd (

)
68.2C2, C4, C5
4 CH-COOH2.65 tt (

)
45.1C3, C5, COOH
5 CH

2.05 (eq)1.75 (ax)m28.4C3, C4, C6
6 CH

3.38 (eq)3.05 (ax)m42.8C4, C5
COOH C=O[2]--178.5H4, H3

Data Interpretation:

  • H3 at 3.95 ppm: The large coupling (

    
     Hz) indicates it is anti-periplanar to H4 (and H2
    
    
    
    ), confirming the Trans configuration.
  • H4 at 2.65 ppm: The triplet of triplets pattern arises from two large trans-diaxial couplings (to H3 and H5

    
    ) and smaller equatorial couplings.
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Foundational text for 2D NMR pulse sequences and coupling analysis).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for additivity rules and chemical shift prediction).

  • Kozikowski, A. P., et al. (1998). Synthesis of 3-substituted-4-hydroxypiperidines. Journal of Medicinal Chemistry, 41(11), 1962-1969. (Specific synthesis and NMR data for substituted piperidines).

  • SDBS Spectral Database for Organic Compounds. (Data for Isonipecotic acid used as baseline for shifts).

Sources

Method

Mass spectrometry fragmentation pattern of 3-hydroxy-4-piperidinecarboxylic acid

Application Note: Structural Elucidation and Mass Spectrometry Fragmentation Profiling of 3-Hydroxy-4-piperidinecarboxylic Acid Executive Summary 3-Hydroxy-4-piperidinecarboxylic acid is a highly polar, nitrogen-containi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation and Mass Spectrometry Fragmentation Profiling of 3-Hydroxy-4-piperidinecarboxylic Acid

Executive Summary

3-Hydroxy-4-piperidinecarboxylic acid is a highly polar, nitrogen-containing heterocyclic compound that frequently serves as a critical scaffold in drug discovery, particularly in the development of GABA uptake inhibitors. Accurate structural characterization of this molecule and its derivatives is paramount for pharmacokinetic profiling and metabolite identification. This application note details the mechanistic fragmentation pathways of 3-hydroxy-4-piperidinecarboxylic acid using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and provides a self-validating analytical protocol optimized for its detection.

Chemical Context & Ionization Rationale

To design an effective MS method, one must first analyze the analyte's physicochemical properties. 3-Hydroxy-4-piperidinecarboxylic acid (Molecular Formula: C6H11NO3, Exact Mass: 145.0739 Da) contains three defining functional groups: a basic secondary amine (piperidine ring), a carboxylic acid, and a secondary hydroxyl group.

Ionization Strategy: Due to the basicity of the piperidine nitrogen (pKa ~9.5), the molecule is highly amenable to positive ion mode electrospray ionization (ESI+). In an acidic mobile phase (e.g., 0.1% formic acid), the nitrogen atom is readily protonated, yielding a highly stable precursor ion [M+H]+ at m/z 146.08 [1]. Negative ion mode (ESI-) can be used to deprotonate the carboxylic acid, but ESI+ generally provides superior sensitivity and more diagnostically rich fragmentation spectra for basic heterocycles.

Chromatographic Strategy: Given its high polarity and negative LogP, standard reversed-phase (C18) chromatography will result in poor retention and ion suppression in the void volume. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mechanistically sound choice, as it retains polar analytes via partitioning into an aqueous-enriched layer on the stationary phase.

LCMS_Workflow S1 1. Sample Prep (Protein Crash & Dilution) S2 2. HILIC Separation (Polar Retention) S1->S2 S3 3. ESI(+) Source (Nitrogen Protonation) S2->S3 S4 4. MS/MS CID (Targeted Fragmentation) S3->S4 S5 5. Data Analysis (Product Ion Annotation) S4->S5

Fig 1. Step-by-step LC-MS/MS workflow optimized for polar piperidine derivatives.

Mechanistic Fragmentation Pathways (CID)

When subjected to Collision-Induced Dissociation (CID), the [M+H]+ precursor ion (m/z 146.08) undergoes predictable, thermodynamically driven neutral losses. Understanding the causality behind these cleavages ensures accurate metabolite annotation.

  • Pathway A: Dehydration (m/z 146.08 → 128.07) The presence of the 3-hydroxyl group facilitates the facile loss of a water molecule (-18 Da). This is driven by the formation of a stable, conjugated tetrahydropyridinium cation. The cleavage of the C-O bond adjacent to the ring is a hallmark of cyclic alcohols under MS/MS conditions [2].

  • Pathway B: Decarboxylation (m/z 146.08 → 102.09) The carboxylic acid moiety at the C4 position undergoes a neutral loss of carbon dioxide (-44 Da). This is a well-documented fragmentation pathway for short-chain and cyclic organic acids, resulting in a protonated hydroxypiperidine fragment [3].

  • Pathway C: Combined Neutral Loss (m/z 146.08 → 84.08) The most abundant product ion (often the base peak) arises from the sequential or concerted loss of both H2O and CO2 (-62 Da total). The resulting m/z 84.08 ion is a highly stable, resonance-stabilized piperideinium core [1].

  • Pathway D: Ring Cleavage (m/z 84.08 → 56.05) At higher collision energies, the dehydrated/decarboxylated piperidine core undergoes alpha-cleavage or a retro-Diels-Alder-like ring fission, ejecting a neutral ethylene/acetylene equivalent to yield the minimal nitrogenous fragment [C3H6N]+ at m/z 56.05 [4].

MS_Pathway M Precursor Ion [M+H]+ m/z 146.08 F1 Dehydrated Ion [M+H - H2O]+ m/z 128.07 M->F1 -H2O (-18 Da) F2 Decarboxylated Ion [M+H - CO2]+ m/z 102.09 M->F2 -CO2 (-44 Da) F3 Core Fragment [M+H - H2O - CO2]+ m/z 84.08 M->F3 -H2O & CO2 (-62 Da) F1->F3 -CO2 (-44 Da) F2->F3 -H2O (-18 Da) F4 Ring Cleavage [C3H6N]+ m/z 56.05 F3->F4 Ring Fission (-28 Da)

Fig 2. ESI-MS/MS fragmentation pathways of 3-hydroxy-4-piperidinecarboxylic acid.

Quantitative Fragmentation Data Summary

The following table summarizes the high-resolution mass spectrometry (HRMS) theoretical values for the diagnostic fragments. Monitoring these specific transitions allows for high-confidence Multiple Reaction Monitoring (MRM) assay development.

Fragment IdentityNeutral LossTheoretical m/zFormulaRelative AbundanceOptimal CE (eV)
Precursor Ion None146.0814[C6H12NO3]+10-20%10
Dehydrated Ion - H2O (-18.0106)128.0708[C6H10NO2]+40-60%15
Decarboxylated Ion - CO2 (-43.9898)102.0916[C5H12NO]+20-30%15
Core Fragment - H2O & CO2 (-62.0004)84.0810[C5H10N]+100% (Base)25
Ring Cleavage - C2H4 (-28.0313)56.0500[C3H6N]+30-50%35

Experimental Protocol: Self-Validating LC-MS/MS Methodology

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in system suitability checks.

Step 1: Sample Preparation
  • Extraction: Aliquot 50 µL of plasma/serum sample into a microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to crash proteins. Causality: ACN is required to maintain the high organic composition necessary for subsequent HILIC injection without causing solvent-mismatch peak distortion.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (HILIC)
  • Column: Amide-HILIC or ZIC-HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B. Hold for 1 min, then ramp to 50% B over 4 minutes. Return to 95% B at 4.1 min and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • System Suitability Check: Inject a blank (95% ACN) followed by a neat standard (100 ng/mL) prior to the sample batch to verify retention time stability and absence of carryover.

Step 3: Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: +3.5 kV

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Quantifier): 146.1 → 84.1 (CE: 25 eV)

  • MRM Transitions (Qualifier): 146.1 → 128.1 (CE: 15 eV) and 146.1 → 56.1 (CE: 35 eV)

  • Validation Metric: The ion ratio between the quantifier (84.1) and qualifier (128.1) must remain within ±20% of the neat standard across all biological samples to confirm peak purity.

References

  • BenchChem. "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." benchchem.com. 1

  • Science Ready. "Mass Spectrometry Fragmentation Patterns – HSC Chemistry." scienceready.com.au. 2

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." libretexts.org. 3

  • AIP Publishing. "Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds." aip.org. 4

Sources

Application

In vitro assays to determine biological activity of 3-hydroxy-4-piperidinecarboxylic acid

Application Note: In Vitro Profiling of 3-Hydroxy-4-Piperidinecarboxylic Acid Executive Summary 3-Hydroxy-4-piperidinecarboxylic acid (3-OH-P4C) is a conformationally restricted cyclic amino acid and a structural analogu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling of 3-Hydroxy-4-Piperidinecarboxylic Acid

Executive Summary

3-Hydroxy-4-piperidinecarboxylic acid (3-OH-P4C) is a conformationally restricted cyclic amino acid and a structural analogue of


-aminobutyric acid (GABA) and isonipecotic acid. Unlike its isomer 3-hydroxypipecolic acid (which targets GABA uptake systems), 3-OH-P4C primarily acts as a partial agonist at the GABA_A receptor .

This application note details the in vitro protocols required to determine the biological activity of 3-OH-P4C. It focuses on distinguishing its receptor agonist activity from transporter inhibition—a critical differentiation for piperidine-based neuroactive compounds. The guide includes protocols for radioligand binding, functional electrophysiology, and selectivity profiling.

Biological Mechanism & Signaling Pathway[1]

The primary biological target of 3-OH-P4C is the GABA_A receptor , a ligand-gated ion channel. Upon binding to the orthosteric site (the GABA binding pocket), 3-OH-P4C induces a conformational change that opens the chloride channel, leading to neuronal hyperpolarization.

Key Structural Insight: The position of the hydroxyl group at C3 and the carboxylic acid at C4 creates a specific steric profile that allows binding to the receptor but with lower efficacy than the full agonist GABA or isonipecotic acid, often characterizing it as a partial agonist .

Pathway Diagram: GABA_A Receptor Activation

GABASignaling Compound 3-OH-P4C Receptor GABA_A Receptor (Orthosteric Site) Compound->Receptor Binds Channel Cl- Channel Opening Receptor->Channel Conformational Change IonFlux Chloride (Cl-) Influx Channel->IonFlux Permeates Response Hyperpolarization (Inhibition) IonFlux->Response Result

Figure 1: Signal transduction pathway for 3-OH-P4C acting as a GABA_A receptor agonist.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: To determine the binding affinity (


) of 3-OH-P4C for the GABA_A receptor agonist site using rat brain synaptic membranes.

Principle: 3-OH-P4C competes with the high-affinity radioligand


-Muscimol for the GABA binding site. Muscimol is preferred over GABA to avoid binding to GABA transporters.
Materials
  • Source: Rat cerebral cortex synaptic membranes (P2 fraction).

  • Radioligand:

    
    -Muscimol (Specific Activity: ~20-30 Ci/mmol).
    
  • Non-specific Control: 1 mM GABA or 100

    
    M Bicuculline methiodide.
    
  • Buffer: 50 mM Tris-Citrate buffer, pH 7.1 (at 4°C).

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 20,000 x g (20 min) to pellet P2 fraction.

    • Critical Wash: Resuspend pellet in water and centrifuge 3x to remove endogenous GABA. Failure to wash thoroughly will result in artificially high IC50 values.

    • Freeze-thaw the pellet at least once to ensure lysis of vesicles.

  • Assay Setup:

    • Prepare 12 x 75 mm polypropylene tubes.

    • Total Binding: 100

      
      L Buffer + 50 
      
      
      
      L Membrane + 50
      
      
      L
      
      
      -Muscimol (Final conc. 2-5 nM).
    • Non-Specific Binding (NSB): As above + 1 mM unlabeled GABA.

    • Test Samples: As above + 3-OH-P4C (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate at 0°C to 4°C (on ice) for 30 minutes.

    • Note: Low temperature minimizes ligand degradation and receptor desensitization.

  • Termination:

    • Rapid filtration through Whatman GF/B filters (pre-soaked in 0.05% polyethyleneimine to reduce non-specific binding).

    • Wash filters 3x with 3 mL ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation.

Protocol B: Functional Characterization (Efficacy)

Objective: To determine if 3-OH-P4C acts as a full agonist, partial agonist, or antagonist, and to measure its potency (


).

Method: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes expressing recombinant GABA_A receptors (


 subtype).
Experimental Workflow Diagram

TEVC_Workflow Step1 cRNA Injection (α1, β2, γ2 subunits) Step2 Incubation (2-3 days at 18°C) Step1->Step2 Step3 Voltage Clamp (Hold at -60 mV) Step2->Step3 Step4 Perfusion (Apply 3-OH-P4C) Step3->Step4 Step5 Record Current (Measure I_max) Step4->Step5

Figure 2: TEVC workflow for functional assessment of GABAergic activity.

Step-by-Step Methodology
  • Expression: Inject Xenopus oocytes with cRNA encoding human

    
    , 
    
    
    
    , and
    
    
    subunits (1:1:1 ratio). Incubate for 48-72 hours.
  • Recording:

    • Place oocyte in recording chamber perfused with ND96 buffer.

    • Clamp membrane potential at -60 mV .

  • Application:

    • Apply GABA (

      
      M) to establish the maximal response (
      
      
      
      ). Wash until baseline recovers.
    • Apply increasing concentrations of 3-OH-P4C (

      
      M - 
      
      
      
      ).
  • Data Analysis:

    • Normalize the current induced by 3-OH-P4C to the maximal GABA current.

    • Interpretation:

      • Full Agonist: reaches ~100% of GABA

        
        .
        
      • Partial Agonist: reaches <100% (e.g., 40-70%) regardless of concentration.

      • Antagonist: No current alone; inhibits GABA current when co-applied.

    • Expected Result: 3-OH-P4C typically behaves as a partial agonist with lower efficacy than isonipecotic acid.

Protocol C: Selectivity Profiling (GABA Uptake)

Objective: To verify that 3-OH-P4C does not inhibit GABA transporters (GAT), distinguishing it from nipecotic acid derivatives.

Method:


-GABA uptake into rat brain synaptosomes.
Methodology
  • Preparation: Prepare crude synaptosomal fraction (P2) from rat brain. Resuspend in Krebs-Henseleit buffer.

  • Reaction:

    • Pre-incubate synaptosomes with 3-OH-P4C (100

      
      M) for 10 min at 37°C.
      
    • Add

      
      -GABA (10 nM final) and incubate for exactly 3 minutes.
      
  • Controls:

    • Nipecotic Acid (1 mM): Positive control (blocks uptake).

    • Ice (0°C): Negative control (stops active transport).

  • Termination: Rapid filtration.

  • Result Interpretation: If 3-OH-P4C shows high

    
     (>100 
    
    
    
    M) or no inhibition compared to Nipecotic acid (
    
    
    M), it confirms the compound is selective for the receptor and not the transporter.

Data Summary & Reference Values

Assay TypeParameterExpected Value for 3-OH-P4CReference Standard (Isonipecotic Acid)
Binding (GABA_A)

(Affinity)

M (Moderate)

M (High)
Functional (TEVC) Efficacy (

)
40 - 70% (Partial Agonist)~90 - 100% (Full Agonist)
Uptake (GAT)

(Inhibition)
> 100

M (Inactive/Weak)
> 100

M (Inactive)

Note: Values depend on the specific stereoisomer. The cis-isomer (3RS,4SR) is generally more active at the receptor than the trans-isomer.

References

  • Krogsgaard-Larsen, P., et al. (1981). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry.

  • Frølund, B., et al. (2002). GABA(A) receptor ligands and their therapeutic potentials.[1] Current Topics in Medicinal Chemistry.

  • PubChem Compound Summary. Isonipecotic acid (Structural Analogue).

  • Petersen, J. G., et al. (2014). Probing the Orthosteric Binding Site of GABAA Receptors with Heterocyclic GABA Carboxylic Acid Bioisosteres.[2] Neurochemical Research.

Sources

Method

Use of 3-hydroxy-4-piperidinecarboxylic acid in solid-phase peptide synthesis

This guide details the protocol for incorporating 3-hydroxy-4-piperidinecarboxylic acid (also known as 3-hydroxyisonipecotic acid ) into peptides using Solid-Phase Peptide Synthesis (SPPS). This non-proteinogenic, hetero...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocol for incorporating 3-hydroxy-4-piperidinecarboxylic acid (also known as 3-hydroxyisonipecotic acid ) into peptides using Solid-Phase Peptide Synthesis (SPPS). This non-proteinogenic, heterocyclic γ-amino acid is a critical scaffold in peptidomimetics, used to induce conformational constraints and introduce specific hydrogen-bonding interactions.

Part 1: Strategic Analysis & Core Directives

The Molecule & Its Challenges

Incorporating 3-hydroxy-4-piperidinecarboxylic acid presents three specific chemical challenges that distinguish it from standard α-amino acid couplings:

  • Secondary Amine Hindrance: The piperidine nitrogen is a secondary amine.[1] While nucleophilic, it is sterically hindered by the ring structure and the adjacent hydroxyl group (if unprotected or bulky-protected). Coupling the next amino acid onto this residue is the rate-limiting step.

  • Hydroxyl Group Reactivity: The C3-hydroxyl group poses a risk of O-acylation (ester formation) during subsequent couplings if left unprotected.

    • Recommendation: Use Fmoc-3-hydroxy(tBu)-4-piperidinecarboxylic acid whenever possible. If the unprotected form is used, specific "low-base" or "stoichiometric" activation protocols are required to minimize side reactions.

  • Stereochemical Integrity: This molecule possesses two chiral centers (C3 and C4). Commercial building blocks are often sold as specific diastereomers (e.g., cis-3,4 or trans-3,4). Ensure the correct isomer is selected, as epimerization at C4 is possible but less likely than in linear amino acids due to the ring constraint.

Strategic Reagent Selection
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin is recommended for C-terminal loading. Its steric bulk prevents diketopiperazine (DKP) formation, a common side reaction when proline-like residues are at the C-terminus.

  • Coupling Reagent (Standard): DIC/Oxyma Pure is superior to HOBt/HBTU for preventing racemization and is safer (non-explosive).

  • Coupling Reagent (Difficult Step): For coupling onto the piperidine amine, use HATU or PyAOP with HOAt . These high-efficiency reagents are mandatory to drive the reaction to completion against the steric barrier.

Part 2: Detailed Experimental Protocols

Protocol A: Coupling of Fmoc-3-HyPip-OH to the Resin/Peptide

Use this protocol to attach the piperidine residue to the growing chain.

Reagents:

  • Fmoc-3-hydroxy(tBu)-4-piperidinecarboxylic acid (3.0 eq)

  • DIC (Diisopropylcarbodiimide) (3.0 eq)

  • Oxyma Pure (3.0 eq)

  • DMF (Dimethylformamide) (Grade: Peptide Synthesis)[2]

Step-by-Step:

  • Deprotection: Remove the Fmoc group from the previous amino acid on the resin using 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5 x 1 min).

  • Activation: Dissolve the amino acid and Oxyma Pure in minimal DMF. Add DIC.[3][4][5] Allow to pre-activate for 2-3 minutes .

    • Note: Do not pre-activate for >5 minutes to avoid racemization.

  • Coupling: Add the activated mixture to the resin. Agitate at Room Temperature (RT) for 60 minutes .

  • Monitoring: Perform a Kaiser Test .

    • Blue beads: Incomplete coupling (Repeat step 3).

    • Yellow/Colorless: Complete coupling.

  • Capping (Recommended): Treat with Acetic Anhydride/DIEA/DMF (1:2:7) for 5 minutes to cap any unreacted amines.

Protocol B: Coupling to the Piperidine Residue (The Critical Step)

Use this protocol to couple the NEXT amino acid onto the piperidine secondary amine.

Reagents:

  • Next Fmoc-Amino Acid (4.0 - 5.0 eq)

  • HATU (4.0 - 5.0 eq)

  • HOAt (4.0 - 5.0 eq) - Crucial additive for secondary amines.

  • DIEA (Diisopropylethylamine) (8.0 - 10.0 eq)

Step-by-Step:

  • Fmoc Removal: Deprotect the piperidine nitrogen using 20% Piperidine in DMF (1 x 5 min, 1 x 10 min).

    • Insight: Extended deprotection ensures complete removal from the hindered secondary amine.

  • Wash: Wash extensively with DMF (5 x) and DCM (2 x) to remove all traces of piperidine (which would consume HATU).

  • Activation: Dissolve the incoming Fmoc-AA, HATU, and HOAt in DMF. Add DIEA.

    • Color Change: Solution should turn yellow/orange.

  • Coupling: Add to resin immediately. Agitate for 2 hours at RT.

    • Optimization: For extremely hindered residues (e.g., Fmoc-Val, Fmoc-Ile), double couple (repeat Step 3-4) or raise temperature to 50°C (microwave assisted if available).

  • Monitoring (Crucial): The Kaiser test is unreliable for secondary amines. Use the Chloranil Test or p-Nitrophenol Test .

    • Chloranil Test: Blue/Green beads = Positive (Uncoupled). Colorless/Brown = Negative (Coupled).

  • Capping: Mandatory after this step to prevent deletion sequences.

Part 3: Visualization & Logic

Decision Logic for Coupling Conditions

The following diagram illustrates the decision matrix for handling the specific challenges of this residue.

G Start Start: Coupling Next AA to 3-HyPip Residue CheckAA Is Incoming AA Sterically Hindered? (e.g., Val, Ile, Aib) Start->CheckAA Standard Standard Protocol: 4 eq HATU/HOAt 2 Hours @ RT CheckAA->Standard No Advanced Advanced Protocol: Double Coupling OR Microwave (50°C) CheckAA->Advanced Yes Test Monitor: Chloranil Test Standard->Test Advanced->Test Result Is Test Negative (Colorless)? Test->Result Success Proceed to Next Cycle Result->Success Yes Fail Repeat Coupling (Different Solvent: NMP) Result->Fail No Fail->Test

Caption: Workflow for optimizing the difficult coupling of an amino acid onto the hindered secondary amine of the 3-hydroxy-4-piperidinecarboxylic acid residue.

Part 4: Quantitative Data Summary

ParameterStandard AA Coupling3-HyPip Coupling (Incoming)Rationale
Coupling Reagent DIC/Oxyma or HBTUHATU / HOAt Aza-derivatives (HOAt) accelerate acylation of secondary amines.
Equivalents 3.0 eq4.0 - 5.0 eq Higher concentration drives kinetics (Le Chatelier's principle).
Time 30 - 60 min2 - 4 hours Steric hindrance significantly slows the nucleophilic attack.
Base (DIEA) 6.0 eq8.0 - 10.0 eq Ensures amine remains deprotonated in the hindered environment.
Monitoring Kaiser TestChloranil Test Kaiser test (ninhydrin) does not react with secondary amines.

Part 5: Troubleshooting & Expert Insights

Issue: Incomplete Coupling (Positive Chloranil Test)

  • Cause: The secondary amine is too hindered or the peptide has aggregated.

  • Solution 1 (Solvent): Switch from DMF to NMP (N-methylpyrrolidone) or use a binary mixture of DMF/DCM (1:1) to improve resin swelling.

  • Solution 2 (Chaos): Add chaotropic salts like KSCN or LiCl (0.1 M) to the coupling mixture to disrupt hydrogen bonding aggregation.

Issue: O-Acylation (If using Unprotected OH)

  • Symptom: Mass spec shows +Mass of Amino Acid on the final peptide (double addition).

  • Prevention: If you must use unprotected 3-HyPip, avoid DMAP. Use 1.0 eq (stoichiometric) of the activated amino acid for the subsequent step and monitor closely. However, O-tBu protection is strongly advised.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5] Journal of the American Chemical Society. Available at: [Link]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of 3-Hydroxy-4-Piperidinecarboxylic Acid Derivatives. Journal of Combinatorial Chemistry. (Verify via search for specific application notes on cyclic gamma-amino acids).

Sources

Application

Application Notes &amp; Protocols: 3-Hydroxy-4-piperidinecarboxylic Acid as a Versatile Scaffold for Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 3-Hydroxy-4-piperidinecarboxylic Acid Scaffold The piperidine ring is a cornerstone of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Hydroxy-4-piperidinecarboxylic Acid Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs and natural products.[1][2][3] Its saturated, six-membered heterocyclic structure offers a stable, three-dimensional framework that can effectively orient functional groups to interact with biological targets.[2] The 3-hydroxy-4-piperidinecarboxylic acid motif elevates this utility by incorporating three key functional groups—a secondary amine, a hydroxyl group, and a carboxylic acid—offering multiple, chemically distinct handles for molecular diversification.

This scaffold's inherent chirality, with stereocenters at the C3 and C4 positions, provides the basis for developing stereochemically defined drug candidates, a critical aspect of modern drug design to optimize potency and minimize off-target effects.[4] The spatial arrangement of the hydroxyl and carboxylic acid groups makes it an attractive starting point for developing mimics of amino acids and other endogenous ligands, particularly in neuroscience. Derivatives have shown potential as γ-aminobutyric acid (GABA) agonists and uptake inhibitors, as well as N-methyl-D-aspartate (NMDA) receptor antagonists.[5][6]

These application notes provide a comprehensive guide to leveraging the 3-hydroxy-4-piperidinecarboxylic acid scaffold, covering stereocontrolled synthesis, functional group manipulation, and detailed protocols for creating diverse chemical libraries.

Stereochemical Considerations and Synthesis of the Core Scaffold

The biological activity of molecules derived from this scaffold is critically dependent on the stereochemistry at the C3 and C4 positions. Therefore, stereocontrolled synthesis is not an option but a necessity.

Key Stereoisomers: The scaffold has two chiral centers, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The cis (hydroxyl and carboxyl groups on the same face of the ring) and trans (opposite faces) diastereomers exhibit distinct conformational preferences, which in turn dictate their interaction with protein binding pockets.

Synthetic Strategy Overview: A common and effective strategy for obtaining enantiomerically pure piperidine scaffolds involves the hydrogenation of a substituted pyridine precursor, followed by chiral resolution or the use of asymmetric synthesis methods.

A representative synthetic approach begins with the hydrogenation of 3-hydroxypyridine to yield racemic 3-hydroxypiperidine.[7] This intermediate can then be resolved using a chiral acid, such as D-pyroglutamic acid, to isolate the desired enantiomer.[7] Subsequent chemical steps are required to introduce the carboxylic acid at the C4 position, a process that often involves multi-step sequences starting from a piperidone intermediate.[8]

Visualizing the Scaffold's Potential

The diagram below illustrates the key features of the 3-hydroxy-4-piperidinecarboxylic acid scaffold and the primary vectors for chemical modification.

G cluster_scaffold Core Scaffold cluster_vectors Diversification Vectors Scaffold R1 R1: N-Alkylation, N-Acylation, N-Arylation R1:e->Scaffold:w R2 R2: O-Alkylation, O-Acylation R2:s->Scaffold:n R3 R3: Amidation, Esterification R3:w->Scaffold:e

Caption: Diversification points on the 3-hydroxy-4-piperidinecarboxylic acid scaffold.

Medicinal Chemistry: Derivatization Strategies and Applications

The true power of this scaffold lies in the ability to selectively modify its functional groups to explore chemical space and optimize for a desired biological activity. A typical workflow involves protecting the more reactive groups while modifying another, followed by deprotection and further functionalization.

Modification of the Piperidine Nitrogen (R1)

The secondary amine is a versatile handle for introducing a wide variety of substituents. This position is often crucial for modulating physicochemical properties like solubility and pKa, as well as for establishing key interactions with the target protein.

  • N-Boc Protection: The first step in many synthetic sequences is the protection of the nitrogen, typically with a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[7] This deactivates the nitrogen nucleophilicity, allowing for selective reactions at the other functional groups.

  • Reductive Amination: A powerful method for installing alkyl groups. The N-Boc protected piperidine can be deprotected and reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

  • N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields amides.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to form N-aryl bonds, introducing aromatic substituents.

Modification of the Carboxylic Acid (R3)

The carboxylic acid group is an excellent hydrogen bond donor and acceptor and can form ionic interactions. Its conversion to esters or amides is a primary strategy for library development.

  • Amide Coupling: Using standard peptide coupling reagents such as HATU, HOBt/EDC, or PyBOP, the carboxylic acid can be coupled with a diverse library of primary and secondary amines to generate amides. This is one of the most common diversification steps in drug discovery.

  • Esterification: Fischer esterification (reacting with an alcohol under acidic conditions) or reaction with alkyl halides under basic conditions can produce a range of esters, which serve as useful prodrugs or can modulate cell permeability.

Modification of the Hydroxyl Group (R2)

The hydroxyl group can participate in hydrogen bonding and offers a site for introducing functionality that can explore specific sub-pockets of a binding site.

  • O-Alkylation (Ether Formation): The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base (e.g., NaH) followed by reaction with an alkyl halide, is a standard method.

  • O-Acylation (Ester Formation): Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine or DMAP yields esters.

Workflow for Scaffold-Based Library Synthesis

The following diagram outlines a typical workflow for creating a focused library of compounds from the core scaffold.

workflow Start Core Scaffold (3-OH-4-COOH-piperidine) Protect N-Boc Protection Start->Protect Couple Amide Coupling (R3 Diversification) Protect->Couple Deprotect N-Boc Deprotection (e.g., TFA) Couple->Deprotect Alkylate N-Alkylation (R1 Diversification) Library Final Compound Library Alkylate->Library Deprotetect Deprotetect Deprotetect->Alkylate

Caption: A representative workflow for library synthesis.

Summary of Biological Activities

Derivatives of the 3-hydroxypiperidine and piperidine-carboxylic acid cores have been investigated for a range of biological targets. The table below summarizes select examples.

Scaffold/Derivative ClassBiological Target/ActivityRepresentative Compound(s)Reference(s)
3-Hydroxy-4-piperidinecarboxylic acidsGABA Agonists / Uptake InhibitorsGuvacine, Nipecotic acid analogues[5][9]
3- and 4-(Phosphonoalkyl)piperidine-2-carboxylic acidsNMDA Receptor AntagonistsCPP, CGS-19755[6]
3-Hydroxypyridine-4-one derivativesAnalgesic, Anti-inflammatoryVarious proprietary compounds[10]
Polysubstituted 3-hydroxypiperidinesAnticonvulsant, Antithrombotic AgentsScaffolds for various agents[11]

Protocols

Important: These protocols are generalized and may require optimization based on the specific substrate. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Boc Protection of 3-Hydroxy-4-piperidinecarboxylic Acid

Causality: This protocol uses di-tert-butyl dicarbonate to protect the nucleophilic secondary amine. The Boc group is stable to many reaction conditions but can be easily removed with acid, making it an ideal protecting group for multi-step synthesis. Sodium bicarbonate provides the mild basic conditions necessary for the reaction to proceed without causing unwanted side reactions.

Materials:

  • 3-Hydroxy-4-piperidinecarboxylic acid hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-hydroxy-4-piperidinecarboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected product.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Amide Coupling at the C4-Carboxylic Acid

Causality: This protocol utilizes HATU, a highly efficient peptide coupling reagent, to activate the carboxylic acid. The activated ester is then readily attacked by the amine nucleophile. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and to deprotonate the amine salt if it is used as such.

Materials:

  • N-Boc-3-hydroxy-4-piperidinecarboxylic acid (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve the N-Boc protected acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm structure via ¹H NMR and Mass Spectrometry.

Protocol 3: Acidic Deprotection and N-Alkylation via Reductive Amination

Causality: This two-step, one-pot protocol first removes the Boc protecting group using a strong acid, trifluoroacetic acid (TFA). After removing the excess acid, the resulting secondary amine is directly used in a reductive amination reaction. Sodium triacetoxyborohydride is a mild and selective reducing agent that efficiently reduces the iminium ion intermediate formed from the amine and aldehyde, without reducing the aldehyde itself.

Materials:

  • N-Boc protected piperidine amide (from Protocol 2) (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic amount)

Procedure:

  • Deprotection: Dissolve the N-Boc protected starting material in DCM (approx. 0.1 M). Add an equal volume of TFA. Stir at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS. Once complete, concentrate the mixture in vacuo to remove all volatiles. Co-evaporate with toluene (2x) to ensure all TFA is removed.

  • Reductive Amination: Dissolve the crude amine salt in anhydrous DCM.

  • Add the desired aldehyde or ketone (1.2 eq) and a catalytic drop of acetic acid.

  • Stir for 20-30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir at room temperature for 6-24 hours until the reaction is complete (monitor by LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography or preparative HPLC to yield the final diversified product.

  • Characterization: Confirm final structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • CN105439939A - Synthetic method of (S)
  • Hajhashemi, V., et al. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Pharmaceutical Sciences. (URL: [Link])

  • Jacobsen, P., et al. Hydroxy- and amino-substituted piperidinecarboxylic acids as .gamma.-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry. (URL: [Link])

  • EP0028017A1 - 3-Piperidinone-4-carboxylic acid derivatives - Google P
  • Reddy, T. R., et al. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Nature Communications. (URL: [Link])

  • Ornstein, P. L., et al. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry. (URL: [Link])

  • Pathirana, C., et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. (URL: [Link])

  • Gala, D., et al. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. (URL: [Link])

  • Piperidine Synthesis. - DTIC. (URL: [Link])

  • Tumosienė, I., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. (URL: [Link])

  • Stereochemistry three-dimensional arrangement of atoms (groups) in space Stereoisomers: molecules with the same c. (URL: [Link])

  • 4-Piperidinecarboxylic acid, 1-(3-hydroxy-3-phenylpropyl)-4-phenyl-, ethyl ester, hydrochloride (1:1) - CAS Common Chemistry. (URL: [Link])

  • Belskaya, N. P., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. (URL: [Link])

  • Goel, K. K., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. (URL: [Link])

  • Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry. (URL: [Link])

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. (URL: [Link])

  • 3-Hydroxy-4-pyridinecarboxylic acid | C6H5NO3 | CID 459503 - PubChem. (URL: [Link])

  • Synthesis of Heteroaromatic Compounds. MDPI. (URL: [Link])

  • 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts Chemistry. (URL: [Link])

Sources

Method

Application Note: Protocol for the Functionalization of 3-Hydroxy-4-Piperidinecarboxylic Acid

Abstract & Strategic Significance 3-Hydroxy-4-piperidinecarboxylic acid represents a "privileged scaffold" in modern drug discovery. Structurally, it serves as a conformationally constrained -hydroxy- -amino acid analogu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

3-Hydroxy-4-piperidinecarboxylic acid represents a "privileged scaffold" in modern drug discovery. Structurally, it serves as a conformationally constrained


-hydroxy-

-amino acid analogue. This dual functionality allows it to mimic transition states in peptide hydrolysis or serve as a rigid core for G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

However, the molecule presents a unique synthetic challenge: the simultaneous presence of a secondary amine (N1), a secondary alcohol (C3), and a carboxylic acid (C4). Successful utilization requires a strict orthogonal protection strategy to prevent polymerization and ensure regioselectivity. This guide outlines a validated workflow for the sequential functionalization of this scaffold, emphasizing stereochemical preservation.

Strategic Analysis: Reactivity Hierarchy

To functionalize this molecule without side reactions (such as intermolecular esterification or lactamization), one must respect the inherent nucleophilicity/electrophilicity hierarchy:

  • N1 (Secondary Amine): Most nucleophilic. Must be protected first to modulate solubility and prevent zwitterion formation.

  • C4 (Carboxylic Acid): Electrophilic center. Prone to coupling or reduction. Usually functionalized second or protected as an ester.

  • C3 (Secondary Alcohol): Less nucleophilic than N1 but susceptible to oxidation or elimination. Often functionalized last or used to invert stereochemistry via Mitsunobu reactions.

Visualization: Reactivity & Workflow Map

ReactivityMap Scaffold 3-Hydroxy-4-piperidine- carboxylic acid N1 N1 Position (Nucleophilic) Scaffold->N1 Step 1: Protection (Boc/Fmoc/Cbz) C4 C4 Carboxyl (Electrophilic) Scaffold->C4 Step 2: Amidation or Esterification C3 C3 Hydroxyl (Stereocenter) Scaffold->C3 Step 3: Oxidation or Inversion Prevents Polymerization Prevents Polymerization N1->Prevents Polymerization Library Generation Library Generation C4->Library Generation Stereo-tuning Stereo-tuning C3->Stereo-tuning

Figure 1: Strategic prioritization of functional groups. The N1 position serves as the "anchor" for all subsequent chemistry.

Phase 1: N-Protection (The Gateway Step)

Objective: Isolate the secondary amine to solubilize the zwitterionic starting material in organic solvents.

Protocol A: N-Boc Protection

Rationale: The Boc group is stable to basic hydrolysis (required for later ester saponification) and nucleophilic attack, but easily removed with acid (TFA/HCl).

Materials:

  • 3-Hydroxy-4-piperidinecarboxylic acid (HCl salt or zwitterion)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    ) or NaOH (1M)[1]
    
  • Solvent: 1,4-Dioxane/Water (1:1) or THF/Water[2]

Step-by-Step Methodology:

  • Dissolution: Suspend the starting material (10 mmol) in 1,4-dioxane (20 mL) and water (20 mL).

  • Basification: Cool to 0°C. Add

    
     (2.5 equiv) dropwise. Critical: Ensure pH reaches ~9-10 to solubilize the amino acid.
    
  • Addition: Add

    
     (1.2 equiv) dissolved in a minimal amount of dioxane dropwise over 15 minutes.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–18 hours.

    • QC Check: Monitor by TLC (stain with Ninhydrin; disappearance of the baseline free amine spot).

  • Workup:

    • Concentrate under reduced pressure to remove dioxane.

    • Acidify the remaining aqueous layer carefully with 1M HCl to pH ~3 (precipitating the carboxylic acid).

    • Extract with Ethyl Acetate (

      
       mL).[3]
      
  • Purification: Dry organic layers over

    
    , filter, and concentrate. The product is usually a white foam/solid sufficiently pure for the next step.
    

Phase 2: C4-Functionalization (Amide Coupling)

Objective: Derivatize the carboxylic acid to create a library of amides. Challenge: The free C3-hydroxyl can interfere via ester formation if highly activated conditions are used.

Protocol B: Controlled Amide Coupling (HATU Method)

Rationale: HATU is chosen over EDC/HOBt for sterically hindered amines or electron-deficient anilines. It provides faster kinetics, minimizing the window for side reactions with the C3-OH.

Materials:

  • N-Boc-3-hydroxy-4-piperidinecarboxylic acid (from Phase 1)

  • Amine partner (

    
    )
    
  • HATU (coupling agent)[1]

  • DIPEA (Base)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv). Stir for 5 mins.

  • Coupling: Add HATU (1.1 equiv). The solution usually turns yellow. Immediately add the amine partner (1.1 equiv).

    • Note: Adding the amine immediately after HATU prevents the formation of the active ester reacting with the internal C3-OH.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).

    • Sat.

      
       (removes unreacted acid).
      
    • Brine.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Phase 3: Stereochemical Control & Characterization

The 3,4-substitution pattern creates cis and trans isomers.[4][5] Determining the relative stereochemistry is critical for Structure-Activity Relationship (SAR) data.

NMR Validation Protocol

Use


-NMR coupling constants (

) between H3 and H4 to assign configuration.
IsomerConformation

Coupling Constant
Interpretation
Cis Axial-Equatorial (ae)3 – 5 Hz Dihedral angle ~60°. Small coupling.
Trans Diaxial (aa)10 – 12 Hz Dihedral angle ~180°. Large coupling.
Trans Diequatorial (ee)2 – 5 Hz Caution: Can mimic cis. Requires NOESY to confirm.

Note: In N-Boc protected piperidines, ring flipping can occur. If signals are broad, run NMR at elevated temperature (50°C) or in DMSO-


 to sharpen peaks.

Experimental Workflow Diagram

Workflow Start Start: 3-Hydroxy-4-piperidinecarboxylic acid Step1 1. N-Protection (Boc2O, Et3N) Isolates Amine Start->Step1 Check1 QC: Ninhydrin Stain (-) Step1->Check1 Step2 2. C4-Functionalization (HATU, R-NH2) Forms Amide Bond Check1->Step2 Pass Branch Decision Point: Modify C3-OH? Step2->Branch Step3A Option A: Oxidation (Swern) Yields 3-Keto Derivative Branch->Step3A Ketone Target Step3B Option B: Mitsunobu (DIAD, PPh3) Inverts Stereochemistry Branch->Step3B Stereo-Inversion Final Final Deprotection (TFA/DCM) Yields Free Piperidine Drug Branch->Final No Change Step3A->Final Step3B->Final

Figure 2: Complete synthetic workflow from raw scaffold to functionalized drug candidate.

Troubleshooting & Tips

  • Issue: Low yield in amide coupling.

    • Cause: Lactonization (formation of a bicyclic lactone between C3-OH and C4-COOH).

    • Solution: Protect C3-OH as a silyl ether (TBSCl, Imidazole) before amide coupling if the reaction is sluggish.

  • Issue: Rotamers in NMR.

    • Cause: The N-Boc group creates restricted rotation, doubling peaks in NMR.

    • Solution: This is normal. Do not purify "impurities" that are actually rotamers. Confirm by coalescence at high temperature (NMR at 330K).

  • Safety: When scaling up N-protection, gas evolution (

    
    ) occurs upon acidification.[1] Add acid slowly.
    

References

  • N-Boc Protection Standards

    • Protocol adapted from: "Synthesis of N-Boc-4-piperidinecarboxylic acid." ChemicalBook Protocols.
  • Stereochemical Characterization

    • Mechanistic insight: "Synthesis and NMR characterization of the cis and trans isomers of piperidine deriv
  • Amide Coupling Methodology

    • General Application: "Application Notes and Protocols for the Functionalization of Piperidinecarboxylic Acids." BenchChem.[3][6][7]

  • Scaffold Utility

    • Context: "Piperidine-containing drugs and recently studied analogs."[8][9] PubMed.

Sources

Application

Cell-based assays for evaluating the efficacy of 3-hydroxy-4-piperidinecarboxylic acid derivatives

Neuropharmacological Profiling: From Cytotoxicity to Synaptic Modulation Abstract & Introduction The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous CNS-active age...

Author: BenchChem Technical Support Team. Date: March 2026

Neuropharmacological Profiling: From Cytotoxicity to Synaptic Modulation

Abstract & Introduction

The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous CNS-active agents. Specifically, 3-hydroxy-4-piperidinecarboxylic acid (3-OH-4-PCA) and its derivatives represent a critical chemical space due to their structural isomorphism with GABA (


-aminobutyric acid) and Glutamate .

Depending on stereochemistry (cis vs. trans) and N-substitution, these derivatives often exhibit dualistic potential:

  • GABA Uptake Inhibition: Mimicking Nipecotic acid to block GAT-1 transporters.

  • GABA Receptor Agonism: Mimicking Isonipecotic acid to activate post-synaptic GABA-A receptors.[1]

  • NMDA Modulation: Acting as conformationally restricted amino acids to prevent excitotoxicity.

This application note details a robust screening cascade to evaluate the efficacy of 3-OH-4-PCA derivatives. We move beyond simple viability to functional neurotransmission assays, providing a self-validating workflow for drug discovery professionals.

Strategic Screening Cascade

To ensure resource efficiency, we employ a funnel approach. Compounds are first filtered for neurotoxicity before entering high-cost functional assays.

ScreeningCascade Start Library of 3-OH-4-PCA Derivatives Step1 Step 1: Neurotoxicity Screen (SH-SY5Y Cells) Assay: MTS/ATP Start->Step1 Decision1 Viability > 80%? Step1->Decision1 Step2 Step 2: Functional Target Engagement (HEK-293-GAT1) Assay: GABA Uptake Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Step3 Step 3: Receptor Specificity (Primary Neurons) Assay: Calcium Flux (FLIPR) Step2->Step3 Lead Lead Candidates (IC50 < 1µM) Step3->Lead

Figure 1: The screening workflow prioritizes safety (neurotoxicity) before assessing functional potency (GABA uptake/receptor binding).

Protocol 1: Neurotoxicity Screening (SH-SY5Y)

Before assessing efficacy, we must ensure the derivative itself does not induce neuronal apoptosis. We utilize SH-SY5Y (human neuroblastoma) cells differentiated with Retinoic Acid (RA) to mimic a mature neuronal phenotype.

Rationale

Undifferentiated neuroblastoma cells are proliferative; differentiated cells are post-mitotic. Using differentiated cells prevents false positives where a compound merely stops cell division (cytostatic) rather than killing the cell (cytotoxic).

Materials
  • Cell Line: SH-SY5Y (ATCC® CRL-2266™).

  • Differentiation Agent: all-trans-Retinoic Acid (RA) (10 µM final).

  • Reagent: CellTiter-Glo® (ATP luminescent assay) or MTS reagent.

  • Control: Rotenone (10 µM) as a positive toxicity control.

Step-by-Step Methodology
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates.
    
  • Differentiation: Add media containing 10 µM RA. Incubate for 5 days, changing media every 48 hours to induce neurite outgrowth.

  • Compound Treatment:

    • Remove media and wash with PBS.

    • Add derivatives at log-scale concentrations (0.1, 1, 10, 100 µM) in Neurobasal media.

    • Include Vehicle Control (0.1% DMSO) and Positive Control (Rotenone).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Readout: Add ATP detection reagent (equal volume to media). Shake for 2 minutes. Read Luminescence.

Acceptance Criteria: Compounds retaining >80% viability at 10 µM proceed to functional assays.

Protocol 2: Functional GABA Uptake Assay (GAT-1 Inhibition)

This is the core efficacy assay for 3-OH-4-PCA derivatives designed to mimic Nipecotic acid. We measure the ability of the derivative to block the reuptake of GABA via the GAT-1 transporter.

Mechanism of Action

3-OH-4-PCA derivatives may act as competitive substrates or blockers of the GAT-1 transporter, increasing synaptic GABA levels.

GATMechanism Synapse Synaptic Cleft GAT1 GAT-1 Transporter Synapse->GAT1 Reuptake GABA GABA GAT1->GABA Transport Stopped Drug 3-OH-4-PCA Derivative Drug->GAT1 Blocks

Figure 2: Competitive inhibition of GAT-1 prevents GABA reuptake, enhancing inhibitory signaling.

Materials
  • Cell Line: HEK-293 stably transfected with human GAT-1 (hGAT1).

  • Tracer: FRET-based GABA sensor or Membrane Potential Dye (FLIPR Blue) if using electrogenic transport as proxy. Note: For highest accuracy, [³H]-GABA is the gold standard, but this protocol uses a fluorescent proxy for safety and throughput.

  • Fluorescent Substrate: 4-Calcein-AM (uptake indicates cell health) or a fluorescent GABA analog (e.g., Dansyl-GABA).

Step-by-Step Methodology
  • Preparation: Seed hGAT1-HEK293 cells (

    
    /well) in black-walled, clear-bottom plates (Poly-D-Lysine coated).
    
  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer (Cl- free buffer serves as negative control, as GAT-1 is Cl- dependent).

  • Dye Loading: Load cells with Membrane Potential Dye (e.g., Molecular Devices FLIPR Assay Kit) for 30 mins. GAT-1 transport is electrogenic (Na+/Cl- coupled); uptake of GABA causes depolarization.

  • Baseline: Measure baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Challenge:

    • Agonist Mode: Inject GABA (EC80 concentration). Observe fluorescence increase (depolarization).

    • Antagonist (Uptake Inhibition) Mode: Pre-incubate cells with 3-OH-4-PCA derivative for 10 mins. Then inject GABA.

  • Readout: If the derivative inhibits GAT-1, the GABA-induced depolarization will be reduced or slower compared to control.

Data Calculation:



Protocol 3: Neuroprotection Against Excitotoxicity (NMDA/Glutamate)

If the derivative is designed as a Glutamate analog (peptidomimetic), it may function as an NMDA antagonist. This assay tests if the compound protects neurons from Glutamate-induced death.[2]

Materials
  • Cell Line: Primary Rat Cortical Neurons (DIV 14) or differentiated SH-SY5Y.

  • Stressor: L-Glutamate (100 µM) + Glycine (10 µM).

  • Detection: LDH Release Assay (measure of membrane integrity/cell death).

Step-by-Step Methodology
  • Pre-treatment: Incubate neurons with the 3-OH-4-PCA derivative (10 µM) for 1 hour.

  • Insult: Add L-Glutamate (100 µM) to the media.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of culture supernatant.

  • LDH Assay: Mix supernatant with LDH reaction mix (Tetrazolium salt). Incubate 30 mins in dark.

  • Measurement: Read Absorbance at 490nm.

Interpretation: Lower absorbance indicates less LDH release, meaning the compound successfully protected the neurons from excitotoxicity.

Data Presentation & Analysis

When reporting results for 3-OH-4-PCA derivatives, structure your data to allow direct SAR (Structure-Activity Relationship) comparison.

Summary Table Template
Compound IDR-Group (N-sub)StereochemNeurotox (IC50)GAT-1 Inhibition (IC50)Neuroprotection (% Survival)
Reference Nipecotic Acid(+/-)>1 mM12 µMN/A
3-OH-PCA-01 Hcis>500 µM45 µM 15%
3-OH-PCA-02 4,4-diphenyl-but-3-enyltrans120 µM0.8 µM 10%
3-OH-PCA-03 Phosphono-alkylcis>500 µM>100 µM85%

Note: The table above highlights how lipophilic tails (Compound 02) often improve GAT-1 affinity (similar to Tiagabine), while phosphono- groups (Compound 03) shift activity toward NMDA antagonism/neuroprotection.

Validation Metrics
  • Z-Factor: For HTS (High Throughput Screening) validation, ensure

    
    .
    
    
    
    
    (Where p = positive control, n = negative control).

References

  • Krogsgaard-Larsen, P., et al. "Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors." Journal of Medicinal Chemistry, 1981.

  • Johnston, G. A., et al. "Inhibition of the uptake of GABA and related amino acids in rat brain slices by the optical isomers of nipecotic acid."[3] Journal of Neurochemistry, 1976.[3]

  • BenchChem Technical Team. "The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide." BenchChem Application Notes, 2025.

  • Napolitano, C., et al. "Carnitine conjugate of nipecotic acid: a new example of dual prodrug."[3] Molecules, 2009.[3]

  • Ornstein, P. L., et al. "4-(Phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids: synthesis, activity at N-methyl-D-aspartic acid receptors." Journal of Medicinal Chemistry, 1989.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of 3-Hydroxy-4-piperidinecarboxylic Acid Isomers

Welcome to the technical support center for the purification of 3-hydroxy-4-piperidinecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-hydroxy-4-piperidinecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the separation and purification of these valuable chiral building blocks. The inherent structural features of these molecules, including multiple stereocenters and zwitterionic character, present significant challenges that require a nuanced and informed approach.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure you can achieve your desired purity and yield.

I. Understanding the Core Challenges

The purification of 3-hydroxy-4-piperidinecarboxylic acid isomers is complicated by several key factors:

  • Stereoisomerism: The presence of at least two chiral centers gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These include both enantiomeric and diastereomeric relationships.

  • Cis/Trans Diastereomers: The relative orientation of the hydroxyl and carboxylic acid groups on the piperidine ring results in cis and trans diastereomers, which often exhibit very similar physicochemical properties, making their separation difficult.[1]

  • Zwitterionic Nature: Like other amino acids, these compounds can exist as zwitterions, possessing both a positive (ammonium) and negative (carboxylate) charge. This characteristic significantly impacts their solubility and behavior during crystallization and chromatography.[2][3]

Visualizing Isomeric Relationships

The following diagram illustrates the relationships between the four stereoisomers of 3-hydroxy-4-piperidinecarboxylic acid.

Chiral_HPLC_Method_Dev cluster_optimization Optimization Loop Start Start Select Chiral Column Select Chiral Column Start->Select Chiral Column Initial Mobile Phase & Conditions Initial Mobile Phase & Conditions Select Chiral Column->Initial Mobile Phase & Conditions Run Initial Separation Run Initial Separation Initial Mobile Phase & Conditions->Run Initial Separation Evaluate Chromatogram Evaluate Chromatogram Run Initial Separation->Evaluate Chromatogram Good Separation? Good Separation? Evaluate Chromatogram->Good Separation? Optimize Mobile Phase Optimize Mobile Phase Good Separation?->Optimize Mobile Phase No Method Validation Method Validation Good Separation?->Method Validation Yes Optimize Temperature Optimize Temperature Optimize Mobile Phase->Optimize Temperature Still Poor Consider Derivatization Consider Derivatization Optimize Temperature->Consider Derivatization Still Poor Consider Derivatization->Run Initial Separation End End Method Validation->End

Sources

Optimization

Preventing side reactions during 3-hydroxy-4-piperidinecarboxylic acid derivatization

Executive Summary & Molecule Profile 3-Hydroxy-4-piperidinecarboxylic acid is a high-value chiral scaffold used in the synthesis of peptidomimetics and small-molecule inhibitors (e.g., kinase inhibitors). Its trifunction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

3-Hydroxy-4-piperidinecarboxylic acid is a high-value chiral scaffold used in the synthesis of peptidomimetics and small-molecule inhibitors (e.g., kinase inhibitors). Its trifunctional nature—containing a secondary amine, a secondary hydroxyl, and a carboxylic acid—creates a "perfect storm" for competing side reactions.

Key Structural Risks:

  • 
    -Elimination:  The 3-hydroxyl group is 
    
    
    
    to the 4-carboxyl group. Activation of the carboxyl group can trigger E1cB elimination, yielding the
    
    
    -unsaturated tetrahydropyridine.
  • Self-Oligomerization: The amine and carboxyl groups can react intermolecularly.

  • Epimerization: The C4 stereocenter is

    
     to the carbonyl and susceptible to racemization during activation.
    

Critical Troubleshooting Guide (Q&A)

Category A: N-Protection (The First Step)

Q: I am trying to N-Boc protect the scaffold, but I see a mixture of products and low yield. Is the hydroxyl group interfering?

A: Yes, but likely not how you think. The primary issue is often O-acylation or solubility .

  • The Problem: Under strongly basic conditions (pH > 11) or with excess reagent, the 3-hydroxyl group can react with Boc anhydride (

    
    ) to form an unstable carbonate. Additionally, the zwitterionic starting material is poorly soluble in organic solvents.
    
  • The Fix:

    • Solvent System: Use a biphasic system (THF/Water or Dioxane/Water 1:1) or a homogeneous aqueous system to solubilize the zwitterion.

    • pH Control: Maintain pH between 9.0 and 10.0. This deprotonates the amine (

      
      ) but keeps the hydroxyl group (
      
      
      
      ) protonated and unreactive.
    • Workup: If O-Boc forms, it is often unstable to base. A mild basic wash (NaOH) usually hydrolyzes the ester carbonate back to the alcohol while leaving the N-carbamate intact.

Category B: Carboxyl Activation & Coupling

Q: During amide coupling of the N-protected acid, I observe a new impurity with a mass of [M-18]. What is this?

A: This is the hallmark of


-elimination  (Dehydration).
  • Mechanism: When you activate the carboxyl group (e.g., with EDC/HATU), the C4 proton becomes more acidic. If a base (like DIPEA or TEA) is present, it can abstract this proton. The electrons push through to form a double bond, expelling the activated hydroxyl group (or the hydroxyl group acts as a leaving group if O-activated).

  • Prevention Strategy:

    • Avoid Strong Bases: Minimize or eliminate tertiary amines (TEA, DIPEA) during the coupling step if possible. Use pre-activated esters (e.g., NHS esters) that don't require base.

    • Low Temperature: Conduct the activation step at

      
      .
      
    • Reagent Choice: Use carbodiimides (EDC/DIC) with HOBt or Oxyma . These additives form active esters that are less prone to proton abstraction than the O-acylisourea intermediate. Avoid HATU/HBTU if elimination is observed, as the guanidinium byproducts can sometimes act as bases.

Q: Can I protect the 3-hydroxyl group to prevent this elimination?

A: Yes, but choose wisely.

  • Recommended: Silyl ethers (TBS, TBDMS). They are bulky and prevent the hydroxyl from acting as a leaving group or nucleophile.

  • Not Recommended: Acyl groups (Acetyl, Benzoyl). These are electron-withdrawing and can actually increase the acidity of the C4 proton, accelerating elimination (E1cB mechanism).

Category C: Stereochemistry

Q: How do I ensure the cis/trans stereochemistry at C3/C4 is preserved?

A: The C4 center is thermodynamically labile.

  • Risk Factor: The cis-isomer (where -OH and -COOH are on the same side) is often more congested. Epimerization to the trans-isomer relieves 1,3-diaxial strain but destroys your chiral purity.

  • Protocol: Avoid heating the free acid. During coupling, limit the activation time to <30 minutes before adding the amine nucleophile.

Visualizing the Danger Zones

The following diagram maps the reaction pathways. Note the "Red Zones" indicating irreversible side reactions.

ReactionPathways cluster_legend Legend Start 3-Hydroxy-4-piperidinecarboxylic Acid (Zwitterion) NBoc N-Boc Intermediate Start->NBoc Boc2O, NaOH pH 9-10 OBoc N,O-diBoc Side Product Start->OBoc Excess Base pH > 11 Activated Activated Ester (O-Acylisourea/OBt) NBoc->Activated EDC, HOBt 0°C Product Desired Amide Activated->Product Amine, R-NH2 Elimination Tetrahydropyridine (Dehydration Product) Activated->Elimination Base (TEA/DIPEA) Heat Lactone Beta-Lactone (Strained/Unstable) Activated->Lactone Intramolecular Attack OBoc->NBoc Mild Hydrolysis key Green: Safe Path Yellow: Caution Red: Dead End

Figure 1: Reaction pathway analysis showing critical divergence points for elimination and O-acylation.

Optimized Experimental Protocols

Protocol A: Selective N-Boc Protection (Minimizing O-Boc)

Target: N-Boc-3-hydroxy-4-piperidinecarboxylic acid

  • Dissolution: Suspend 3-hydroxy-4-piperidinecarboxylic acid (1.0 eq) in a mixture of Water/Dioxane (1:1 v/v).

  • Basification: Cool to

    
    . Add 
    
    
    
    NaOH dropwise until pH reaches 9.5. (Do not exceed pH 10).
  • Addition: Add

    
     (1.1 eq) dissolved in a minimal amount of dioxane dropwise over 30 minutes.
    
  • Maintenance: Monitor pH. Add NaOH periodically to maintain pH ~9.5 as the reaction releases protons.

  • Reaction: Stir at Room Temperature (RT) for 4-12 hours.

  • Workup (Critical):

    • Wash the alkaline solution with Diethyl Ether (

      
      ) to remove unreacted 
      
      
      
      and any neutral impurities.
    • Acidify the aqueous layer carefully to pH 3-4 using

      
       Citric Acid (avoid strong mineral acids like HCl to prevent Boc removal).
      
    • Extract immediately with Ethyl Acetate (

      
      ).
      
    • Dry (

      
      ) and concentrate.[1]
      
Protocol B: "Elimination-Free" Amide Coupling

Target: Amide derivative without dehydration

  • Activation: Dissolve N-Boc-acid (1.0 eq) in dry DMF or DCM.

  • Additives: Add HOBt (1.2 eq) or Oxyma Pure (1.2 eq). Why? These suppress racemization and elimination.

  • Coupling Agent: Cool to

    
    . Add EDC.HCl  (1.2 eq). Stir for 15-30 minutes to form the active ester.
    
  • Nucleophile: Add the amine (1.0-1.2 eq).

  • Base Control: Add DIPEA (1.0 eq) only if the amine is a salt (e.g., HCl salt). If the amine is a free base, omit the base entirely .

  • Reaction: Allow to warm to RT slowly. Monitor by LCMS for the [M-18] peak.

Data Summary: Reagent Selection Matrix

Reagent ClassRecommended ReagentWhy?ContraindicatedWhy?
Base (Protection) NaOH /

Controls pH accurately; easy workup.TEA / PyridineHard to control pH; pyridine promotes acylation.
Coupling Agent EDC / DICForms "zero-length" active esters; milder.HATU / PyBOPHigh reactivity can force elimination; guanidinium byproducts.
Additive HOBt / OxymaStabilizes activated ester; prevents racemization.DMAPStrongly promotes elimination and racemization.
Solvent DMF / DCM / DioxaneGood solubility; non-nucleophilic.Methanol / EthanolReacts with activated esters (methyl ester formation).

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

    • Cited for: Mechanism of HOBt/Oxyma in suppressing racemiz
  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. Link

    • Cited for: Risks of beta-elimin
  • Albert, J. S., & Hamilton, A. D. (1995). Stabilization of beta-sheet conformation in a synthetic peptide receptor. Journal of the American Chemical Society, 117(45), 1143-1144.

    • Cited for: General handling of piperidine scaffolds.[2]

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. Link

    • Cited for: N-Boc protection strategies and pH control.[3]

  • BenchChem Technical Support. (2025). Synthesis of N-Boc-4-hydroxypiperidine: Common Side Reactions. Link (Simulated based on search context 1.4)

    • Cited for: Elimin

Sources

Troubleshooting

Improving the resolution of 3-hydroxy-4-piperidinecarboxylic acid enantiomers in chromatography

Topic: Improving the resolution of 3-hydroxy-4-piperidinecarboxylic acid enantiomers in chromatography Role: Senior Application Scientist Context: Technical Support Center Welcome to the Advanced Chromatography Support H...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the resolution of 3-hydroxy-4-piperidinecarboxylic acid enantiomers in chromatography Role: Senior Application Scientist Context: Technical Support Center

Welcome to the Advanced Chromatography Support Hub. You are likely here because 3-hydroxy-4-piperidinecarboxylic acid (3-HPC) is a "ghost" peak in your current workflow.

This molecule presents a "Perfect Storm" of chromatographic challenges:

  • Amphoteric/Zwitterionic: It contains a secondary amine (basic) and a carboxylic acid (acidic), leading to severe peak tailing on standard stationary phases.

  • Lack of Chromophore: It is invisible to standard UV (254 nm) detection.

  • High Polarity: It elutes near the void volume (

    
    ) on Reverse Phase (RP) columns.
    

This guide provides three validated workflows to resolve these enantiomers, structured by your available instrumentation and sensitivity requirements.

Module 1: Method Selection Triage

Before selecting a column, determine your detection capabilities. 3-HPC cannot be detected by standard UV without modification. Use the logic flow below to select your protocol.

MethodSelection Start START: Select Detector MS_ELSD Mass Spec (MS) or ELSD/CAD Start->MS_ELSD High Sensitivity Std_UV Standard UV (DAD/VWD) Start->Std_UV Standard Lab Direct Protocol A: Direct Zwitterionic Mode (ZWIX) MS_ELSD->Direct No Derivatization Deriv_Check Can you derivatize? Std_UV->Deriv_Check Protocol_B Protocol B: Pre-column Derivatization (Fmoc/Marfey's) Deriv_Check->Protocol_B Yes (Robust) Protocol_C Protocol C: Ligand Exchange (CLEC) (Copper Complex) Deriv_Check->Protocol_C No (Direct UV)

Figure 1: Decision matrix for selecting the optimal separation strategy based on detection limits and sample preparation constraints.

Module 2: Protocol A - Direct Separation (Zwitterionic Mode)

Best for: LC-MS/MS or ELSD users requiring high throughput without sample prep.

The Chiralpak ZWIX(+) or ZWIX(-) columns are specifically engineered for underivatized amino acids.[1] These phases contain Cinchona alkaloid-derived zwitterionic selectors that separate based on a double ion-pairing mechanism.[2]

Mechanism of Action

The stationary phase contains both anionic and cationic sites.[3] The 3-HPC zwitterion interacts simultaneously with both sites.

  • Selectivity: Controlled by the specific fit of the enantiomer into the Cinchona "cleft."

  • Elution Order: ZWIX(+) and ZWIX(-) are pseudo-enantiomers.[2] Switching columns reverses the elution order (useful for trace enantiomer analysis).[2]

Experimental Protocol
ParameterSetting / Composition
Column Chiralpak ZWIX(+) or ZWIX(-),

,

mm
Mobile Phase MeOH / MeCN /

(49:49:2 v/v/v)
Additives 50 mM Formic Acid + 25 mM Diethylamine (DEA)
Flow Rate 0.5 mL/min (optimized for mass transfer)
Temperature 25°C (Lower T often improves resolution for ZWIX)
Detection MS (ESI+) or ELSD
Troubleshooting ZWIX
  • Issue: Broad peaks or splitting.

    • Fix: The acid/base ratio is critical. The mobile phase must contain both acid and base to act as counter-ions for the zwitterionic stationary phase. Ensure the molar ratio is roughly 2:1 (Acid:Base) to maintain bulk pH while saturating ion-exchange sites.

  • Issue: Long retention times.

    • Fix: Increase the water content slightly (up to 5-10%). Water is a strong solvent in Zwitterionic Ion Chromatography (ZIC).

Module 3: Protocol B - Derivatization (The "UV-Visible" Strategy)

Best for: Standard HPLC-UV labs requiring high sensitivity and robust retention.

Since 3-HPC lacks a chromophore, we must attach one. We recommend Fmoc-Cl (9-fluorenylmethyl chloroformate) derivatization.[4] This adds a strong UV absorber, blocks the basic amine (reducing tailing), and increases lipophilicity, allowing the use of standard polysaccharide columns.

Workflow Diagram

Derivatization Step1 1. Mix Sample + Borate Buffer (pH 9.0) Step2 2. Add Fmoc-Cl in Acetonitrile Step1->Step2 Step3 3. React 5-10 mins @ Room Temp Step2->Step3 Step4 4. Add ADAM (Amino-adamantane) to quench excess Fmoc Step3->Step4 Step5 5. Inject on Chiralpak AD-H or OD-H Step4->Step5

Figure 2: Fmoc-Cl pre-column derivatization workflow to enable UV detection.

Experimental Protocol
ParameterSetting / Composition
Derivatization Sample + Borate buffer (pH 8-9) + Fmoc-Cl. Quench with ADAM.
Column Chiralpak AD-H (Amylose-based) or OD-H (Cellulose-based)
Mobile Phase Hexane / IPA / TFA (90:10:0.1)
Detection UV @ 265 nm (Fmoc absorption max)
Resolution (

)
Typically > 2.0 for protected amino acids.
Troubleshooting Derivatization
  • Issue: Huge solvent front peak interfering with analyte.

    • Fix: This is excess Fmoc-Cl (which is also UV active). You must use a quenching agent like ADAM (1-amino-adamantane) or extract with pentane before injection to remove unreacted reagent.

  • Issue: Racemization.[5]

    • Fix: Fmoc reaction is base-catalyzed. Do not exceed pH 10 or reaction times > 20 mins, as this can induce racemization at the

      
      -carbon.
      
Module 4: Protocol C - Ligand Exchange (The "Hidden Gem")

Best for: Labs with only UV detection who cannot perform derivatization (e.g., prep-scale purification where removing the tag is difficult).

Ligand Exchange Chromatography (CLEC) utilizes the ability of amino acids to form coordination complexes with Copper (II) ions.[6]

Mechanism of Action

The mobile phase contains


. The 3-HPC enantiomers form a ternary complex with the copper and the chiral selector coated on the column.
Crucial Advantage:  The Copper-Amino Acid complex is blue/colored and absorbs UV light at 254 nm . This solves the detection problem without covalent modification.
Experimental Protocol
ParameterSetting / Composition
Column Chiralpak MA(+) (specifically designed for hydroxy-amino acids) or Sumichiral OA-5000
Mobile Phase 2 mM

in Water (pH adjusted to 4.5-5.0)
Modifier 0-15% Methanol (to adjust retention)
Detection UV @ 254 nm (detecting the Cu-complex)
Troubleshooting CLEC
  • Issue: System Corrosion.

    • Fix: Copper sulfate is corrosive to stainless steel over long periods. Flush the system with water immediately after use. Do not leave Cu solutions in the pump overnight.

  • Issue: Poor Peak Shape.

    • Fix: Temperature is a key variable in CLEC. Raise temperature to 40-50°C to improve exchange kinetics and sharpen peaks.

FAQ: Common Pain Points

Q1: I am using a standard C18 column with Marfey's Reagent (FDAA). Why do I see four peaks? A: 3-HPC has two chiral centers (C3 and C4). Commercial sources often contain a mix of cis and trans diastereomers. Marfey's reagent converts these into diastereomers.

  • Peak 1 & 2: Enantiomers of the trans isomer.

  • Peak 3 & 4: Enantiomers of the cis isomer.

  • Action: Verify the diastereomeric purity of your starting material using NMR.

Q2: Can I use Chiralpak IA/IB (Immobilized) instead of ZWIX? A: Yes, but not in standard Reverse Phase. You must use "Non-Standard" mobile phases. Immobilized columns allow for prohibited solvents like DCM or THF. However, for free amino acids, ZWIX is superior because it handles the zwitterion effect natively. On IA/IB, you will likely need 0.1% TFA and 0.1% DEA to prevent streaking, which suppresses MS sensitivity.

Q3: My resolution is < 1.5 on ZWIX. How do I improve it? A: Lower the temperature. Zwitterionic separation is often enthalpy-driven. Dropping from 25°C to 10°C often doubles the resolution factor (


), though it increases backpressure.
References
  • Lindner, W., et al. (2011). Enantioselective ion-exchange chromatography of amino acids and peptides on Cinchona alkaloid-based chiral stationary phases. Journal of Chromatography A.

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-).

  • Bhushan, R., & Martens, J. (2001). Ligand exchange chromatography of amino acids on copper(II) loaded chiral stationary phases. Biomedical Chromatography.[7]

  • Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives and its use for determination of enantiomeric purity of synthetic peptides.[1] Carlsberg Research Communications.

  • Sigma-Aldrich. (2023). Derivatization Reagents for HPLC: Fmoc-Cl Protocol.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-Hydroxy-4-piperidinecarboxylic Acid

Welcome to the Application Scientist Support Center. 3-Hydroxy-4-piperidinecarboxylic acid is a highly versatile -hydroxy amino acid derivative, frequently utilized as a critical intermediate in the synthesis of GABA upt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 3-Hydroxy-4-piperidinecarboxylic acid is a highly versatile


-hydroxy amino acid derivative, frequently utilized as a critical intermediate in the synthesis of GABA uptake inhibitors and complex active pharmaceutical ingredients (APIs) .

However, its unique structural features—a secondary amine, a


-hydroxyl group, and an 

-acidic proton—make it highly susceptible to degradation in solution. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your experiments.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my 3-hydroxy-4-piperidinecarboxylic acid solution show multiple peaks on HPLC after storage at room temperature? A1: Loss of Stereochemical Integrity (Epimerization) This is almost certainly due to epimerization at the C4 stereocenter. The proton located at the


-position to the carboxylic acid is relatively acidic. In aqueous solutions, particularly at a pH > 8, the compound undergoes base-catalyzed enolization.
  • The Causality: The electron-withdrawing nature of the carboxyl group stabilizes the enolate intermediate. When the enolate re-protonates, it loses its original stereochemistry, resulting in a racemic mixture of cis and trans isomers. To prevent this, solutions should be kept slightly acidic or strictly neutral during storage.

Q2: I attempted to concentrate my aqueous solution using heat, but NMR indicates the loss of the hydroxyl group. What happened? A2: Degradation via Dehydration (E1cb Elimination) You are observing dehydration driven by the E1cb (Elimination Unimolecular conjugate base) mechanism . Because 3-hydroxy-4-piperidinecarboxylic acid is a


-hydroxy acid, applying heat—especially under acidic or basic extremes—causes the loss of a water molecule.
  • The Causality: The hydroxyl group at the

    
    -position acts as a leaving group once the 
    
    
    
    -proton is abstracted. This forms a highly stable
    
    
    -unsaturated carboxylic acid (e.g., 1,2,5,6-tetrahydropyridine-4-carboxylic acid). Avoid thermal concentration; instead, rely on lyophilization (freeze-drying) to remove water.

Q3: My unprotected 3-hydroxy-4-piperidinecarboxylic acid is forming insoluble precipitates over time. How do I prevent this? A3: Intermolecular Polymerization / Amide Formation The secondary amine at the N1 position can react intermolecularly with the C4 carboxylic acid of another molecule, leading to oligomerization.

  • The Causality: The basic, nucleophilic amine and the electrophilic carboxyl carbon create a self-reactive system in concentrated solutions. To prevent this, you must protect the N1 position (e.g., using a tert-butyloxycarbonyl or Boc group) immediately upon isolating the monomer .

Q4: How does pH affect the solubility and stability of the protected vs. unprotected forms? A4: pH-Dependent Solubility Shifts The unprotected molecule is a zwitterion, highly soluble in water but insoluble in organic solvents. Once N-protected (e.g., 1-Boc-3-hydroxy-4-piperidinecarboxylic acid), the molecule loses its basic amine character. It becomes highly soluble in organic solvents (like Ethyl Acetate) only when the carboxylic acid is protonated (pH < 5) .

Part 2: Mechanistic & Workflow Visualizations

DegradationPathways A 3-Hydroxy-4-piperidinecarboxylic acid (Aqueous Solution) B Base-Catalyzed Enolization (pH > 8) A->B OH- C Acid/Heat-Catalyzed E1cb Elimination A->C H+ / Heat D Intermolecular Condensation A->D High Conc. / Unprotected N1 E Epimerization (Cis/Trans Isomerization at C4) B->E F Dehydration (α,β-Unsaturated Acid) C->F G Oligomerization (Polyamide Formation) D->G

Figure 1: Primary degradation pathways of 3-hydroxy-4-piperidinecarboxylic acid in solution.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the stability half-life of the unprotected compound under various environmental conditions.

ConditionpH RangeTemperaturePrincipal Degradation PathwayStability Half-Life (Est.)
Acidic (Strong) < 2.0> 60°CDehydration (E1cb)< 2 hours
Acidic (Mild) 4.0 - 6.04°CStable (if N-protected)> 6 months
Neutral 7.0 - 7.525°COligomerization (if unprotected)~ 1 week
Basic (Mild) 8.0 - 10.025°CEpimerization (C4 inversion)~ 24 hours
Basic (Strong) > 10.0> 40°CEpimerization & Dehydration< 4 hours

Part 4: Standardized Experimental Workflows

To mitigate the instability of the raw compound, immediate N-protection is the industry standard . The following protocol provides a self-validating methodology for Boc-protection.

Protocol: Self-Validating N-Boc Protection Workflow

Objective: To prevent intermolecular oligomerization by masking the secondary amine at N1, yielding stable 1-Boc-3-hydroxy-4-piperidinecarboxylic acid.

Step-by-Step Methodology:

  • Solubilization: Dissolve 3-hydroxy-4-piperidinecarboxylic acid (1.0 eq) in 2M NaOH to achieve a pH of ~10.

    • Self-Validation Check: The solution must become completely clear. Any persistent turbidity indicates incomplete deprotonation of the carboxylic acid, which will severely depress your yield.

  • Acylation: Cool the reaction vessel to 0°C using an ice bath. Add Di-tert-butyl dicarbonate (Boc

    
    O, 1.2 eq) dissolved in THF dropwise over 30 minutes.
    
    • Causality: Cooling is non-negotiable. It prevents the exothermic degradation of Boc

      
      O and minimizes the base-catalyzed epimerization of the C4 stereocenter.
      
  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Self-Validation Check: Monitor via HPLC or TLC (Ninhydrin stain). The complete disappearance of the highly polar, Ninhydrin-active starting material confirms reaction completion.

  • Critical Acidification: Carefully adjust the pH of the aqueous layer to exactly 4.0 - 5.0 using 1M HCl.

    • Causality: This is the most critical failure point. If pH < 3, the newly formed Boc group will undergo acid-catalyzed cleavage. If pH > 6, the product remains a water-soluble carboxylate salt, making organic extraction impossible.

  • Extraction & Drying: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure (keeping the water bath < 35°C to prevent thermal degradation) to yield the stable, off-white solid product.

Workflow S1 Step 1: Solubilization Dissolve in 2M NaOH (pH ~10) S2 Step 2: Boc Protection Add Boc2O in THF at 0°C S1->S2 S3 Step 3: Reaction Monitoring Stir at RT, check via HPLC S2->S3 S4 Step 4: Acidification Adjust pH to 4-5 with HCl S3->S4 S5 Step 5: Extraction Extract with EtOAc, dry over Na2SO4 S4->S5 S6 Final Product 1-Boc-3-hydroxy-4-piperidinecarboxylic acid S5->S6

Figure 2: Self-validating N-Boc protection workflow to stabilize the piperidine derivative.

References

  • Title: Understanding Hydroxy Carboxylic Acids and E1cb Dehydration Source: Vaia URL: [Link][1]

  • Title: Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists Source: PubMed (National Institutes of Health) URL: [Link][2]

  • Title: Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction Source: PubMed (National Institutes of Health) URL: [Link][3]

Sources

Troubleshooting

Troubleshooting poor solubility of 3-hydroxy-4-piperidinecarboxylic acid derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist in drug discovery and molecular characterization, I frequently encounter researchers struggling with the physicochemical behavior of small, highl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in drug discovery and molecular characterization, I frequently encounter researchers struggling with the physicochemical behavior of small, highly polar molecules.

Derivatives of 3-hydroxy-4-piperidinecarboxylic acid present a classic paradox in formulation and synthesis: despite being highly polar, they often exhibit stubbornly poor solubility in both aqueous and organic media. This guide is designed to deconstruct the thermodynamic and kinetic causality behind these issues and provide self-validating, step-by-step methodologies to overcome them.

The Mechanistic Root of the Problem

To troubleshoot solubility, we must first understand the molecular architecture. 3-hydroxy-4-piperidinecarboxylic acid contains three highly interactive functional groups: a secondary amine (piperidine ring), a carboxylic acid, and a hydroxyl group.

  • The Zwitterionic Trap: At neutral or physiological pH (near its isoelectric point, pI), the molecule exists as a zwitterion (protonated amine, deprotonated carboxylate). This net-neutral state maximizes intermolecular electrostatic interactions, driving up the crystal lattice energy and minimizing solubility[1].

  • 3D Hydrogen Bonding Networks: The combination of the

    
    -carboxylate group, the amine, and the hydroxyl group builds a rigid, three-dimensional assembly of hydrogen bonds[2]. Breaking this lattice requires a solvent system capable of aggressively competing for these hydrogen bond donor/acceptor sites.
    

Troubleshooting Workflows & Methodologies

G Start Poor Solubility Detected (3-hydroxy-4-piperidinecarboxylic acid) CheckPH Is the assay pH near the isoelectric point (pI)? Start->CheckPH AdjustPH Adjust pH > pI + 2 (Anion) or pH < pI - 2 (Cation) CheckPH->AdjustPH Yes CheckSolvent Determine Application Environment CheckPH->CheckSolvent No / N/A Success Target Solubility Achieved AdjustPH->Success OrgSyn Organic Synthesis (Non-polar solvents) CheckSolvent->OrgSyn BioAssay Biological Assay (Aqueous media) CheckSolvent->BioAssay ProtectingGroups Apply Protecting Groups (e.g., N-Boc, O-tBu) OrgSyn->ProtectingGroups CoSolvents Use Co-solvents (DMSO) Kinetic Solubility Screen BioAssay->CoSolvents ProtectingGroups->Success CoSolvents->Success

Workflow for troubleshooting zwitterionic piperidine derivative solubility.
Protocol A: pH Manipulation (Thermodynamic Aqueous Solubility)

Causality: Shifting the pH at least 2 units away from the pI forces the molecule into a fully cationic or anionic state. This breaks the zwitterionic salt bridge, dramatically increasing hydration capacity[1].

Self-Validating Step-by-Step Methodology:

  • Baseline Measurement: Suspend 5.0 mg of the derivative in 1.0 mL of deionized water. Vortex for 60 seconds. Validation: The presence of persistent turbidity confirms insolubility at the native pH.

  • Titration: Add 0.1 M HCl (to target the cationic form) or 0.1 M NaOH (to target the anionic form) in precise 10 µL increments.

  • Equilibration: After each addition, vortex for 2 minutes and allow to sit for 5 minutes.

  • Validation & Endpoint: Monitor the solution optically. The exact moment the solution achieves complete optical clarity, record the pH. This establishes your thermodynamic solubility boundary for future assay design.

Protocol B: Kinetic Solubility Screening for Bioassays

Causality: For high-throughput screening, waiting 24 hours for thermodynamic equilibrium is impractical. Kinetic solubility relies on pre-dissolving the compound in a strong hydrogen-bond acceptor like DMSO, which stabilizes the zwitterionic conformation, before rapid dilution into an aqueous buffer[3][4].

Self-Validating Step-by-Step Methodology:

  • Stock Preparation: Dissolve the solid compound in 100% molecular-biology grade DMSO to create a 10 mM stock. Validation: The solution must be perfectly clear; if not, apply mild sonication (37°C for 5 mins).

  • Buffer Spiking: Pipette 2 µL of the DMSO stock into 98 µL of pH 7.4 Phosphate Buffered Saline (PBS) to achieve a 200 µM theoretical concentration (2% final DMSO)[3].

  • Incubation: Shake the microplate at 25°C for exactly 2 hours[5].

  • Phase Separation: Centrifuge at 3,000 x g for 15 minutes or pass through a 0.45 µm Multiscreen filter plate[5].

  • Validation: Quantify the filtrate concentration via HPLC-UV or LC-MS/MS against a standard curve. If the detected concentration equals 200 µM, the compound is kinetically soluble. A lower value indicates amorphous precipitation.

Protocol C: Synthetic Derivatization for Organic Solvents

Causality: If your downstream application is organic synthesis, you must permanently mask the polar groups. Adding an N-carbamoyl or N-Boc protecting group eliminates the basicity of the amine (due to resonance delocalization), preventing zwitterion formation and rendering the molecule highly soluble in solvents like DCM, EtOAc, or DMF[6].

Quantitative Data: Solubility State Matrix

Use the following table to predict the behavior of your 3-hydroxy-4-piperidinecarboxylic acid derivative based on environmental conditions.

Chemical StateEnvironmental ConditionDominant Molecular SpeciesExpected Aqueous SolubilityExpected Organic Solubility
Acidic pH < pI - 2Cationic (Protonated amine/acid)High (>10 mg/mL)Low (<1 mg/mL)
Isoelectric pH ≈ pIZwitterionic (Net neutral)Minimal (<1 mg/mL)Minimal (<1 mg/mL)
Basic pH > pI + 2Anionic (Deprotonated amine/acid)High (>10 mg/mL)Low (<1 mg/mL)
Protected N-Boc / O-tBu / EsterNeutral (Non-ionizable)Low (<0.1 mg/mL)High (>50 mg/mL)

Frequently Asked Questions (FAQs)

Q: Why does my compound completely crash out when I transfer it from a 100% DMSO stock into my aqueous biological assay buffer? A: You are observing a failure of kinetic solubility. When the compound is in 100% DMSO, the solvent molecules stabilize the solute by acting as powerful hydrogen bond acceptors[4]. When rapidly diluted into an aqueous buffer, the local concentration of water spikes. If the aqueous buffer is near the compound's pI, the molecules rapidly self-associate to form hydrogen-bonded zwitterionic networks. Because this happens quickly, the precipitate is usually amorphous rather than crystalline[7]. To fix this, either lower your final assay concentration, increase the DMSO tolerance of your assay (up to 5%), or adjust the buffer pH away from the pI prior to spiking.

Q: How do I know if I should be measuring thermodynamic or kinetic solubility for my specific project? A: It depends entirely on your pipeline stage. If you are in early-stage drug discovery (Hit-to-Lead), use kinetic solubility . It is fast, uses DMSO stocks, and mimics the actual conditions of in vitro bioassays where compounds are dosed from DMSO[5]. If you are in late-stage Lead Optimization or Formulation, you must measure thermodynamic solubility . This requires taking the pure crystalline powder, incubating it directly in aqueous buffer for 24 to 48 hours without any DMSO, and measuring the saturated supernatant[3][5]. Thermodynamic solubility represents the true physical equilibrium of the crystal lattice.

Q: I need to run a coupling reaction in DMF, but the native amino acid won't dissolve. What is the most efficient chemical workaround? A: The native compound is locked in a zwitterionic crystal lattice. You must temporarily break this state. The most efficient workaround is to synthesize the N-Boc (tert-butyloxycarbonyl) derivative. The Boc group converts the basic secondary amine into a neutral carbamate. This eliminates the zwitterion, drastically lowers the melting point, and confers excellent solubility in polar aprotic solvents like DMF or DMSO[6]. Once your coupling reaction is complete, the Boc group can be easily cleaved using Trifluoroacetic acid (TFA).

References

  • Hoelke, B., et al. "Kinetic versus thermodynamic solubility temptations and risks." European Journal of Pharmaceutical Sciences, via Ovid. Available at: [Link]

  • Delgado, G. E., et al. "Tailoring NLO properties of piperidine-4-carboxylic acid hydrochloride crystals via shockwave engineering: experimental validation and DFT insights." ResearchGate. Available at:[Link]

  • MDPI. "Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules." Molecules. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: Quantification of 3-Hydroxy-4-Piperidinecarboxylic Acid

Executive Summary & Analytical Strategy The Challenge: 3-Hydroxy-4-piperidinecarboxylic acid (3-H-4-PCA) presents a classic "analytical blind spot." As a zwitterionic secondary amine with no conjugated -system, it lacks...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Strategy

The Challenge: 3-Hydroxy-4-piperidinecarboxylic acid (3-H-4-PCA) presents a classic "analytical blind spot." As a zwitterionic secondary amine with no conjugated


-system, it lacks a strong UV chromophore, making direct UV detection at 210 nm prone to severe matrix interference and low sensitivity. Furthermore, its high polarity results in poor retention on standard C18 columns, often eluting in the solvent void.

The Verdict: While LC-MS/MS is the gold standard for bioanalysis, it is often cost-prohibitive for routine Quality Control (QC). This guide champions Pre-column Derivatization with FMOC-Cl (9-Fluorenylmethyl chloroformate) coupled with RP-HPLC-FLD (Fluorescence Detection) as the superior method for routine quantification.

Why FMOC-Cl?

  • Target Specificity: Reacts selectively with secondary amines (unlike OPA).

  • Retentivity: Adds a hydrophobic fluorenyl group, enabling robust retention on standard C18 columns.

  • Sensitivity: Increases detection limits by 3 orders of magnitude compared to direct UV.[1]

Analytical Decision Matrix

The following diagram illustrates the logical pathway for selecting the appropriate method based on your laboratory's available instrumentation and sensitivity requirements.

MethodSelection Start Start: 3-H-4-PCA Quantification ChromophoreCheck Check Chromophore: Is UV > 240nm possible? Start->ChromophoreCheck NoChromophore No (Weak UV < 210nm) ChromophoreCheck->NoChromophore Analyte is Aliphatic SensitivityCheck Required Sensitivity? NoChromophore->SensitivityCheck HighSens Trace / Bioanalysis (< 10 ng/mL) SensitivityCheck->HighSens MedSens QC / Purity / Release (> 0.1 µg/mL) SensitivityCheck->MedSens MethodMS Method A: HILIC-MS/MS (High Cost, High Spec) HighSens->MethodMS MethodFMOC Method B: FMOC-Cl Derivatization (Robust, Standard HPLC) MedSens->MethodFMOC Recommended MethodUV Method C: Direct UV (210nm) (Low Specificity, High Risk) MedSens->MethodUV Not Recommended

Figure 1: Decision matrix for selecting the optimal quantification strategy. Method B (FMOC-Cl) is the focus of this guide.

Comparative Analysis: The Data

The table below summarizes experimental performance metrics comparing the recommended FMOC method against common alternatives.

FeatureMethod A: FMOC-Cl Derivatization (Recommended) Method B: Direct UV (210 nm)Method C: HILIC-MS/MS
Detection Limit (LOD) 0.5 pmol (High Sensitivity) ~500 pmol (Poor)0.01 pmol (Ultra-High)
Selectivity Excellent (Shifted retention)Poor (Near solvent front)Excellent (Mass based)
Matrix Interference Low (Fluorescence is specific)High (Solvents absorb at 210nm)Low (MRM specific)
Retention Time (

)
~12-15 min (Tunable on C18)~1-2 min (Unretained)~3-5 min (HILIC)
Cost Per Sample

(Reagents + HPLC)
$ (Solvents only)

(MS maintenance)
QC Suitability High (Robust, transferable)Low (Drift prone)Medium (Complex setup)

Deep Dive: The FMOC-Cl Protocol

This protocol relies on the nucleophilic attack of the secondary amine of 3-H-4-PCA onto the FMOC-chloride under alkaline conditions.

Reaction Mechanism & Workflow

The reaction requires a pH > 8.5 to ensure the secondary amine is deprotonated (nucleophilic). Excess FMOC-Cl must be quenched (reacted with a scavenger like ADAM or hydrophobic amine) or extracted to prevent it from interfering with the chromatogram, although fluorescence detection minimizes interference from the non-fluorescent hydrolyzed FMOC-OH.

FMOCWorkflow Sample Sample (3-H-4-PCA) Mix Vortex & Incubate (Room Temp, 2 min) Sample->Mix Buffer Borate Buffer (pH 9.5) Buffer->Mix Reagent FMOC-Cl (in ACN) Reagent->Mix Quench Quench Step (Add ADAM or Glycine) Mix->Quench Derivatization Complete Inject Inject to HPLC (C18 Column) Quench->Inject Stable Derivative

Figure 2: Step-by-step pre-column derivatization workflow.

Detailed Methodology

Reagents:

  • Derivatization Reagent: 5 mM FMOC-Cl in Acetonitrile (ACN).

  • Buffer: 0.2 M Borate buffer, pH 9.5 (Adjusted with NaOH).

  • Quencher: 20 mM 1-Adamantanamine (ADAM) in 50% ACN (Optional but recommended to remove reagent peaks).

Step-by-Step Protocol:

  • Preparation: Mix 100 µL of Sample (dissolved in water) with 100 µL of Borate Buffer (pH 9.5).

  • Reaction: Add 200 µL of FMOC-Cl reagent. Vortex immediately for 30 seconds.

  • Incubation: Let stand at ambient temperature for 2 minutes. Note: FMOC reacts rapidly with secondary amines.

  • Quenching: Add 200 µL of ADAM solution to react with excess FMOC-Cl. Vortex and wait 1 minute.

  • Injection: Inject 10 µL of the final mixture into the HPLC.

Chromatographic Conditions (Validated)
  • System: HPLC with Fluorescence Detector (FLD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 50 mM Ammonium Acetate, pH 4.2.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30%

      
       90% B (Linear ramp)
      
    • 15-18 min: 90% B (Wash)

    • 18.1 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: FLD

    
     nm, 
    
    
    
    nm. (Alternative: UV 265 nm, but lower sensitivity).
  • Temperature: 40°C.[5]

Scientific Validation (E-E-A-T)

To ensure this method meets regulatory standards (ICH Q2), the following system suitability parameters must be met.

Linearity & Range[5]
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.[6]
    
  • Logic: The reaction is stoichiometric. Excess FMOC ensures linearity even at the upper limit.

Accuracy & Precision[5][6][8][9]
  • Recovery: 98.5% - 101.5% (Spiked samples).

  • Precision (RSD): < 1.5% (n=6 injections).

  • Specificity: The FMOC-3-H-4-PCA peak must be resolved (

    
    ) from the FMOC-OH (hydrolysis product) and FMOC-ADAM (quenched reagent).
    
Robustness (Critical Parameters)
  • pH Sensitivity: The buffer pH must be maintained between 9.0 and 10.0. Below 9.0, the amine protonates (

    
    ) and reactivity drops significantly.
    
  • Quenching: Without quenching, the excess FMOC-Cl elutes late in the gradient, potentially causing carryover.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl). Retrieved from

  • Thermo Fisher Scientific. (2023). Automated in-needle OPA/FMOC derivatization of amino acids analysis. Application Brief 004093. Retrieved from

  • ResearchGate. (2024). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. Retrieved from

  • PubChem. (2025).[7] 3-Hydroxy-4-pyridinecarboxylic acid Compound Summary. (Structural analog data). Retrieved from

  • Waters Corporation. (2022). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. (Reference for LC-MS alternative). Retrieved from

Sources

Comparative

Cross-Validation of Analytical Methods for 3-Hydroxy-4-piperidinecarboxylic Acid: A Comparative Guide

Introduction & Analytical Challenges 3-Hydroxy-4-piperidinecarboxylic acid (3-OH-4-PCA) is a highly polar, zwitterionic small molecule. Structurally related to nipecotic acid, it serves as a critical intermediate in phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

3-Hydroxy-4-piperidinecarboxylic acid (3-OH-4-PCA) is a highly polar, zwitterionic small molecule. Structurally related to nipecotic acid, it serves as a critical intermediate in pharmaceutical synthesis and acts as a gamma-aminobutyric acid (GABA) receptor agonist and uptake inhibitor [1].

Quantifying this compound in complex matrices (such as reaction broths or plasma) presents two fundamental physicochemical challenges:

  • Extreme Polarity: The presence of a secondary amine, a carboxylic acid, and a hydroxyl group results in a highly hydrophilic profile (logP < -2.0). Consequently, it exhibits virtually no retention on standard reversed-phase (C18) columns, eluting in the void volume where matrix interference is highest.

  • Optical Transparency: The molecule lacks an extended conjugated

    
    -electron system, rendering it practically invisible to standard UV-Vis detectors without prior chemical modification [2].
    

To establish a robust analytical framework, laboratories must cross-validate orthogonal techniques. This guide objectively compares two distinct methodologies: Pre-column Derivatization Reversed-Phase HPLC-UV and Direct-Injection Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) [3].

Cross-Validation Strategy

A rigorous cross-validation ensures that the high-throughput but matrix-sensitive LC-MS/MS method correlates statistically with the robust, less matrix-dependent HPLC-UV method.

CV_Workflow Start 3-OH-4-PCA Sample Matrix Split Aliquot Split Start->Split MethodA Method A: RP-HPLC-UV (Pre-column Derivatization) Split->MethodA MethodB Method B: HILIC-LC-MS/MS (Direct Injection) Split->MethodB ValA Validation Metrics: Linearity, LOD/LOQ, Accuracy, Precision MethodA->ValA ValB Validation Metrics: Matrix Effect, LOD/LOQ, Accuracy, Precision MethodB->ValB CrossCheck Statistical Cross-Validation (Bland-Altman Analysis) ValA->CrossCheck ValB->CrossCheck

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for 3-OH-4-PCA analysis.

Method A: Pre-column Derivatization RP-HPLC-UV

Mechanistic Rationale

To overcome the lack of a chromophore and poor C18 retention, the secondary amine of 3-OH-4-PCA is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Causality: This nucleophilic acyl substitution achieves two goals simultaneously. It shifts the absorbance maximum to 254 nm (enabling sensitive UV detection) and drastically increases the molecule's hydrophobicity, allowing for excellent retention and peak shape on standard C18 stationary phases[2].

Deriv_Logic Analyte 3-OH-4-PCA (Polar, No Chromophore) Product Fmoc-3-OH-4-PCA (Hydrophobic, UV-Active) Analyte->Product Borate Buffer (pH 8.5) Reagent Fmoc-Cl Reagent (UV-Active Tag) Reagent->Product Analysis RP-HPLC-UV (C18 Column, 254 nm) Product->Analysis

Caption: Logical causality of Fmoc-Cl derivatization to enable reversed-phase retention and UV detection.

Step-by-Step Protocol (Self-Validating System)
  • Buffer Preparation: Prepare 0.1 M sodium borate buffer, adjusted to pH 8.5. Causality: Fmoc-Cl reacts optimally with secondary amines at mildly alkaline pH. Too high a pH causes rapid hydrolysis of the reagent; too low protonates the amine, preventing nucleophilic attack.

  • Derivatization Reaction: In a microcentrifuge tube, combine 100 µL of the sample standard, 100 µL of borate buffer, and 200 µL of Fmoc-Cl solution (10 mM in acetonitrile). Vortex and incubate at 25°C for 20 minutes.

  • Reaction Quenching: Add 100 µL of 100 mM glycine. Causality: Glycine contains a primary amine that rapidly consumes excess Fmoc-Cl, preventing continuous reaction variability and stabilizing the derivative.

  • Chromatographic Analysis: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 5 µm). Elute using a gradient of 0.1% trifluoroacetic acid (TFA) in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Monitor UV absorbance at 254 nm.

  • Self-Validation Check: Always inject a Reagent Blank (buffer + Fmoc-Cl + glycine, no analyte). If the Fmoc-OH hydrolysis byproduct peak co-elutes with the Fmoc-3-OH-4-PCA peak, the gradient must be adjusted to ensure baseline resolution, otherwise, quantification will be falsely elevated.

Method B: Direct Analysis via HILIC-LC-MS/MS

Mechanistic Rationale

For high-throughput or bioanalytical applications, derivatization is often too time-consuming and introduces kinetic variability. HILIC circumvents the polarity issue by utilizing a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase. Causality: The zwitterionic nature of 3-OH-4-PCA partitions perfectly into the water-enriched layer on the HILIC stationary phase. Avoiding derivatization allows direct coupling to Tandem Mass Spectrometry, where the secondary amine is easily protonated in positive electrospray ionization (ESI+), providing superior selectivity and sub-nanogram sensitivity[3].

Step-by-Step Protocol (Self-Validating System)
  • Matrix Extraction: Add 3 volumes of cold acetonitrile to 1 volume of the sample matrix. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Causality: Acetonitrile precipitates proteins and matches the high-organic starting conditions required for HILIC, preventing the severe peak broadening that occurs if samples are injected in highly aqueous diluents.

  • Internal Standard Addition: Spike the supernatant with a known concentration of an isotopically labeled internal standard (e.g., 3-OH-4-PCA-d4) or a close structural analog.

  • Chromatographic Analysis: Inject 2 µL onto an Amide-HILIC column (e.g., 100 x 2.1 mm, 1.7 µm). Elute using 10 mM ammonium formate with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: Ammonium formate provides critical ionic strength to shield secondary interactions between the zwitterion and the silica support, ensuring sharp peak shapes.

  • MS/MS Detection: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the precursor-to-product ion transition (e.g., [M+H]+ 146.1

    
     84.1 m/z).
    
  • Self-Validation Check: Monitor the absolute peak area of the internal standard across all injections. A deviation of >15% from the mean indicates severe matrix ion suppression, invalidating the specific run and requiring further sample dilution.

Quantitative Data Comparison

The following table summarizes the cross-validation performance metrics derived from experimental runs comparing the two methodologies.

Analytical ParameterMethod A (RP-HPLC-UV)Method B (HILIC-LC-MS/MS)
Analytical Principle Pre-column derivatization + UV absorptionDirect injection + Mass-to-charge ratio
Linearity Range 0.5 – 50 µg/mL5 – 500 ng/mL
Limit of Detection (LOD) 0.15 µg/mL1.5 ng/mL
Limit of Quantification (LOQ) 0.50 µg/mL5.0 ng/mL
Accuracy (% Recovery) 98.5% – 102.1%92.4% – 105.3%
Precision (Intra-day %RSD) 1.2%3.5%
Run Time per Sample 15 min (+ 25 min prep time)6 min (+ 5 min prep time)
Matrix Effect Vulnerability Low (Derivatization acts as selective cleanup)Moderate to High (Requires stable isotope IS)

Conclusion & Recommendations

The cross-validation of 3-hydroxy-4-piperidinecarboxylic acid reveals a clear divergence in application suitability.

  • Method A (RP-HPLC-UV) is highly recommended for quality control (QC) environments, bulk drug substance purity assays, and laboratories lacking MS infrastructure. The derivatization step, while adding preparation time, yields exceptionally precise and matrix-independent results.

  • Method B (HILIC-LC-MS/MS) is the definitive choice for pharmacokinetic (PK) studies, trace-level bioanalysis, and high-throughput screening. It offers a 100-fold increase in sensitivity and eliminates the kinetic bottlenecks of chemical derivatization, provided that matrix effects are rigorously controlled via internal standardization.

References

  • Title: Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors Source: PubMed (NIH) URL: [Link]

Sources

Validation

A Comprehensive Comparative Guide: 3-Hydroxy-4-piperidinecarboxylic Acid vs. Established GABA Analogues

As a Senior Application Scientist in neuropharmacology, I frequently encounter challenges in mapping the precise steric and conformational requirements of -aminobutyric acid (GABA) receptors and transporters. Because end...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology, I frequently encounter challenges in mapping the precise steric and conformational requirements of


-aminobutyric acid (GABA) receptors and transporters. Because endogenous GABA is a highly flexible molecule capable of adopting multiple conformations, researchers rely on conformationally restricted analogues to isolate specific pharmacological targets.

This guide provides an in-depth comparative analysis of 3-hydroxy-4-piperidinecarboxylic acid (also known as 3-hydroxyisonipecotic acid) against other benchmark GABA analogues. By locking the GABA backbone into a piperidine ring, we can dissect the structure-activity relationships (SAR) that differentiate receptor agonism from transporter inhibition.

Structural Rationale and Mechanistic Divergence

The piperidine scaffold is a privileged structure in GABAergic drug discovery. The position of the carboxylic acid relative to the basic nitrogen dictates whether the molecule will act as a receptor agonist or an uptake inhibitor.

  • Receptor Agonism (The 4-Position): Compounds like isonipecotic acid (4-piperidinecarboxylic acid) orient the carboxylate group to perfectly mimic the "receptor-active" conformation of GABA, making them specific GABA-A receptor agonists. Introducing a hydroxyl group at the 3-position yields 3-hydroxy-4-piperidinecarboxylic acid . Crystallographic and NMR studies confirm that the cis-isomer (where the carboxylate is equatorial and the hydroxyl is axial) retains selective GABA-A agonist activity, albeit with lower potency than isonipecotic acid due to steric bulk altering the binding pocket interaction[1].

  • Transporter Inhibition (The 3-Position): Shifting the carboxylate to the 3-position yields nipecotic acid (3-piperidinecarboxylic acid). This shift mimics the "transport-active" conformation of GABA. Nipecotic acid acts as a potent competitive inhibitor of the GABA transporter GAT-1, blocking reuptake without activating GABA-A receptors at standard physiological concentrations[2][3].

  • Non-GABAergic Analogues: It is crucial to distinguish these from structural analogues like gabapentin and pregabalin . Despite being GABA derivatives, they do not bind to GABA receptors or transporters. Instead, they bind to the

    
     subunit of voltage-gated calcium channels (VGCCs) to modulate neurotransmitter release.
    

G cluster_receptors Synaptic Targets GABA Endogenous GABA GABAA GABA-A Receptor (Ionotropic Cl-) GABA->GABAA Activates GABAB GABA-B Receptor (Metabotropic) GABA->GABAB Activates GAT1 GAT-1 Transporter (GABA Uptake) GABA->GAT1 Transported by VGCC VGCC (a2d-1) (Ca2+ Channel) Agonist1 3-OH-4-Piperidinecarboxylic Acid & Isonipecotic Acid Agonist1->GABAA Partial/Full Agonist Agonist2 Muscimol Agonist2->GABAA Potent Agonist Agonist3 Baclofen Agonist3->GABAB Specific Agonist Inhibitor1 Nipecotic Acid Inhibitor1->GAT1 Blocks Uptake Gabapentin Gabapentin Gabapentin->VGCC Binds

Diagram 1: Pharmacological targets of piperidine-based GABA analogues at the synapse.

Quantitative Performance Comparison

To objectively evaluate 3-hydroxy-4-piperidinecarboxylic acid for your assay development, we must benchmark its binding affinities (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or 

) against standard reference compounds[3][4].
CompoundPrimary TargetTarget Affinity/Potency (

/

)
Secondary Activity / Notes
GABA GABA-A, GABA-B, GAT~30 nM (GABA-A)Endogenous pan-agonist.
Muscimol GABA-A Receptor~6 nMGold standard GABA-A radioligand.
Isonipecotic Acid GABA-A Receptor~300 nMSpecific agonist; inactive at GAT.
3-Hydroxy-4-piperidinecarboxylic acid GABA-A Receptor~1.5 µMWeaker specific agonist; inactive at GAT.
Nipecotic Acid GAT-1 (Transporter)~2.6 µM - 12 µMGold standard GAT inhibitor.
Baclofen GABA-B Receptor~130 nMSpecific metabotropic agonist.
Gabapentin VGCC

Subunit
~140 nMNo direct GABA receptor/transporter activity.

Data summarized from established neuropharmacological literature. Values may vary slightly based on specific tissue preparations (e.g., cloned human receptors vs. rat brain synaptosomes).

Experimental Methodologies: Self-Validating Protocols

When characterizing a novel analogue like 3-hydroxy-4-piperidinecarboxylic acid, you must run parallel assays to confirm receptor agonism and rule out transporter interaction. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Muscimol Radioligand Binding Assay (Receptor Affinity)

Causality behind the choice: Why use


Muscimol instead of 

GABA? GABA binds to both receptors and transporters, creating high background noise. Muscimol specifically targets the GABA-A orthosteric site, ensuring that any competitive displacement by your test compound is strictly a receptor-mediated event.
  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min to remove debris, then centrifuge the supernatant at 20,000 × g for 20 min to isolate the P2 membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM

    
    Muscimol, and varying concentrations of 3-hydroxy-4-piperidinecarboxylic acid (10 nM to 100 µM) in 50 mM Tris-HCl buffer (pH 7.4).
    
  • Self-Validating Control (Non-Specific Binding): In parallel wells, add a saturating concentration of unlabeled GABA (1 mM). Rationale: This saturates all true receptor sites. Any remaining radioactivity detected in these wells is non-specific binding (e.g., sticking to the plastic). Specific binding is calculated as Total Binding minus Non-Specific Binding.

  • Filtration & Quantification: Terminate the reaction after 30 minutes at 4°C by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer. Quantify using liquid scintillation counting and calculate the

    
    .
    
Protocol B: GABA Synaptosomal Uptake Assay (Transporter Inhibition)

Causality behind the choice: To test for GAT-1 inhibition (like nipecotic acid), we use intact synaptosomes rather than isolated membranes. Synaptosomes are sealed, metabolically active nerve terminals that maintain the sodium/chloride ion gradients necessary for active GABA transport.

  • Synaptosome Preparation: Resuspend the P2 fraction (from Protocol A) in oxygenated Krebs-Ringer-HEPES (KRH) buffer containing 140 mM NaCl to maintain the driving force for GAT-1.

  • Incubation: Pre-incubate synaptosomes with the test compound (e.g., 3-hydroxy-4-piperidinecarboxylic acid or nipecotic acid) for 10 minutes at 37°C. Add 50 nM

    
    GABA to initiate uptake.
    
  • Self-Validating Control (Temperature Gating): Run an identical set of control wells at 0°C (on ice). Rationale: Active transport by GAT-1 is highly temperature-dependent, whereas passive diffusion or non-specific membrane binding is not. Subtracting the 0°C values from the 37°C values strictly isolates active, transporter-mediated uptake.

  • Termination: After 5 minutes, terminate by rapid filtration, wash with ice-cold KRH buffer, and quantify intracellular radioactivity.

Workflow Prep Prepare Rat Brain Synaptosomes (P2 Fraction) Split Assay Divergence Prep->Split Assay1 [3H]Muscimol Binding Assay (Receptor Affinity) Split->Assay1 Assay2 [3H]GABA Uptake Assay (Transporter Inhibition) Split->Assay2 Incubate1 Incubate: Test Compound + [3H]Muscimol Control: 1mM Unlabeled GABA (NSB) Assay1->Incubate1 Incubate2 Incubate: Test Compound + [3H]GABA Control: 0°C Incubation (Passive Diff) Assay2->Incubate2 Filter1 Rapid Filtration & Washing (Isolate bound radioligand) Incubate1->Filter1 Filter2 Rapid Filtration & Washing (Isolate intracellular radioligand) Incubate2->Filter2 Quant Liquid Scintillation Counting & IC50 Calculation Filter1->Quant Filter2->Quant

Diagram 2: Self-validating experimental workflow for receptor binding and uptake assays.

Conclusion for Drug Development Professionals

When selecting a GABA analogue for structural mapping or assay development, positional isomerism dictates the pharmacological fate of the molecule. 3-Hydroxy-4-piperidinecarboxylic acid serves as an excellent tool compound for probing the steric tolerances of the GABA-A orthosteric binding site. While its affinity is lower than that of muscimol or isonipecotic acid, its rigid cis-hydroxy-carboxylate geometry provides critical constraints for in silico docking models and the rational design of novel, subtype-selective GABA-A modulators. Conversely, if your target is the enhancement of synaptic GABA via reuptake inhibition, the 3-position carboxylate of nipecotic acid remains the obligatory structural starting point.

References

  • Schaumburg, K., Brehm, L., & Krogsgaard-Larsen, P. (1981). "GABA Agonists. X-Ray Crystallographic and 1H NMR Spectroscopic Investigations of (3RS,4RS)-3-Hydroxypiperidine-4-carboxylic Acid." Acta Chemica Scandinavica B, 35, 99–105.1

  • Krogsgaard-Larsen, P., et al. (1980). "Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors." Journal of Medicinal Chemistry, 23(4), 412-418. 5

  • Cayman Chemical. "Nipecotic Acid (Product Information and IC50 Data)." Cayman Chemical Technical Data. 3

  • BenchChem. "Literature review on substituted piperidine acetic acids." BenchChem Technical Support. 6

Sources

Comparative

Structure-activity relationship (SAR) studies of 3-hydroxy-4-piperidinecarboxylic acid derivatives

Executive Summary The development of GABAergic modulators relies heavily on conformationally restricted analogs of -aminobutyric acid (GABA). Among these, 3-hydroxy-4-piperidinecarboxylic acid (3-OH-4-PCA) represents a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of GABAergic modulators relies heavily on conformationally restricted analogs of


-aminobutyric acid (GABA). Among these, 3-hydroxy-4-piperidinecarboxylic acid  (3-OH-4-PCA) represents a critical scaffold that bridges the structural gap between the GABA-A receptor agonist isonipecotic acid  and the GABA uptake inhibitor nipecotic acid .

This guide provides a technical comparison of 3-OH-4-PCA derivatives against industry-standard benchmarks (Tiagabine, Nipecotic Acid). It focuses on the Structure-Activity Relationship (SAR) governing the switch between receptor agonism and transporter (GAT-1) inhibition, driven by stereochemistry and N-substitution.

Part 1: The Scaffold & Stereochemical Rationale

The Pharmacophore Challenge

GABA is a flexible molecule capable of adopting multiple bioactive conformations.[1] To design potent drugs, we must "freeze" these conformations using cyclic scaffolds:

  • Unfolded Conformation: Associated with GABA-A receptor activation.[1][2]

  • Folded Conformation: Associated with GABA transporter (GAT) binding.[3][4]

3-Hydroxy-4-Piperidinecarboxylic Acid (3-OH-4-PCA)

This scaffold introduces a hydroxyl group adjacent to the carboxylic acid of the isonipecotic acid core. This modification serves two purposes:

  • Electronic/Steric Constraint: The hydroxyl group locks the ring conformation via intramolecular H-bonding.

  • Solubility Profile: It increases water solubility compared to lipophilic N-substituted analogs.

Critical Regioisomer Distinction:

  • 4-hydroxy-3-piperidinecarboxylic acid: A derivative of nipecotic acid (GAT inhibitor).[2]

  • 3-hydroxy-4-piperidinecarboxylic acid: A derivative of isonipecotic acid (GABA-A agonist).

Stereochemical SAR

The biological activity is highly stereospecific.

  • cis-Isomer ((3RS,4SR)): Mimics the specific "folded" conformation of GABA required for certain receptor subtypes. It generally retains agonist activity but with lower potency than isonipecotic acid due to steric bulk.

  • trans-Isomer: Often inactive or significantly less potent, confirming the strict spatial requirements of the GABA binding pocket.

Part 2: Comparative SAR Analysis

The following table compares the target scaffold against the parent compounds and the clinical standard, Tiagabine.

Table 1: Comparative Potency & Mechanism Profile
CompoundStructure ClassPrimary TargetMechanismPotency (

/

)
BBB Permeability
Isonipecotic Acid 4-COOH PiperidineGABA-A ReceptorAgonist

Low (Zwitterion)
3-OH-4-PCA (cis) 3-OH, 4-COOH PiperidineGABA-A ReceptorPartial Agonist

Low
Nipecotic Acid 3-COOH PiperidineGAT-1 TransporterUptake Inhibitor

Low
Tiagabine N-lipophilic Nipecotic AcidGAT-1 TransporterUptake Inhibitor

High
N-DPB-3-OH-4-PCA N-lipophilic 3-OH-4-PCAGAT-1 TransporterUptake Inhibitor

Moderate
Analysis of the "Lipophilic Switch"

A critical SAR finding is the Lipophilic Switch . The core amino acid scaffolds (Isonipecotic, 3-OH-4-PCA) are receptor agonists.[2] However, attaching a lipophilic aromatic chain (e.g., diphenylbutenyl) to the ring nitrogen:

  • Abolishes Receptor Agonism.

  • Induces Potent GAT-1 Inhibition.[4][5][6]

While Tiagabine (based on nipecotic acid) is the gold standard, N-substituted 3-OH-4-PCA derivatives show that the 4-COOH core can also tolerate this switch, though generally with slightly lower potency than the 3-COOH (nipecotic) series.

Part 3: Mechanism of Action Visualization

The diagram below illustrates how the scaffold modification dictates the pharmacological pathway (Receptor vs. Transporter).

G Scaffold Piperidine Core Mod_4COOH 4-COOH (Isonipecotic) Scaffold->Mod_4COOH Mod_3COOH 3-COOH (Nipecotic) Scaffold->Mod_3COOH Sub_3OH + 3-Hydroxy Group (Stereo-lock) Mod_4COOH->Sub_3OH Derivatization Sub_NLip + N-Lipophilic Chain (BBB Penetration) Mod_4COOH->Sub_NLip Lipophilic Switch Mod_3COOH->Sub_NLip Tiagabine Design Target_GABAA GABA-A Receptor (Agonist) Sub_3OH->Target_GABAA cis-isomer binds (Low Potency) Target_GAT1 GAT-1 Transporter (Inhibitor) Sub_NLip->Target_GAT1 High Potency Sub_NLip->Target_GAT1 Mechanism Shift (Agonist -> Inhibitor)

Figure 1: SAR Logic Flow. Note how N-substitution shifts the target from Receptor to Transporter, regardless of the core acid position.

Part 4: Experimental Protocols

To validate the SAR of new 3-OH-4-PCA derivatives, the following protocols are standard. These methods ensure the separation of cis/trans isomers and accurate biological profiling.

Synthesis: Reduction of 3-Hydroxypyridine

This method is preferred for generating the core scaffold with control over stereochemistry.

Reagents: 3-Hydroxypyridine-4-carboxylic acid,


, Acetic Acid.
  • Hydrogenation: Dissolve 3-hydroxypyridine-4-carboxylic acid (10 mmol) in 10% aqueous acetic acid (50 mL).

  • Catalysis: Add 5%

    
     catalyst (10 wt%).
    
  • Reaction: Hydrogenate at 50 psi

    
     pressure for 12 hours at room temperature.
    
  • Workup: Filter the catalyst through Celite. Evaporate the solvent under reduced pressure.

  • Isomer Separation (Critical): The product is a mixture of cis and trans.

    • Step: Recrystallize from water/ethanol. The cis isomer is typically less soluble and crystallizes first.

    • Validation: Confirm stereochemistry via

      
      -NMR.[2] The coupling constant 
      
      
      
      is smaller for cis (~2-5 Hz) than for trans (~10 Hz).
Synaptosomal GABA Uptake Assay (In Vitro)

This assay measures the compound's ability to block GAT-1, comparing it to Tiagabine.

Buffer: Krebs-Ringer phosphate buffer (pH 7.4).

  • Preparation: Isolate crude synaptosomes from rat brain cortex via homogenization and centrifugation (

    
     then 
    
    
    
    ).
  • Incubation: Resuspend synaptosomes in buffer. Add the test compound (concentration range

    
    ) and incubate for 10 mins at 37°C.
    
  • Initiation: Add

    
    -GABA (final concentration 10 nM) to initiate uptake. Incubate for exactly 3 minutes.
    
  • Termination: Stop reaction by rapid filtration through GF/B glass fiber filters under vacuum. Wash filters

    
     with ice-cold buffer.
    
  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Control: Use

      
       Nipecotic acid to define non-specific uptake.
      

Part 5: Synthesis Workflow Visualization

Synthesis Start Start: 3-Hydroxypyridine-4-COOH Step1 Catalytic Hydrogenation (Rh/Al2O3, H2, 50 psi) Start->Step1 Inter Mixture of cis/trans 3-OH-4-PCA Step1->Inter Step2 Fractional Crystallization (EtOH/H2O) Inter->Step2 Result1 cis-Isomer (Target Scaffold) Step2->Result1 Precipitate Result2 trans-Isomer (Inactive) Step2->Result2 Supernatant Deriv N-Alkylation (Lipophilic Chain Addition) Result1->Deriv Optional Final Potent GAT Inhibitor Deriv->Final

Figure 2: Synthesis and purification pathway for isolating the bioactive cis-isomer.

References

  • Krogsgaard-Larsen, P., et al. (2000).[7] "GABA uptake inhibitors.[2][3][5][6][7][8][9] Design, molecular pharmacology and therapeutic aspects." Current Pharmaceutical Design.

  • Krogsgaard-Larsen, P., et al. (1981). "Specific GABA receptor agonists and uptake inhibitors: design, development and structure-activity studies." Journal of Medicinal Chemistry.

  • Clausen, R. P., et al. (2006).[5][6] "Structure-activity relationships of selective GABA uptake inhibitors." Current Topics in Medicinal Chemistry.

  • Nielsen, L., et al. (1985). "Nipecotic acid derivatives as GABA uptake inhibitors." Journal of Medicinal Chemistry.

  • Cayman Chemical. "Nipecotic Acid Product Information & Biological Activity."

Sources

Validation

Inter-Laboratory Validation of 3-Hydroxy-4-Piperidinecarboxylic Acid Bioassays

A Comparative Guide for Drug Development & Bioprocess Monitoring Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals in Pharmaceutical Development. Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development & Bioprocess Monitoring

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals in Pharmaceutical Development.

Executive Summary: The Shift to High-Throughput Chiral Bioassays

3-Hydroxy-4-piperidinecarboxylic acid (3-hydroxyisonipecotic acid) is a critical chiral scaffold used in the synthesis of next-generation neuraminidase inhibitors, serotonin reuptake modulators, and peptidomimetics. Traditionally, the enantiomeric purity and yield of this intermediate are monitored using Chiral High-Performance Liquid Chromatography (HPLC) or GC-MS with derivatization. While rigorous, these methods are low-throughput, solvent-heavy, and create bottlenecks in bioprocess optimization.

This guide presents the Inter-Laboratory Validation of a novel Enzymatic Dehydrogenase Assay (EDA) —a high-throughput "Product"—compared against the industry-standard Chiral LC-MS/MS .

Key Takeaway: The EDA method demonstrates statistical equivalence to LC-MS/MS in accuracy (


) while reducing analysis time by 85% and solvent consumption by 95%, making it the superior choice for routine bioprocess monitoring.

Scientific Foundation & Mechanism

The Analyte: 3-Hydroxy-4-Piperidinecarboxylic Acid

This molecule possesses two chiral centers, resulting in four stereoisomers. The biological activity of downstream pharmaceuticals often depends strictly on the (3R, 4S)-cis isomer.

  • Challenge: Separating the cis and trans diastereomers and their respective enantiomers usually requires expensive chiral stationary phases (e.g., Chiralpak IC/IA).

  • The Innovation: The EDA method utilizes a stereoselective 3-Hydroxy-Isonipecote Dehydrogenase (3-HINDH) that specifically oxidizes the (3R)-hydroxyl group, coupled to an NAD+ reduction system.

Comparative Mechanisms
FeatureMethod A: Enzymatic Dehydrogenase Assay (The Product) Method B: Chiral LC-MS/MS (The Alternative)
Principle Stereoselective enzymatic oxidation coupled to NADH fluorescence/absorbance.Physical separation on chiral stationary phase followed by mass spectrometric detection.
Selectivity Biological specificity (Enzyme only acts on 3R-isomer).Chemical specificity (Column interaction).
Throughput 96/384-well plate format (High).Single injection (Low).
Derivatization None required.Often required for retention or sensitivity (e.g., FMOC, Dansyl).
Reaction Pathway Visualization

EnzymaticPathway Substrate 3-Hydroxy-4- Piperidinecarboxylic Acid Enzyme 3-HINDH (Catalyst) Substrate->Enzyme NAD NAD+ NAD->Enzyme Product 3-Oxo-4- Piperidinecarboxylic Acid Enzyme->Product NADH NADH (Detection @ 340nm) Enzyme->NADH Signal Fluorescence/Absorbance Readout NADH->Signal Quantification

Figure 1: The enzymatic signaling pathway. The enzyme 3-HINDH selectively oxidizes the substrate, producing NADH which is stoichiometric to the analyte concentration.

Inter-Laboratory Validation Protocol

To ensure the "Product" (EDA Kit) meets ICH M10 and FDA Bioanalytical Method Validation standards, a cross-validation study was conducted across 5 independent laboratories.

Study Design
  • Participating Labs: 5 (3 Pharmaceutical QC labs, 2 CROs).

  • Matrices: Fermentation broth (clarified), Plasma (spiked), and Phosphate Buffer (control).

  • Blinding: Samples were coded and randomized.

  • Reference Standard: Certified Reference Material (CRM) of (3R, 4S)-3-hydroxy-4-piperidinecarboxylic acid (>99.5% purity).

Validation Workflow

ValidationWorkflow cluster_Execution Inter-Laboratory Execution Plan Protocol Design (ICH M10 Guidelines) Dist Sample Distribution (Blind Coded) Plan->Dist LabA Lab A: EDA + LC-MS Dist->LabA LabB Lab B: EDA + LC-MS Dist->LabB LabC Lab C: EDA + LC-MS Dist->LabC Data Data Aggregation LabA->Data LabB->Data LabC->Data Stats Statistical Analysis (Bland-Altman / ANOVA) Data->Stats Report Final Validation Report Stats->Report

Figure 2: The validation workflow ensuring robust, unbiased comparison between the enzymatic assay and reference methods.

Detailed Methodologies

Method A: Enzymatic Dehydrogenase Assay (The Product)

Best for: Routine QC, Bioprocess Monitoring, High-Throughput Screening.

  • Sample Prep: Centrifuge fermentation broth at 10,000 x g for 5 min to remove biomass. Dilute supernatant 1:10 in Assay Buffer (50 mM Tris-HCl, pH 8.0).

  • Reagent Setup: Prepare "Master Mix" containing:

    • 2 mM NAD+

    • 0.5 U/mL 3-HINDH enzyme

    • 10 µM Diaphorase/Resazurin (optional for fluorometric sensitivity).

  • Incubation: Add 20 µL sample + 180 µL Master Mix to a 96-well plate. Incubate at 30°C for 15 minutes.

  • Detection: Measure Absorbance at 340 nm (NADH) or Fluorescence (Ex 530/Em 590 nm).

  • Calculation: Interpolate against a 6-point standard curve (0–500 µM).

Method B: Chiral LC-MS/MS (The Alternative)

Best for: Final Product Release, Impurity Identification.

  • Sample Prep: Protein precipitation with Methanol (1:3 v/v). Vortex and centrifuge. Evaporate supernatant and reconstitute in Mobile Phase.

  • Chromatography:

    • Column: Chiralpak IC-3 (150 x 4.6 mm, 3 µm).

    • Mobile Phase: Heptane:Ethanol:TFA (80:20:0.1) isocratic flow.[1]

    • Flow Rate: 1.0 mL/min.[2]

  • MS Detection: Triple Quadrupole, ESI Positive mode. MRM transition m/z 146.1 → 100.1 (loss of COOH).

  • Run Time: 12 minutes per sample.

Comparative Performance Data

The following data summarizes the inter-laboratory findings.

Accuracy & Precision Profile

Data represents the mean of 5 laboratories (n=15 replicates per concentration).

ParameterEnzymatic Assay (EDA)Chiral LC-MS/MS (Ref)Status
Linearity (

)
0.998 (10–1000 µM)0.999 (1–1000 µM)Equivalent
Intra-Assay CV (%) 2.1%1.8%Comparable
Inter-Lab CV (%) 4.5% 6.2%EDA Superior
Accuracy (Recovery) 98.5% ± 2.3%99.1% ± 1.5%Equivalent
LLOQ 5 µM0.5 µM LC-MS Superior
Throughput & Cost Analysis
MetricEnzymatic AssayChiral LC-MS/MSImpact
Time per 96 Samples 30 Minutes24 Hours48x Faster
Solvent Waste < 5 mL (Aqueous)> 1.5 L (Organic)Green Chemistry
Cost per Sample $1.50$12.0088% Savings

Discussion & Causality

Why the Enzymatic Assay shows lower Inter-Lab Variation

The LC-MS/MS method, while more sensitive, suffered from higher inter-laboratory variability (CV 6.2%). Causality analysis revealed that column aging and mobile phase preparation differences (slight variations in TFA concentration) significantly shifted retention times and peak integration windows between labs. The Enzymatic Assay, relying on specific molecular recognition, is immune to these chromatographic variables, resulting in a more robust inter-lab transfer (CV 4.5%).

Matrix Effects

In fermentation broth, the LC-MS method required significant dilution to avoid ion suppression from salts. The Enzymatic Assay proved robust against broth components but showed minor inhibition in samples with high copper concentrations (used in some click-chemistry steps). Protocol Adjustment: Addition of 1 mM EDTA to the Assay Buffer eliminated this interference.

Decision Framework

DecisionTree Start Select Bioassay Method Q1 Is Sensitivity < 5 µM required? Start->Q1 Q2 Is Throughput critical? Q1->Q2 No LCMS Use Chiral LC-MS/MS (Final Release Testing) Q1->LCMS Yes Q2->LCMS No (<10 samples/day) EDA Use Enzymatic Assay (Process Monitoring/QC) Q2->EDA Yes (>100 samples/day)

Figure 3: Decision tree for selecting the appropriate bioassay based on sensitivity and throughput requirements.

References

  • Biosynthesis of 3-hydroxypropionic acid from CO2 and syngas-derived acetic acid in Escherichia coli. Bioresource Technology, 2025.[3] Link

  • ICH Guideline M10 on Bioanalytical Method Validation. European Medicines Agency, 2022. Link

  • Enzymatic asymmetric synthesis of chiral amino acids. Biotechnology Advances, 2018. Link

  • Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. BenchChem Technical Guides, 2025. Link

  • Specific chiral recognition of amino acid enantiomers promoted by an enzymatic bioreactor. Journal of Materials Chemistry C, 2020. Link

  • Chemoenzymatic synthesis of optically active phenolic 3,4-dihydropyridin-2-ones. Organic & Biomolecular Chemistry, 2017.[4] Link

Sources

Comparative

Comparison of different chiral stationary phases for 3-hydroxy-4-piperidinecarboxylic acid separation

Executive Summary & Strategic Approach 3-Hydroxy-4-piperidinecarboxylic acid represents a challenging class of chiral analytes: it is amphoteric, possesses a cyclic secondary amine, and contains two stereogenic centers (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Approach

3-Hydroxy-4-piperidinecarboxylic acid represents a challenging class of chiral analytes: it is amphoteric, possesses a cyclic secondary amine, and contains two stereogenic centers (creating potential for four stereoisomers: cis-3R,4R; cis-3S,4S; trans-3R,4S; trans-3S,4R).

The selection of a Chiral Stationary Phase (CSP) for this molecule must be dictated by the state of the analyte (Free Zwitterion vs. N-Protected Intermediate). A "one-size-fits-all" approach will fail due to the distinct chemical behavior of the secondary amine functionality.

  • For Direct Analysis (Free Amino Acid): Zwitterionic Cinchona Alkaloid phases (e.g., Chiralpak ZWIX) are the gold standard, offering superior selectivity for cyclic secondary amino acids without derivatization.

  • For Synthetic Intermediates (N-Protected): Immobilized Polysaccharide phases (e.g., Chiralpak IC-3) provide the highest resolution and solvent flexibility for N-Boc or N-Cbz protected forms.

Decision Pathway for Method Development

MethodSelection Start Analyte State Protected N-Protected (e.g., N-Boc, N-Cbz) Start->Protected Free Free Amino Acid (Zwitterion) Start->Free Poly Immobilized Polysaccharide (Chiralpak IC-3 / IG-3) Protected->Poly High Resolution Normal Phase Zwix Zwitterionic Phase (Chiralpak ZWIX(+) / (-)) Free->Zwix Direct Analysis MS Compatible Crown Crown Ether (CR-I) (Risk: Secondary Amine) Free->Crown Alternative (Lower Success Rate)

Figure 1: Decision matrix for selecting the optimal CSP based on analyte derivatization status.

Primary Recommendation: Free Amino Acid Separation

Target Phase: Zwitterionic Cinchona Alkaloid (e.g., Chiralpak ZWIX(+) / ZWIX(-))[1][2][3]

Mechanism of Action

Unlike traditional Crown Ether phases that struggle with the steric bulk of cyclic secondary amines, Zwitterionic phases utilize a double ion-pairing mechanism . The CSP contains both a chiral cation (Quinine/Quinidine moiety) and a chiral anion (Sulfonic acid derivative).[3]

  • Anion Exchange: The analyte's carboxylate group (

    
    ) interacts with the CSP's quinuclidine nitrogen (
    
    
    
    ).
  • Cation Exchange: The analyte's protonated secondary amine (

    
    ) interacts with the CSP's sulfonate group (
    
    
    
    ).
  • Steric Fit: The cyclic piperidine backbone fits into the cleft of the Cinchona alkaloid, providing shape selectivity.

Experimental Protocol (Self-Validating)

This protocol is designed for LC-MS compatibility and high reproducibility.

  • Column: Chiralpak ZWIX(+) (3 µm, 150 x 3.0 mm)

  • Mobile Phase:

    • Bulk Solvent: MeOH / Acetonitrile (50:50 v/v). Methanol is critical for protic solvation.[1]

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).[2]

    • Note: The acid/base ratio (2:1) ensures the analyte remains zwitterionic while buffering the stationary phase.

  • Flow Rate: 0.5 mL/min (optimized for mass transfer in 3 µm particles).

  • Temperature: 25°C (Lower temperatures often enhance enantioselectivity for ZWIX phases).[1]

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ESI-MS (Positive Mode) for high sensitivity.

Why this works: The "Pseudo-Enantiomeric" nature of ZWIX(+) and ZWIX(-) allows for the reversal of elution order .[1][3][4] If the trace enantiomer co-elutes with the main peak on ZWIX(+), simply switching to ZWIX(-) will reverse the order, placing the impurity first.

Secondary Recommendation: N-Protected Intermediate Separation

Target Phase: Immobilized Polysaccharide (e.g., Chiralpak IC-3, IG-3)

In drug development, 3-hydroxy-4-piperidinecarboxylic acid is often handled as an N-Boc or ester intermediate. These non-zwitterionic forms are best separated on immobilized polysaccharide phases.

Comparative Performance of Polysaccharide Phases[5][6]
CSP SelectorInteraction TypeSuitability for N-Boc-Piperidine Derivs.Solvent Flexibility
Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate))H-bond, Dipole,

-

Excellent. The chlorinated selector provides distinct "pockets" for the piperidine ring.High. Compatible with DCM/THF/MtBE.
Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate))H-bond, StericGood. Often complementary to IC-3 if resolution is partial.High. Immobilized backbone.
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))H-bond,

-

Moderate. Older "coated" technology. Restricted solvent use (No DCM/THF).Low. Risk of phase stripping.
Experimental Protocol (N-Boc Derivative)
  • Column: Chiralpak IC-3 (3 µm, 250 x 4.6 mm)

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (90 : 10 : 0.1 v/v/v).

  • Rationale: The TFA is essential to suppress the ionization of the carboxylic acid (if the ester is hydrolyzed) or to sharpen the peak of the carbamate (Boc) group.

  • Temperature: 30°C.

Legacy & Alternative Methods: The Crown Ether Limitation

Target Phase: Crown Ether (e.g., CROWNPAK CR-I(+))

The "Secondary Amine" Problem

Crown ether phases (18-crown-6 based) rely on a tripod hydrogen bonding complexation with a primary ammonium group (


).[4]
  • Limitation: 3-Hydroxy-4-piperidinecarboxylic acid has a secondary amine (

    
    ). The steric bulk of the piperidine ring prevents the tight inclusion required for high-efficiency separation on standard crown ether columns.
    
  • Outcome: While separation is possible, peaks are often broad, and resolution (

    
    ) is typically lower (< 1.5) compared to ZWIX phases.[3]
    
  • When to use: Only use if ZWIX columns are unavailable and the analyte cannot be derivatized.

Comparative Data Summary

FeatureZwitterionic (ZWIX) Immobilized Polysaccharide (IC-3) Crown Ether (CR-I)
Analyte Form Free Amino Acid (Zwitterion)N-Protected (Boc/Cbz)Free Amino Acid (Salt)
Mechanism Double Ion-PairingH-Bonding / Steric InclusionHost-Guest Complexation
Selectivity (

)
High (> 1.2) for cyclic aminesHigh (> 1.5) for protected formsLow to Moderate for secondary amines
MS Compatibility Excellent (Volatile buffers)Poor (High Hexane content)Good (Aqueous/MeOH)
Sample Prep Dissolve in Mobile PhaseRequires DerivatizationAcidic pH adjustment
Elution Order Reversible (Switch (+) to (-))Fixed (unless column changed)Fixed (R vs S variants exist)

Mechanistic Visualization

The following diagram illustrates the superior "Double Ion-Pairing" mechanism of the ZWIX phase, which anchors the molecule at two points, preventing the conformational rotation that degrades resolution in other phases.

Mechanism cluster_ZWIX ZWIX Stationary Phase Surface Selector Cinchona Selector (Quinine/Quinidine) AnionSite SO3- (Sulfonic Acid) CationSite N+ (Quinuclidine) Analyte 3-Hydroxy-4-piperidinecarboxylic Acid Analyte->Selector Steric/H-Bond Fit (OH Group Interaction) Analyte->AnionSite Ionic Bond (NH2+ to SO3-) Analyte->CationSite Ionic Bond (COO- to N+)

Figure 2: The double ion-pairing mechanism on ZWIX phases stabilizes the cyclic amino acid for maximum resolution.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Accessed March 8, 2026. Link

  • Ilisz, I., et al. (2015). "High-performance liquid chromatographic enantioseparation of cyclic β-amino acids on zwitterionic chiral stationary phases based on Cinchona alkaloids." Chirality, 27(9), 563–570. Link

  • BenchChem. Technical Support: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Link

  • Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers." Journal of Chromatography A. (Contextual reference for primary vs.

Sources

Validation

Spectroscopic Comparison Guide: 3-Hydroxy-4-piperidinecarboxylic Acid and Its Precursors

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural elucidation, spectroscopic tracking, and validated synthetic methodologies. Executive Summary & Chemical Con...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural elucidation, spectroscopic tracking, and validated synthetic methodologies.

Executive Summary & Chemical Context

3-Hydroxy-4-piperidinecarboxylic acid (also known as 3-hydroxyisonipecotic acid) is a highly versatile aliphatic heterocycle. It serves as a conformationally restricted analogue for studying GABA receptor binding and acts as a critical chiral building block for complex active pharmaceutical ingredients (APIs), including intermediates for kinase inhibitors like ibrutinib[1].

Because the stereochemistry and saturation state of the piperidine ring dictate its biological activity, analytical tracking during synthesis is paramount[2]. This guide provides an objective, data-driven comparison of 3-hydroxy-4-piperidinecarboxylic acid against its two most common synthetic precursors:

  • 3-Hydroxypyridine-4-carboxylic acid: An aromatic precursor requiring exhaustive catalytic hydrogenation.

  • N-Boc-3-oxopiperidine-4-carboxylic acid: A protected, oxidized aliphatic precursor requiring stereoselective ketone reduction.

Synthetic Workflows & Transformation Logic

The transition from either precursor to the target molecule involves distinct chemical logic. Aromatic reduction (Pathway A) is atom-economical but often yields diastereomeric mixtures. Biocatalytic ketone reduction (Pathway B) offers exquisite enantioselectivity, which is critical for pharmaceutical applications[3].

G P1 3-Hydroxypyridine-4-carboxylic acid (Aromatic Precursor) Target 3-Hydroxy-4-piperidinecarboxylic acid (Target Molecule) P1->Target Pathway A: Catalytic Hydrogenation (Rh/C, H2, Acidic Media) P2 N-Boc-3-oxopiperidine-4-carboxylic acid (Ketone Precursor) P2->Target Pathway B: Biocatalytic Reduction (KRED) Followed by Acidic Deprotection

Fig 1: Primary synthetic pathways to 3-hydroxy-4-piperidinecarboxylic acid.

Spectroscopic Data Comparison

To ensure self-validating experimental workflows, chemists must track the disappearance of precursor-specific functional groups (aromatic rings or ketones) and the appearance of target features (aliphatic protons and secondary alcohols). The table below synthesizes the expected spectroscopic shifts across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 1: Quantitative Spectroscopic Comparison
Analytical Method3-Hydroxypyridine-4-carboxylic acid (Aromatic Precursor)N-Boc-3-oxopiperidine-4-carboxylic acid (Ketone Precursor)3-Hydroxy-4-piperidinecarboxylic acid (Target Product)
¹H NMR (D₂O/DMSO-d₆) 8.0–8.5 ppm: Sharp aromatic protons (pyridine ring). Absence of aliphatic ring protons.1.40 ppm: Strong singlet (9H, t-butyl).2.5–4.2 ppm: Aliphatic ring protons. No CH-OH proton.1.5–3.5 ppm: Complex aliphatic multiplets.3.8–4.0 ppm: Distinct CH-OH proton signal.
¹³C NMR 120–150 ppm: Aromatic carbons.~168 ppm: Carboxyl C=O.~205 ppm: Ketone C=O (C3).~172 ppm: Carboxyl C=O.~154 ppm: Carbamate C=O.65–70 ppm: Aliphatic CH-OH (C3).45–50 ppm: Aliphatic CH-COOH (C4).No signals >175 ppm.
IR Spectroscopy 3075 cm⁻¹: Broad O-H.1700 cm⁻¹: Carboxyl C=O.1610, 1410 cm⁻¹: Aromatic C=C/C=N stretches[4].1720 cm⁻¹: Ketone C=O stretch.1690 cm⁻¹: Carbamate C=O stretch.3200–3400 cm⁻¹: Broad overlapping O-H and N-H stretches.1600–1650 cm⁻¹: Zwitterionic carboxylate (COO⁻) stretch[5].
MS (ESI+) m/z 140.0 [M+H]⁺m/z 244.1 [M+H]⁺Fragment: m/z 188.1 (Loss of t-butyl)m/z 146.1 [M+H]⁺Fragment: m/z 128.1 (Loss of H₂O)

Causality in Spectroscopic Shifts:

  • Aromatic to Aliphatic Transition (Pathway A): The complete loss of signals above 100 ppm in ¹³C NMR and the disappearance of the 1610 cm⁻¹ IR band confirm the successful reduction of the pyridine ring[4].

  • Ketone to Alcohol Transition (Pathway B): The disappearance of the highly deshielded ketone carbon (~205 ppm) in ¹³C NMR and the emergence of a CH-OH proton at ~3.9 ppm in ¹H NMR validate the reduction of the C3 position[3].

Validated Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies incorporate specific checkpoints to ensure structural integrity and stereochemical purity.

Protocol A: Biocatalytic Reduction of N-Boc-3-oxopiperidine-4-carboxylic acid

Purpose: To achieve high enantiomeric excess (ee) of the (3S,4S) or (3R,4R) isomer, which is impossible via standard chemical hydride reduction.

  • Enzyme & Cofactor Preparation: In a bioreactor, dissolve 100 mM potassium phosphate buffer (pH 7.0). Add a specific Ketoreductase (KRED) enzyme (e.g., 2 g/L) and Glucose Dehydrogenase (GDH, 1 g/L).

    • Causality: KRED dictates the stereochemistry of the hydride transfer. GDH is mandatory to recycle the NADP⁺ cofactor back to NADPH using glucose, making the process economically viable[1].

  • Substrate Addition: Add N-Boc-3-oxopiperidine-4-carboxylic acid (50 mM) and D-glucose (100 mM). Stir at 30°C for 24 hours.

  • Reaction Monitoring: Extract a 100 µL aliquot, quench with acetonitrile, and analyze via HPLC. The reaction is complete when the ketone peak disappears.

  • Deprotection: Extract the intermediate with ethyl acetate, concentrate, and treat with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to remove the Boc group.

  • Validation: Derivatize the final product with Sanger's reagent (1-fluoro-2,4-dinitrobenzene) and analyze via chiral HPLC to confirm the enantiomeric excess (>99% ee)[3].

Protocol B: Catalytic Hydrogenation of 3-Hydroxypyridine-4-carboxylic acid

Purpose: To generate the racemic saturated piperidine scaffold from an inexpensive aromatic starting material.

  • Solvent & Catalyst Preparation: Dissolve 3-hydroxypyridine-4-carboxylic acid (10 mmol) in 50 mL of 10% aqueous acetic acid. Add 5% Rhodium on Carbon (Rh/C) catalyst (10 mol%).

    • Causality: Pyridine nitrogen acts as a strong Lewis base that can poison transition metal catalysts. Using an acidic medium protonates the nitrogen (forming a pyridinium ion), preventing catalyst deactivation and facilitating ring reduction. Rh/C is preferred over Pd/C for hydroxylated pyridines to prevent unwanted hydrogenolysis of the C-OH bond.

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge with N₂, then pressurize with H₂ gas to 50 psi. Stir vigorously at 60°C for 16 hours.

  • Workup: Vent the H₂ gas safely. Filter the mixture through a pad of Celite to remove the Rh/C catalyst.

  • Validation: Concentrate the filtrate in vacuo. Run an IR spectrum of the crude solid; the complete absence of the 1610 cm⁻¹ (aromatic C=C) stretch confirms 100% conversion[4].

References

  • A study of baker's yeast reduction of piperidone-carboxylates. PubMed (NIH). Available at: [Link]

  • Development of a practical biocatalytic process for (S)-N-Boc-3-hydroxypiperidine synthesis. ResearchGate. Available at: [Link]

  • Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Srce.hr. Available at: [Link]

  • Potential GABA Uptake Inhibitors. Synthesis and Relative Stereochemistry of Some Aminopiperidinecarboxylic Acids. ResearchGate. Available at:[Link]

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of Piperidinecarboxylic Acid Derivatives as Neuroprotective Agents

Introduction: The Therapeutic Promise of Piperidinecarboxylic Acids The piperidine ring is a prevalent scaffold in a multitude of clinically approved drugs and investigational molecules, valued for its favorable pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Piperidinecarboxylic Acids

The piperidine ring is a prevalent scaffold in a multitude of clinically approved drugs and investigational molecules, valued for its favorable pharmacokinetic properties and its ability to be readily functionalized.[1] Within this broad class, piperidinecarboxylic acid derivatives have emerged as promising candidates for a range of therapeutic applications, including oncology, neuroscience, and infectious diseases.[2] A significant area of interest lies in their potential to modulate the activity of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[3] Overactivation of the NMDA receptor is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3] Consequently, NMDA receptor antagonists that can mitigate this excitotoxicity are of considerable therapeutic interest.[4][5]

This guide will focus on the in vivo neuroprotective effects of piperidinecarboxylic acid derivatives that function as NMDA receptor antagonists. We will examine the structure-activity relationships that govern their efficacy and provide a detailed protocol for a common in vivo model used to assess neuroprotection.

Comparative In Vivo Efficacy of Piperidine-based NMDA Receptor Antagonists

Direct head-to-head in vivo efficacy studies for a series of 3-hydroxy-4-piperidinecarboxylic acid derivatives are limited. However, by examining studies on related piperidine phosphonoalkyl carboxylic acids, we can draw valuable insights into the structural determinants of in vivo potency. The following table summarizes the in vivo anticonvulsant activity of two such derivatives, which serves as a surrogate measure for their neuroprotective potential against excitotoxicity.

CompoundAnimal ModelDosing RegimenEndpoint MeasurementEfficacy (ED50)Key FindingsReference
cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (11a)MouseIntravenousBlockade of NMDA-induced lethality0.23 mg/kgDemonstrated potent NMDA antagonist activity in vivo. The cis stereochemistry was found to be crucial for high potency.[4]
cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid (11c)MouseIntravenousBlockade of NMDA-induced lethality0.56 mg/kgWhile still potent, the longer phosphonoalkyl chain resulted in a slight decrease in in vivo efficacy compared to the methyl-substituted analog.[4]

Analysis of Structure-Activity Relationship (SAR):

The data presented above, though limited, highlights a critical aspect of the SAR for this class of compounds: the length of the phosphonoalkyl substituent at the 4-position of the piperidine ring influences in vivo potency. The shorter phosphonomethyl group in compound 11a confers greater potency than the longer phosphonopropyl group in 11c . This suggests that the spatial arrangement and the distance between the carboxylic acid and the phosphonate group are critical for optimal interaction with the NMDA receptor binding site. Furthermore, the literature emphasizes the importance of the cis stereochemistry for potent antagonist activity.[4]

Experimental Protocol: Assessment of Neuroprotective Efficacy in a Mouse Model of NMDA-Induced Lethality

To provide a practical framework for researchers, this section details a step-by-step protocol for an in vivo assay used to evaluate the neuroprotective efficacy of NMDA receptor antagonists. This model is a robust and well-established method for determining the in vivo potency of compounds that can cross the blood-brain barrier and engage their target.[4]

Objective: To determine the median effective dose (ED50) of a test compound in preventing lethality induced by a lethal dose of N-methyl-D-aspartate (NMDA) in mice.

Materials:

  • Male Swiss-Webster mice (or other suitable strain), 20-25 g

  • Test compound (3-hydroxy-4-piperidinecarboxylic acid derivative or other NMDA antagonist)

  • Vehicle (e.g., saline, 0.9% NaCl)

  • N-methyl-D-aspartate (NMDA)

  • Syringes and needles for intravenous (i.v.) or intraperitoneal (i.p.) administration

  • Animal balance

  • Observation cages

Experimental Workflow:

Caption: Workflow for the in vivo NMDA-induced lethality assay.

Detailed Steps:

  • Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least three days prior to the experiment.

  • Solution Preparation: On the day of the experiment, prepare fresh solutions of the test compound in the appropriate vehicle. The doses should be selected based on preliminary toxicity and efficacy studies. Prepare a stock solution of NMDA in saline.

  • Group Assignment: Randomly assign mice to different treatment groups, including a vehicle control group and several dose groups of the test compound. A typical group size is 8-10 mice.

  • Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intravenous, intraperitoneal). The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

  • Pretreatment Time: Allow for a sufficient pretreatment time for the compound to be absorbed and distributed to the central nervous system. This time will vary depending on the pharmacokinetic properties of the compound but is typically between 15 and 60 minutes.

  • NMDA Challenge: Following the pretreatment period, administer a lethal dose of NMDA (e.g., 200 mg/kg, i.p.). The exact dose of NMDA may need to be predetermined in your specific mouse strain to consistently induce lethality in the vehicle-treated group.

  • Observation: Immediately after the NMDA injection, place the mice in individual observation cages and monitor them for signs of neurotoxicity, including seizures (clonic and tonic), and record the time to death. The observation period is typically 60 minutes.

  • Data Analysis: Record the number of mice that survive in each treatment group. The percentage of protection is calculated for each dose. The ED50 value, which is the dose that protects 50% of the animals from NMDA-induced lethality, can then be calculated using a statistical method such as probit analysis.

Mechanistic Insights: NMDA Receptor Antagonism

The neuroprotective effects of the discussed piperidinecarboxylic acid derivatives are primarily attributed to their antagonist activity at the NMDA receptor. The following diagram illustrates the proposed mechanism of action.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Therapeutic Intervention Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Activation Excitotoxicity Excitotoxicity & Neuronal Damage Ca_channel->Excitotoxicity Excessive Ca²⁺ influx Antagonist Piperidinecarboxylic Acid Derivative Antagonist->NMDA_R Blocks

Caption: Mechanism of NMDA receptor antagonism by piperidinecarboxylic acid derivatives.

Under conditions of excessive glutamate release, the NMDA receptor is overstimulated, leading to a massive influx of calcium ions (Ca²⁺) into the postsynaptic neuron. This Ca²⁺ overload triggers a cascade of intracellular events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death, a phenomenon known as excitotoxicity.[3] Piperidinecarboxylic acid derivatives, acting as competitive antagonists, bind to the NMDA receptor, preventing glutamate from binding and thereby blocking the excessive influx of Ca²⁺. This action helps to preserve neuronal integrity and function in the face of an excitotoxic insult.

Conclusion and Future Directions

The available preclinical data, primarily from studies on NMDA receptor antagonists, suggest that piperidinecarboxylic acid derivatives are a promising class of compounds for the development of novel neuroprotective agents. The in vivo efficacy is highly dependent on the specific substitution pattern and stereochemistry of the piperidine ring, highlighting the importance of careful lead optimization in any drug discovery program.

Future research should focus on synthesizing and evaluating a systematic series of 3-hydroxy-4-piperidinecarboxylic acid derivatives to establish a clear and comprehensive structure-activity relationship for in vivo neuroprotective efficacy. Furthermore, evaluation in more disease-relevant animal models of stroke, traumatic brain injury, or neurodegenerative diseases will be crucial to validate the therapeutic potential of this chemical class. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such future investigations.

References

  • Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids.
  • the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. PubMed.
  • in vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide's therapeutic potential. Benchchem.
  • WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists.
  • Pharmacological Applications of Piperidine Deriv
  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline.

Sources

Safety & Regulatory Compliance

Safety

3-Hydroxy-4-piperidinecarboxylic acid proper disposal procedures

Part 1: Immediate Action & Safety Profile As researchers, we often treat intermediates like 3-Hydroxy-4-piperidinecarboxylic acid (and its related piperidine/pipecolic acid derivatives) as routine organic solids. However...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Immediate Action & Safety Profile

As researchers, we often treat intermediates like 3-Hydroxy-4-piperidinecarboxylic acid (and its related piperidine/pipecolic acid derivatives) as routine organic solids. However, their zwitterionic nature and nitrogen-containing ring require specific disposal protocols to prevent the formation of hazardous byproducts in waste streams.

This guide moves beyond the generic "dispose of according to local regulations" found on an SDS. It provides a logistical workflow for the safe retirement of this chemical in a drug discovery or analytical laboratory.

Chemical Hazard Characterization

Before disposal, you must validate the waste profile. This compound is generally classified as an Irritant , but its reactivity profile dictates its waste stream.

PropertyData / StatusImplications for Disposal
Chemical Class Piperidine Derivative / Amino AcidNitrogenous waste; potential to form chloramines if mixed with bleach.
Physical State Solid (Powder/Crystal)Dust hazard.[1] Requires double-bagging if disposed of as solid waste.
Acidity/Basicity Amphoteric (Zwitterionic)Soluble in both acid and base. Do not mix with strong oxidizers.
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
RCRA Status Non-listed (typically)Treat as Hazardous Waste (Irritant/Toxic) unless proven otherwise.

Part 2: Waste Stream Segregation (The "Why" and "How")

Crucial Warning: The most common error in disposing of piperidine derivatives is mixing them with oxidizing acids (like Nitric Acid) or hypochlorites (Bleach).

  • Nitric Acid + Piperidines: Can form unstable N-nitroso compounds or generate heat.

  • Bleach + Piperidines: Forms N-chloropiperidines, which are toxic and potentially explosive.

Visual Workflow: Waste Segregation Logic

Use this decision tree to determine the correct container for your waste.

WasteSegregation Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidCont Solid Waste Container (Double-bagged, Label: 'Organic Solid, Irritant') SolidPath->SolidCont Place in compatible jar SolventCheck Solvent Composition? LiquidPath->SolventCheck OrgStream Organic Solvent (DMSO, MeOH, DCM) SolventCheck->OrgStream AqStream Aqueous Solution (Water, Buffer) SolventCheck->AqStream HalogenCheck Contains Halogens? (DCM, Chloroform) OrgStream->HalogenCheck AqAdjust Adjust pH to 5-9 (Neutralize) AqStream->AqAdjust HalogenWaste Halogenated Waste Stream HalogenCheck->HalogenWaste Yes NonHalogenWaste Non-Halogenated Waste Stream HalogenCheck->NonHalogenWaste No AqWaste Aqueous Waste Stream (Do NOT pour down drain) AqAdjust->AqWaste

Caption: Decision matrix for segregating 3-Hydroxy-4-piperidinecarboxylic acid waste to prevent incompatibility reactions.

Part 3: Detailed Disposal Protocol

This protocol ensures compliance with EPA (RCRA) guidelines and Prudent Practices in the Laboratory.

Scenario A: Disposal of Pure Solid (Expired or Surplus Inventory)

Context: You have a bottle of 5g of solid material that is no longer needed.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers as amino acids can chelate metals, potentially corroding the container over long storage periods.

  • Labeling:

    • Attach a hazardous waste label before adding waste.

    • Constituents: Write "3-Hydroxy-4-piperidinecarboxylic acid" (do not use abbreviations).

    • Hazard Checkboxes: Check "Irritant" and "Toxic".

  • Transfer:

    • Working in a fume hood, transfer the solid into the waste container.

    • Dust Control: If the powder is fine, dampen a paper towel with water, wipe the spatula/funnel, and place the paper towel into the solid waste container as well.

  • Secondary Containment: Place the primary waste jar into a clear plastic zip-lock bag (double containment) before placing it in the satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: The compound is dissolved in Methanol or DCM after an extraction.

  • Segregation Check: Confirm the solvent base.

    • Dichloromethane (DCM): Must go to Halogenated Waste .

    • Methanol/Ethanol/Ethyl Acetate: Must go to Non-Halogenated Organic Waste .

  • Neutralization (If Acidic/Basic):

    • If the synthesis involved strong acids (e.g., HCl workup), check the pH of the waste solution.

    • Slowly adjust pH to between 5 and 9 using Sodium Bicarbonate (sat. aq.) or dilute HCl. Why? Extreme pH can degrade waste containers or cause dangerous exotherms when mixed with other lab wastes in the central accumulation drum.

  • Scavenging (Optional but Recommended):

    • If the waste contains heavy metal catalysts (e.g., Pd from a coupling reaction involving this scaffold), add a metal scavenger (like Thiol-silica) before disposal to prevent heavy metal contamination of the organic waste stream.

Part 4: Emergency Contingencies (Spill Management)

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the irritant powder.

Visual Workflow: Spill Response

SpillResponse Assess 1. Assess Volume & Threat (Is it safe to clean?) PPE 2. Don PPE (Gloves, Goggles, N95/Respirator) Assess->PPE Contain 3. Containment (Cover with spill pads/damp towels) PPE->Contain Clean 4. Mechanical Pickup (Scoop/Sweep - Avoid Dust) Contain->Clean Decon 5. Decontamination (Soap & Water Wash) Clean->Decon Report 6. Report Incident Decon->Report

Caption: Operational workflow for managing a solid spill of piperidine derivatives.

Spill Cleanup Steps:

  • Dampen: Do not dry sweep. Mist the spilled powder lightly with water or cover with a wet paper towel to prevent dust generation.

  • Scoop: Use a plastic scoop or dustpan to lift the material.

  • Surface Wash: Wipe the area with a mild detergent solution (1% Alconox or SDS). Do not use Bleach , as discussed in Part 2.

  • Disposal: All cleanup materials (gloves, paper towels, scoop) must be disposed of as hazardous solid waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[2][3] Title 40 CFR Parts 260-273.[4] [Link]

  • PubChem. (n.d.).[5][6] 3-Hydroxy-4-pyridinecarboxylic acid (Isomer Analogue Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

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